2,4-Dichloro-6-ethyl-1,3,5-triazine
Description
The exact mass of the compound 2,4-Dichloro-6-ethyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-6-ethyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-ethyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXAMGGIRUOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274515 | |
| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-72-6 | |
| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 698-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethyl-1,3,5-triazine, a key heterocyclic organic compound, serves as a versatile building block in synthetic chemistry.[1] Its unique structural features, characterized by a triazine core substituted with two reactive chlorine atoms and an ethyl group, make it a valuable precursor in the development of a wide range of functionalized molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its reactivity and synthesis, tailored for professionals in research and drug development. The strategic manipulation of its reactive sites allows for the creation of diverse molecular architectures, a critical aspect in the discovery of novel therapeutic agents.[2][3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, solubility, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | [1] |
| Synonyms | 2,4-Dichloro-6-ethyl-s-triazine | [1] |
| CAS Number | 698-72-6 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [4] |
| Appearance | Liquid | [1] |
| Melting Point | 35 °C | [4] |
| Boiling Point | 92 °C @ 13 Torr | [4] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. | [1] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is crucial for the reliable application of 2,4-Dichloro-6-ethyl-1,3,5-triazine in experimental settings. The following protocols outline standard methodologies for measuring its key physical constants.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of crystalline 2,4-Dichloro-6-ethyl-1,3,5-triazine is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination
Due to its relatively low boiling point under reduced pressure, a micro-boiling point determination method is suitable.
Methodology:
-
Sample Preparation: A small volume (a few microliters) of 2,4-Dichloro-6-ethyl-1,3,5-triazine is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus: A Thiele tube or a similar heating bath filled with a high-boiling inert liquid (e.g., mineral oil) and a calibrated thermometer are used. The test tube is attached to the thermometer.
-
Procedure: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This procedure should be conducted under the specified pressure (13 Torr) for an accurate reading of 92 °C.[4]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of 2,4-Dichloro-6-ethyl-1,3,5-triazine is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing nature of the triazine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbon atoms of the triazine ring. The triazine ring carbons directly attached to the chlorine atoms would be significantly deshielded and appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would exhibit characteristic absorption bands for the triazine ring and the ethyl substituent. Key expected peaks include C=N stretching vibrations for the triazine ring, typically in the region of 1550-1400 cm⁻¹, and C-H stretching and bending vibrations for the ethyl group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the side chain.[6][7]
Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The reactivity of the chlorine atoms on the triazine ring is governed by a temperature-dependent, sequential nucleophilic aromatic substitution (SNAr) mechanism.[9][10] This allows for the controlled, stepwise introduction of different substituents.
Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine
A common synthetic route involves the reaction of cyanuric chloride with an ethyl Grignard reagent (ethylmagnesium bromide).[11]
Experimental Protocol:
-
Reaction Setup: A solution of cyanuric chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
-
Reagent Addition: A solution of ethylmagnesium bromide (1 equivalent) in the same solvent is added dropwise to the cooled cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monosubstituted product and minimize the formation of di- and tri-substituted byproducts.
-
Work-up and Purification: Once the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices: The use of low temperature (0 °C) is critical to control the reactivity of the Grignard reagent and favor the monosubstitution of one chlorine atom on the triazine ring. The electron-donating nature of the newly introduced ethyl group deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making the second substitution require more forcing conditions (e.g., higher temperatures).[9]
Reactivity with Nucleophiles
The two chlorine atoms of 2,4-Dichloro-6-ethyl-1,3,5-triazine are susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[3]
The substitution of the second chlorine atom typically requires higher temperatures than the first substitution on cyanuric chloride.[12] By carefully selecting the reaction temperature and the nucleophile, a second, different functional group can be introduced, leading to the synthesis of unsymmetrically substituted triazines.
Caption: Generalized SNAr mechanism on 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Applications in Drug Development
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13] The ability to readily functionalize 2,4-Dichloro-6-ethyl-1,3,5-triazine at two positions allows for the systematic exploration of chemical space and the optimization of lead compounds. The resulting derivatives have shown a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[14][15]
Caption: Role of 2,4-Dichloro-6-ethyl-1,3,5-triazine in a drug discovery workflow.
Safety and Handling
As with all chlorinated organic compounds, 2,4-Dichloro-6-ethyl-1,3,5-triazine should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[18] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the specific Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2,4-Dichloro-6-ethyl-1,3,5-triazine is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its predictable reactivity, governed by the principles of sequential nucleophilic aromatic substitution, makes it an ideal scaffold for the synthesis of diverse molecular libraries. For researchers and scientists in drug development, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging its capabilities in the quest for novel and effective therapeutic agents.
References
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Shafeeque, M., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6). [Link]
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Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]
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Kumar, R., et al. (2022). Functionalized Triazines and Tetrazines: Synthesis and Applications. Molecules, 27(13), 3998. [Link]
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Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 863. [Link]
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Yar, M. S., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]
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ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... [Link]
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Al-Dies, A. A., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(21), 6432. [Link]
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Chen, J., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 29(13), 3020. [Link]
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ResearchGate. (n.d.). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]
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El-Gendy, A. A., et al. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. [Link]
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Hechenbleikner, I. (1954). 2,4-Dichloro-1,3,5-triazine. Journal of the American Chemical Society, 76(14), 3932-3932. [Link]
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Wang, Y., et al. (2026). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials. [Link]
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da Silva, A. C. S., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. Molecules, 28(7), 3123. [Link]
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ChemBK. (n.d.). 2,4-dichloro-6-(4-ethoxyanilino)-s-triazine. [Link]
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Hussain, S., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(12), 3140. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-(4-ethoxy-1-naphthyl)-s-triazine. [Link]
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Al-Hourani, B. J., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(18), 3349. [Link]
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Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(49), 9705-9711. [Link]
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Shaw, R. A., et al. (1969). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
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A Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine: Predicted Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethyl-1,3,5-triazine is a member of the s-triazine family of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The dichloro-substituted triazine core serves as a key building block for the synthesis of a wide range of derivatives, where the chlorine atoms can be sequentially substituted by various nucleophiles.[1][2] A thorough understanding of the spectral characteristics of this molecule is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Predicted Spectral Data
The following sections detail the anticipated spectral features of 2,4-dichloro-6-ethyl-1,3,5-triazine. These predictions are based on the analysis of structurally related compounds and established spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.
-
Predicted Chemical Shifts (δ):
-
Triplet (t) around 1.3-1.4 ppm: This signal would correspond to the three protons of the methyl group (-CH₃). The triplet splitting pattern arises from the coupling with the adjacent methylene group (-CH₂-).
-
Quartet (q) around 2.8-2.9 ppm: This signal would be attributed to the two protons of the methylene group (-CH₂-). The quartet splitting is due to coupling with the neighboring methyl group.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Predicted Chemical Shifts (δ):
-
~12-15 ppm: Signal corresponding to the methyl carbon (-CH₃) of the ethyl group.
-
~30-35 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.
-
~170-175 ppm: Two signals in this region are expected for the two chlorine-bearing carbons of the triazine ring (C-Cl). These carbons are in a similar chemical environment.
-
~180-185 ppm: A signal in this region would correspond to the carbon of the triazine ring bearing the ethyl group (C-ethyl).
-
Table 1: Predicted NMR Data for 2,4-Dichloro-6-ethyl-1,3,5-triazine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 1.3-1.4 | Triplet | -CH₃ |
| ¹H | 2.8-2.9 | Quartet | -CH₂- |
| ¹³C | 12-15 | - | -CH₃ |
| ¹³C | 30-35 | - | -CH₂- |
| ¹³C | 170-175 | - | C-Cl |
| ¹³C | 180-185 | - | C-ethyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
-
Predicted Absorption Bands (cm⁻¹):
-
2970-2900 cm⁻¹: C-H stretching vibrations of the ethyl group.
-
1550-1450 cm⁻¹: C=N stretching vibrations characteristic of the triazine ring. Multiple bands are expected in this region.
-
1400-1350 cm⁻¹: C-H bending vibrations of the ethyl group.
-
850-750 cm⁻¹: C-Cl stretching vibrations. The presence of two chlorine atoms may lead to multiple bands in this region.
-
Table 2: Predicted IR Absorption Bands for 2,4-Dichloro-6-ethyl-1,3,5-triazine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970-2900 | C-H stretch | Ethyl group |
| 1550-1450 | C=N stretch | Triazine ring |
| 1400-1350 | C-H bend | Ethyl group |
| 850-750 | C-Cl stretch | Dichloro-substituted triazine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Predicted Molecular Ion (M⁺): The molecular formula of 2,4-dichloro-6-ethyl-1,3,5-triazine is C₅H₅Cl₂N₃, with a molecular weight of approximately 178.02 g/mol .[3] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak will appear at m/z 177, the M+2 peak at m/z 179, and the M+4 peak at m/z 181, with relative intensities of approximately 9:6:1.
-
Predicted Fragmentation Pattern:
-
Loss of a chlorine atom (-Cl): A significant fragment would be expected at m/z 142 (M-Cl)⁺.
-
Loss of the ethyl group (-CH₂CH₃): A fragment corresponding to the loss of the ethyl group would be observed at m/z 149.
-
Loss of ethylene (-CH₂=CH₂): A fragment resulting from the loss of ethylene from the ethyl group (a rearrangement) could be seen at m/z 149.
-
Cleavage of the triazine ring: Further fragmentation would lead to smaller ions characteristic of the triazine core.
-
Table 3: Predicted Mass Spectrometry Data for 2,4-Dichloro-6-ethyl-1,3,5-triazine
| m/z | Proposed Fragment |
| 177, 179, 181 | [M]⁺ (Molecular ion with isotopic pattern) |
| 142, 144 | [M-Cl]⁺ |
| 149, 151 | [M-C₂H₅]⁺ or [M-C₂H₄]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data for 2,4-dichloro-6-ethyl-1,3,5-triazine.
NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to encompass the expected range of carbon signals (e.g., 0-200 ppm).
-
IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use an electron ionization (EI) source, typically at 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.
-
Visualization of Molecular Structure and Fragmentation
Caption: Molecular structure and predicted mass fragmentation of 2,4-dichloro-6-ethyl-1,3,5-triazine.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of 2,4-dichloro-6-ethyl-1,3,5-triazine and detailed protocols for their experimental determination. While the presented spectral data is predictive, it is based on sound scientific principles and data from closely related analogs, offering a valuable resource for researchers working with this class of compounds. The provided methodologies are robust and widely applicable for the characterization of novel triazine derivatives. Accurate spectral analysis is a cornerstone of chemical research, enabling the unambiguous identification of compounds and the advancement of synthetic and medicinal chemistry.
References
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Navigating the Reactivity of 2,4-Dichloro-6-ethyl-1,3,5-triazine: A Guide to Stability and Storage
Introduction: The Dichotomy of a Versatile Reagent
2,4-Dichloro-6-ethyl-1,3,5-triazine is a heterocyclic organic compound of significant interest in synthetic chemistry. Its 1,3,5-triazine core, substituted with two reactive chlorine atoms and a stabilizing ethyl group, presents a dichotomy: a foundation of thermal resilience coupled with high reactivity towards nucleophiles. This dual nature makes it a valuable intermediate, particularly in the synthesis of herbicides and as a scaffold in drug discovery. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not handled and stored with a nuanced understanding of its chemical liabilities.
This guide provides an in-depth exploration of the stability and optimal storage conditions for 2,4-Dichloro-6-ethyl-1,3,5-triazine. Moving beyond mere procedural recommendations, we will delve into the mechanistic underpinnings of its degradation pathways. This foundational knowledge is paramount for researchers, scientists, and drug development professionals to ensure the integrity of the material, the reproducibility of experimental outcomes, and the safety of laboratory personnel.
Chemical and Physical Characteristics
A foundational understanding of the physicochemical properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine is essential for interpreting its stability profile.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅Cl₂N₃ | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Appearance | Typically a liquid or low-melting solid | [1] |
| Solubility | Generally soluble in organic solvents, with limited solubility in water. | [1] |
| Thermal Profile | Characterized by its stability and resistance to heat.[1] The s-triazine ring itself is highly stable, resisting decomposition up to 550°C.[3] |
Core Stability Considerations: A Triad of Threats
The stability of 2,4-Dichloro-6-ethyl-1,3,5-triazine is primarily influenced by three environmental factors: moisture (leading to hydrolysis), light (inducing photodegradation), and elevated temperatures (promoting thermal decomposition). The chlorine substituents on the triazine ring are the most vulnerable sites, susceptible to nucleophilic substitution, with water being a prevalent, albeit sometimes slow, nucleophile.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant degradation pathway for 2,4-Dichloro-6-ethyl-1,3,5-triazine is hydrolysis. The two chlorine atoms are electrophilic sites, vulnerable to attack by water. This process is analogous to the well-documented hydrolysis of other chlorotriazine herbicides like atrazine and simazine.
The hydrolysis proceeds in a stepwise manner, with the first chlorine being substituted to form 2-chloro-4-ethyl-6-hydroxy-1,3,5-triazine, followed by the substitution of the second chlorine to yield 2,4-dihydroxy-6-ethyl-1,3,5-triazine (the tautomer of 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione).
Caption: Stepwise hydrolysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Causality Behind Hydrolysis:
-
pH Dependence: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[4] In alkaline conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, directly attacks the carbon-chlorine bond. Under acidic conditions, protonation of the triazine ring nitrogens can activate the ring towards nucleophilic attack by water.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Catalysis: The presence of certain metal ions can also catalyze the hydrolysis of C-Cl bonds.
Field-Proven Insight: The practical implication of this hydrolytic instability is the absolute necessity of maintaining anhydrous conditions during both storage and in reaction setups where the dichloro-moiety is to be preserved. The presence of even trace amounts of moisture can lead to the formation of hydroxy-triazine impurities, which can complicate subsequent reactions and purification steps.
Photodegradation: A Radical Pathway
Photodegradation of triazines can proceed through several mechanisms:
-
Homolytic Cleavage: UV radiation can induce the homolytic cleavage of the C-Cl bond, generating a triazinyl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions. The detection of dimer products in photodegradation studies of other triazines supports the radical nature of these processes.[5]
-
Photosubstitution: In the presence of water, light can promote the substitution of chlorine atoms with hydroxyl groups, mirroring the hydrolysis pathway but driven by photochemical energy.
-
Side-Chain Oxidation: The ethyl group is also a potential site for photo-oxidation.
Field-Proven Insight: The key takeaway is that 2,4-Dichloro-6-ethyl-1,3,5-triazine should be protected from light, especially UV radiation. Storage in amber or opaque containers is a critical and simple measure to prevent the slow accumulation of photodegradation products, which can act as unseen impurities in sensitive applications.
Thermal Stability: A Resilient Core
The s-triazine ring is known for its high thermal stability.[3] One supplier of 2,4-Dichloro-6-ethyl-1,3,5-triazine notes its "resistance to heat".[1] However, at very high temperatures, decomposition will occur. Studies on other triazines show that at temperatures far above their melting/decomposition points, the substituent groups undergo degradation before the triazine ring itself fragments.[3] The likely initial thermal degradation products would involve the loss of the ethyl group and the chlorine atoms.
Field-Proven Insight: While stable under typical laboratory conditions, it is prudent to avoid prolonged exposure to high temperatures. When using this reagent in reactions requiring heat, it is important to adhere to the specified temperature limits of the protocol to avoid decomposition.
Recommended Storage and Handling Protocols
Based on the stability profile, the following protocols are recommended to maintain the integrity and purity of 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Caption: Key parameters for the storage and handling of 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Step-by-Step Storage Protocol:
-
Container Selection: Store the compound in its original, tightly sealed container. If transferring to a new container, ensure it is made of a non-reactive material (e.g., glass) and has a secure, moisture-proof seal. Use amber glass or an opaque outer container to protect from light.[6]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.
-
Temperature: Store in a cool, dry place.[7] Refrigeration is generally recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6] Although the triazine ring is stable, the chlorine substituents are reactive.
-
Labeling: Clearly label the container with the date received and the date opened. This helps track the age of the reagent and informs stability considerations over time.[6]
Experimental Workflow: A Self-Validating System
For critical applications, it is advisable to assess the purity of 2,4-Dichloro-6-ethyl-1,3,5-triazine before use, especially if it has been stored for an extended period or if storage conditions have been suboptimal.
Protocol for Purity Assessment via HPLC:
-
Standard Preparation: Prepare a stock solution of a reference standard of 2,4-Dichloro-6-ethyl-1,3,5-triazine in an anhydrous aprotic solvent (e.g., acetonitrile). From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the stored reagent and dissolve it in the same anhydrous solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile is a common starting point.
-
Detection: UV detection at a wavelength where the triazine ring absorbs (e.g., around 220-240 nm).
-
-
Analysis:
-
Inject the standards and the sample.
-
Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks, particularly more polar (earlier eluting) peaks, may indicate the presence of hydrolysis products like 2-chloro-4-ethyl-6-hydroxy-1,3,5-triazine.
-
Quantify the purity of the sample against the calibration curve.
-
This routine check ensures that the material meets the required specifications for the intended experiment, creating a self-validating system for material integrity.
Conclusion
2,4-Dichloro-6-ethyl-1,3,5-triazine is a compound of significant synthetic utility, characterized by a stable triazine core and reactive chloro-substituents. Its primary liability is a susceptibility to hydrolysis, which is exacerbated by non-neutral pH and elevated temperatures. It is also prone to photodegradation. Optimal stability is achieved by strict adherence to cool, dry, and dark storage conditions, preferably under an inert atmosphere. By understanding the chemical principles that govern its degradation and implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
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Pei, L., et al. (2018). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Surfactants and Detergents, 21(5), 629-636. Available at: [Link]
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Smith, J. R., & Chandler, C. D. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. Energetic Materials, 236. Available at: [Link]
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Taylor, J. A. (1999). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2355-2360. Available at: [Link]
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Bartyzel, A., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6289. Available at: [Link]
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Lutze, H. V., et al. (2015). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology, 49(5), 2937-2945. Available at: [Link]
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Nedel'ko, V. V., et al. (2010). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of Physical Chemistry B, 4(4), 570-574. Available at: [Link]
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Tanaka, K., et al. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 8(41), 38047-38056. Available at: [Link]
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Bartyzel, A., & Nitek, W. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 332. Available at: [Link]
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Bartyzel, A. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6554. Available at: [Link]
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Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]
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Meyer, A. H., et al. (2019). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 21(8), 1358-1370. Available at: [Link]
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Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of the Serbian Chemical Society, 70(1), 19-29. Available at: [Link]
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The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved January 17, 2026, from [Link]
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The Art of Precision: A Technical Guide to the Reaction Mechanism of 2,4-Dichloro-6-ethyl-1,3,5-triazine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and material science. Its value is fundamentally linked to the predictable and sequential reactivity of its chlorinated precursors. Among these, 2,4-dichloro-6-ethyl-1,3,5-triazine stands out as a versatile building block, offering a gateway to a vast chemical space of functionalized molecules. This guide provides an in-depth exploration of the reaction mechanism of this compound with a range of nucleophiles, offering a blend of theoretical principles and practical insights to empower researchers in their synthetic endeavors.
The Heart of the Matter: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of the 1,3,5-triazine ring is governed by its inherent electron-deficient nature, a direct consequence of the three electronegative nitrogen atoms. This electronic landscape renders the carbon atoms highly electrophilic and thus, prime targets for nucleophilic attack. The substitution of the chlorine atoms on 2,4-dichloro-6-ethyl-1,3,5-triazine proceeds through a well-established two-step addition-elimination SNAr mechanism.
-
Nucleophilic Onslaught: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the electronegative nitrogen atoms of the triazine ring, which contributes to its transient stability.
-
Restoration of Aromaticity: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This elimination step is generally fast and leads to the final substituted product.
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-ethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine (or s-triazine) scaffold is a foundational structural motif in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, such as 2,4-dichloro-6-ethyl-1,3,5-triazine.[1][2] This compound, a heterocyclic organic molecule from the triazine family, features a six-membered ring with three nitrogen atoms, substituted with two chlorine atoms and an ethyl group.[5] The presence of these chlorine atoms enhances its reactivity, making it a versatile building block for synthesizing a wide array of functionalized molecules.[5]
This technical guide offers a comprehensive examination of the core principles governing nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-ethyl-1,3,5-triazine. It provides detailed experimental protocols, mechanistic insights, and a discussion of the factors influencing reactivity and selectivity, tailored for professionals in research and drug development.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on the 2,4-dichloro-6-ethyl-1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1][2][6] The inherent electron deficiency of the triazine ring, a result of the three electronegative nitrogen atoms, makes the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1][2]
The SNAr mechanism can be broken down into two key steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bonded to a chlorine atom. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is a good leaving group.[1][2][6]
A critical aspect of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms.[1] The introduction of the first nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the remaining carbon-chlorine bond.[1][2] Consequently, the second substitution requires more forcing conditions, such as higher temperatures.[1][7] This differential reactivity allows for the selective and stepwise introduction of two different nucleophiles.[7][8]
Factors Influencing Reactivity and Selectivity
Several factors can be modulated to control the regioselectivity and the rate of the SNAr reaction on 2,4-dichloro-6-ethyl-1,3,5-triazine:
-
Temperature: This is the most critical parameter for controlling the degree of substitution. The first substitution is typically carried out at low temperatures (e.g., 0-5 °C) to favor monosubstitution, while the second substitution requires higher temperatures (e.g., room temperature or elevated).[1][2][9]
-
Nucleophile Strength: The nature of the nucleophile plays a significant role. More reactive nucleophiles will react at lower temperatures.[8] The general order of reactivity for common nucleophiles is often considered to be alcohols > thiols > amines under competitive conditions.[10]
-
Steric Hindrance: Sterically hindered nucleophiles may react more slowly.[8] This can be exploited to control selectivity.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Anhydrous solvents are often used to prevent hydrolysis of the dichlorotriazine.[6]
-
Base: A base is typically added to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[9] Common bases include sodium bicarbonate, potassium carbonate, and diisopropylethylamine (DIEA).[9]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the sequential nucleophilic aromatic substitution on 2,4-dichloro-6-ethyl-1,3,5-triazine.
Protocol 1: Monosubstitution with a Primary Amine
Objective: To synthesize a 2-amino-4-chloro-6-ethyl-1,3,5-triazine derivative.
Materials:
-
2,4-Dichloro-6-ethyl-1,3,5-triazine
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer and cooling bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of the primary amine (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the cooled solution of the dichlorotriazine over 30-60 minutes with vigorous stirring.
-
Maintain the reaction temperature at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup by washing the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monosubstituted product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Disubstitution with a Second, Different Nucleophile
Objective: To synthesize a 2,4-disubstituted-6-ethyl-1,3,5-triazine derivative.
Materials:
-
Monosubstituted 4-chloro-6-ethyl-1,3,5-triazine derivative (from Protocol 1)
-
Second nucleophile (e.g., a different amine, an alcohol, or a thiol)
-
DIEA or other suitable base
-
Anhydrous DCM or THF
-
Standard laboratory glassware
Procedure:
-
Dissolve the monosubstituted chlorotriazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add the second nucleophile (1.0-1.2 eq) to the solution.
-
Add DIEA (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40-60 °C) for 12-24 hours. The specific temperature will depend on the reactivity of the second nucleophile.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to yield the desired disubstituted triazine.
Data Presentation
The following table summarizes typical reaction conditions for the sequential substitution on a dichlorotriazine core, illustrating the principle of temperature-controlled reactivity.
| Substitution Step | Nucleophile | Temperature | Typical Reaction Time |
| First Substitution | Primary Amine | 0 °C | 2-4 hours |
| Second Substitution | Secondary Amine | Room Temperature | 12-24 hours |
| Second Substitution | Alcohol/Thiol | Elevated Temperature | 12-24 hours |
Visualizations
SNAr Reaction Mechanism
Caption: The SNAr mechanism for the reaction of 2,4-dichloro-6-ethyl-1,3,5-triazine with a nucleophile.
Experimental Workflow for Sequential Substitution
Caption: Experimental workflow for the temperature-controlled sequential substitution on a triazine core.
Applications in Drug Development
The s-triazine scaffold is a privileged structure in medicinal chemistry and is present in numerous approved drugs.[3][4] Its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][11][12] The ability to readily synthesize libraries of diversely substituted triazines through sequential SNAr reactions makes this chemistry particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.[7][11] For instance, substituted triazines have been investigated as kinase inhibitors and anticancer agents.[7][11]
Conclusion
The nucleophilic aromatic substitution on 2,4-dichloro-6-ethyl-1,3,5-triazine is a robust and highly controllable process governed by the SNAr mechanism.[2] The predictable, temperature-dependent, and sequential nature of this reaction allows for the rational design and synthesis of a vast array of complex, unsymmetrically substituted molecules.[1][2] A thorough understanding of the underlying mechanistic principles and the influence of reaction parameters is crucial for researchers and scientists to effectively utilize this versatile building block in the development of novel therapeutics and functional materials.
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- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]
- 12. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of 2,4-Dichloro-6-ethyl-1,3,5-triazine
An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 2,4-Dichloro-6-ethyl-1,3,5-triazine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute professional advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional and governmental safety regulations.
Introduction
The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemical development.[1][2][3] Its prevalence is largely due to the predictable and versatile reactivity of its chlorinated precursors. Among these, 2,4-Dichloro-6-ethyl-1,3,5-triazine (CAS No. 698-72-6) serves as a critical bifunctional building block.[4][5][6] The presence of two reactive chlorine atoms, which can be substituted sequentially under controlled conditions, allows for the precise and rational design of complex molecular architectures.[3][7]
This guide offers a comprehensive technical overview of 2,4-Dichloro-6-ethyl-1,3,5-triazine, covering its commercial procurement, physicochemical properties, core reactivity principles, and key applications. It is intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Commercial Availability and Procurement Strategy
2,4-Dichloro-6-ethyl-1,3,5-triazine is readily available from a variety of specialty chemical suppliers. It is typically offered in research-grade purities, commonly 95% or higher.
Table 1: Representative Commercial Suppliers
| Supplier | Typical Purity | Common Pack Sizes |
| Advanced ChemBlocks | ≥95% | 1g, 5g, 10g |
| CymitQuimica | Varies by listing | 100mg, 250mg, 1g |
| BLDpharm | Inquire for details | Custom/Bulk |
| ChemicalBook | (Marketplace) | Varies by vendor |
Note: This is not an exhaustive list. Availability, purity, and pricing are subject to change and should be verified directly with suppliers.
Field-Proven Procurement Insights
-
Certificate of Analysis (CoA): For any research, especially in drug development, always request a lot-specific CoA. This document provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR or MS), and moisture content.
-
Initial Screening: When incorporating this reagent into a new synthetic route, it is prudent to source small quantities from two different suppliers. This allows for a comparative assessment of reactivity and impurity profiles, mitigating the risk of lot-to-lot variability impacting experimental outcomes.
-
CAS Number Verification: Always verify the CAS Number (698-72-6) when ordering to ensure the correct regioisomer is procured.[4][5][6]
Physicochemical and Safety Data
Understanding the fundamental properties of a reagent is a prerequisite for its safe and effective use in the laboratory.
Table 2: Key Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine
| Property | Value | Source |
| CAS Number | 698-72-6 | [4][5][6] |
| Molecular Formula | C₅H₅Cl₂N₃ | [4][5] |
| Molecular Weight | 178.02 g/mol | [4][5] |
| Appearance | Liquid or Solid | [4] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [4][8] |
| Reactivity | Reacts with nucleophiles. Sensitive to moisture and strong bases. | [4][9] |
Hazard and Safety Profile
While a specific, comprehensive SDS for the ethyl derivative is not universally available in the search results, data from closely related dichlorotriazines indicate the following hazards:
Mandatory Safety Workflow:
Caption: A mandatory workflow for the safe handling of dichlorotriazines.
Core Reactivity and Synthetic Protocols
The synthetic power of 2,4-Dichloro-6-ethyl-1,3,5-triazine stems from the differential reactivity of its two chlorine atoms. This is governed by the electron-deficient nature of the triazine ring, which makes the chlorine-bearing carbons highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]
Crucially, the substitution of the first chlorine atom occurs at a much lower temperature (typically 0 °C) than the second. The introduction of an electron-donating nucleophile in the first step deactivates the ring, making the second substitution require more forcing conditions (room temperature to elevated temperatures).[7][13] This temperature-dependent reactivity is the key to achieving selectivity.
Caption: Temperature-controlled sequential SNAr on the dichlorotriazine core.
Protocol: Selective Monosubstitution with a Primary Amine
This protocol provides a self-validating method for synthesizing a 2-chloro-4-amino-6-ethyl-1,3,5-triazine derivative. The causality behind each step is explained to ensure reproducibility.
Expertise & Causality:
-
Anhydrous Conditions: Dichlorotriazines are moisture-sensitive. Water can act as a competing nucleophile, leading to the formation of hydroxy-triazine byproducts.[9] Using anhydrous solvents and an inert atmosphere is critical for high purity.
-
Non-Nucleophilic Base: A hindered, non-nucleophilic base like Diisopropylethylamine (DIEA) is used to neutralize the HCl generated during the reaction. Using a nucleophilic base (e.g., an amine) would result in competitive side reactions.
-
Temperature Control: Maintaining the temperature at 0 °C is the single most important parameter for ensuring monosubstitution.[9][14] Allowing the reaction to warm prematurely will result in the formation of the undesired disubstituted product.
Methodology:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 2,4-Dichloro-6-ethyl-1,3,5-triazine (1.0 eq) to anhydrous dichloromethane (DCM) or THF. Cool the stirring solution to 0 °C in an ice/water bath.
-
Reagent Preparation: In a separate flask, dissolve the desired primary amine (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.
-
Controlled Addition: Add the amine/DIEA solution dropwise to the cooled triazine solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Self-Validation (Monitoring): Withdraw a small aliquot from the reaction. Quench with a drop of water and spot on a TLC plate alongside the starting material. The appearance of a new, single spot (and consumption of the starting material) indicates a successful selective monosubstitution. LC-MS can also be used for more rigorous monitoring.
-
Workup: Once the reaction is complete, pour the mixture into water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.
Applications in Drug Development and Research
The triazine core is considered a "privileged scaffold" because its derivatives have demonstrated a wide range of biological activities.[3][15] 2,4-Dichloro-6-ethyl-1,3,5-triazine provides a direct entry point into libraries of these compounds.
-
Kinase Inhibitors: The triazine ring can act as a bioisostere for the purine ring of ATP, making its derivatives potent inhibitors of various kinases, which are crucial targets in oncology.[15]
-
Anticancer Agents: Beyond kinase inhibition, triazine derivatives have been investigated for broad antitumor efficacy.[2]
-
Combinatorial Chemistry: The predictable, stepwise reactivity makes the dichlorotriazine core an ideal template for generating large libraries of compounds for high-throughput screening.[1][7]
-
Materials Science: Triazine derivatives are used in the synthesis of dyes, polymers, and functional materials for optoelectronics.[1][16]
References
-
Kamal, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, PMC. Retrieved from [Link]
-
IntechOpen. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
Datasheets.com. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
-
LabAlley. (n.d.). 2, 4-Dichloro-6-phenyl-1, 3, 5-triazine, min 98%, 100 grams. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine [cymitquimica.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2,4-dichloro-6-ethyl-1,3,5-triazine 95% | CAS: 698-72-6 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sunshine-oled.com [sunshine-oled.com]
Methodological & Application
Application Notes and Protocols for the Stepwise Substitution Reactions of 2,4-Dichloro-6-ethyl-1,3,5-triazine
Introduction: The Strategic Value of 2,4-Dichloro-6-ethyl-1,3,5-triazine in Synthesis
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, valued for its rigid structure and the capacity for precise, multi-point functionalization.[1][2] Among the various triazine precursors, 2,4-dichloro-6-ethyl-1,3,5-triazine stands out as a versatile intermediate for the synthesis of asymmetrically substituted derivatives. The presence of the ethyl group, an electron-donating alkyl substituent, subtly modulates the reactivity of the two chlorine atoms compared to its ubiquitous parent, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This guide provides a detailed exploration of the principles and protocols governing the stepwise nucleophilic substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine, empowering researchers to strategically construct diverse molecular architectures.
The core principle underpinning the synthetic utility of chlorotriazines is the differential reactivity of the C-Cl bonds. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the ring carbons susceptible to nucleophilic attack.[3] The substitution of the first chlorine atom with an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, thereby deactivating the ring towards subsequent substitution.[1][3] This electronic effect allows for a controlled, stepwise reaction sequence, primarily dictated by temperature.
Pillar 1: Mechanistic Insights and Control of Reactivity
The stepwise substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is characterized by an initial addition of the nucleophile to a chlorine-bearing carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.
The ethyl group at the C6 position, being weakly electron-donating, slightly reduces the overall electrophilicity of the triazine ring compared to a third chlorine atom. However, the two remaining chlorine atoms are still highly susceptible to displacement. The key to achieving selective monosubstitution and subsequent controlled disubstitution lies in meticulous temperature management.
-
First Substitution (Monosubstitution): The replacement of the first chlorine atom is typically a highly favorable reaction that can be conducted at low temperatures, generally between 0 °C and room temperature. At this stage, the two chlorine atoms are equivalent, so regioselectivity is not a concern.
-
Second Substitution (Disubstitution): Following the introduction of the first nucleophile, the remaining chlorine atom is significantly less reactive. To drive the second substitution to completion, an increase in temperature is almost always necessary. This second step often requires heating, with temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the second incoming group.[4][5]
This temperature-dependent reactivity gradient is the foundation for the rational design of unsymmetrical 2,4-disubstituted-6-ethyl-1,3,5-triazines.
Pillar 2: Validated Experimental Protocols
The following protocols provide a framework for the stepwise substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine. These are generalized procedures and may require optimization based on the specific nucleophiles employed.
Protocol 1: Synthesis of 2-Amino-4-chloro-6-ethyl-1,3,5-triazine (Monosubstitution)
This protocol details the selective substitution of one chlorine atom with a primary or secondary amine.
Materials and Reagents:
-
2,4-Dichloro-6-ethyl-1,3,5-triazine
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired amine (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.
-
Add the amine/DIEA solution dropwise to the stirred triazine solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The starting material should be consumed, and a new, less polar spot should appear.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-6-ethyl-1,3,5-triazine derivative.
Protocol 2: Synthesis of 2-Amino-4-alkoxy/thioalkoxy-6-ethyl-1,3,5-triazine (Disubstitution)
This protocol describes the substitution of the remaining chlorine atom on the monosubstituted product with an alcohol or thiol.
Materials and Reagents:
-
2-Amino-4-chloro-6-ethyl-1,3,5-triazine derivative (from Protocol 1)
-
Alcohol or Thiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
For Alcohols (using NaH): a. In a flame-dried, round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C and add the alcohol (1.1 eq) dropwise. c. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide. d. In a separate flask, dissolve the 2-amino-4-chloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous THF. e. Add the triazine solution to the alkoxide suspension at 0 °C. f. Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C).
-
For Thiols (using K₂CO₃): a. In a round-bottom flask, dissolve the 2-amino-4-chloro-6-ethyl-1,3,5-triazine (1.0 eq) and the thiol (1.1 eq) in anhydrous DMF. b. Add K₂CO₃ (1.5 eq) to the solution. c. Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction may take 4-24 hours depending on the nucleophile.
-
Upon completion, cool the reaction to room temperature.
-
If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired disubstituted triazine.
Pillar 3: Data Presentation and Visualization
Quantitative Data Summary
The following table provides generalized reaction conditions for the stepwise substitution of 2,4-dichloro-6-alkyl-1,3,5-triazines, which serve as a strong proxy for the ethyl-substituted analogue.
| Step | Nucleophile Type | Temperature | Base | Solvent | Typical Reaction Time |
| First Substitution | Primary/Secondary Amine | 0 °C to Room Temp. | DIEA, TEA, NaHCO₃, K₂CO₃ | DCM, THF, Acetone | 30 min - 4 hours |
| Alcohol/Thiol | 0 °C to Room Temp. | NaH, K₂CO₃ | THF, DCM | 30 min - 2 hours | |
| Second Substitution | Primary/Secondary Amine | Room Temp. to Reflux | DIEA, K₂CO₃ | THF, Acetonitrile | 12 - 24 hours |
| Alcohol/Thiol | 60 °C to Reflux | NaH, K₂CO₃ | THF, DMF | 4 - 24 hours |
Note: Reaction times and yields are highly dependent on the specific nucleophiles used.
Visualizing the Reaction Pathway and Workflow
Caption: Stepwise nucleophilic substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine.
Caption: General experimental workflow for stepwise triazine synthesis.
Conclusion and Future Directions
The stepwise substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine is a robust and highly adaptable methodology for the synthesis of complex, unsymmetrically substituted triazine derivatives. The principles of temperature-controlled reactivity, rooted in the electronic modulation of the triazine core upon substitution, provide a reliable handle for chemists to selectively introduce a wide array of functional groups. The protocols outlined herein, based on established procedures for analogous systems, offer a solid foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this versatile building block. Future work in this area could involve the development of catalytic methods for the second substitution step to reduce the required reaction temperatures and broaden the substrate scope to include more sensitive nucleophiles.
References
- BenchChem. (2025). Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines.
- BenchChem. (2025). Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
-
El-Faham, A., Sharma, A., & Farooq, M., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]
-
Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 516. [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]
-
Ferreira, P. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
-
Ferreira, P. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Bakharev, V., Gidaspov, A., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(10), 1993-1999. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. [Link]
Sources
The Strategic Application of 2,4-Dichloro-6-ethyl-1,3,5-triazine in Solid-Phase Peptide Synthesis: A Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) as a coupling reagent in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of triazine-based coupling agents, present detailed experimental workflows, and offer a comparative analysis against other common reagents, empowering you to make informed decisions for your synthetic strategies.
Introduction: The Role of Triazine-Based Coupling Reagents in Modern Peptide Synthesis
The synthesis of high-purity peptides is contingent on the efficacy of the coupling reagent, which governs the formation of the amide bond between amino acids. An ideal reagent should facilitate rapid and complete coupling with minimal side reactions, particularly racemization. Triazine-based coupling reagents, derived from the cost-effective and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have emerged as powerful tools in the peptide chemist's arsenal.[1]
2,4-Dichloro-6-ethyl-1,3,5-triazine belongs to this class of reagents. While its direct applications in peptide synthesis are less documented than its methoxy (CDMT) and ethoxy (DCET) counterparts, its reactivity profile is analogous.[2][3] The two chlorine atoms serve as reactive sites for the activation of carboxylic acids, while the ethyl group modulates the reactivity of the triazine core. The primary advantages of this class of reagents include their stability, ease of handling, and the generation of water-soluble byproducts, which simplifies the purification process in SPPS.[2]
Mechanism of Action: The Formation of a "Superactive" Ester
The efficacy of 2,4-dichloro-6-ethyl-1,3,5-triazine in promoting amide bond formation lies in its ability to convert the carboxylic acid of an N-protected amino acid into a highly reactive "superactive" ester intermediate.[4] This process is typically facilitated by a tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid generated during the reaction.
The proposed mechanism involves two key steps:
-
Activation Step: The carboxylate of the N-protected amino acid attacks the electron-deficient triazine ring of 2,4-dichloro-6-ethyl-1,3,5-triazine, displacing one of the chloride ions. This forms a highly reactive triazinyl active ester.
-
Coupling Step: The free amine of the resin-bound N-terminal amino acid then performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of a water-soluble 2-chloro-4-ethyl-6-hydroxy-1,3,5-triazine byproduct.
Caption: Proposed mechanism of 2,4-dichloro-6-ethyl-1,3,5-triazine-mediated peptide bond formation.
Comparative Analysis with Other Coupling Reagents
The selection of a coupling reagent is a critical decision in peptide synthesis, balancing cost, efficiency, and the specific requirements of the peptide sequence.
| Feature | 2,4-Dichloro-6-alkyl-1,3,5-triazine Derivatives | Carbodiimides (e.g., DCC, DIC) | Phosphonium Salts (e.g., PyBOP) |
| Mechanism | Forms a "superactive" ester intermediate. | Forms a highly reactive O-acylisourea intermediate. | Forms an active ester via an oxyphosphonium intermediate. |
| Byproducts | Water-soluble, easily removed by washing. | Insoluble urea derivatives (e.g., DCU), requiring filtration. | Tris(pyrrolidino)phosphine oxide and HOBt. |
| Racemization | Generally low levels of racemization.[2] | Prone to racemization, often requiring additives like HOBt. | Low propensity for racemization.[5] |
| Additives | Can be used without additives, though a base is required. | Often requires additives to suppress racemization. | Used as a standalone reagent with a base. |
| Cost | Generally more economical. | Relatively low cost. | More expensive than triazine-based reagents.[5] |
| Handling | Generally considered safe to handle. | DCC is a potent skin sensitizer. | Safer than its predecessor, BOP, which produces a carcinogen.[5] |
Experimental Protocols
The following protocols are based on established procedures for analogous triazine-based coupling reagents and should be optimized for specific applications.
Materials Required
-
Fmoc-protected amino acids
-
Appropriate solid support (e.g., Rink Amide resin, Wang resin)
-
2,4-Dichloro-6-ethyl-1,3,5-triazine
-
N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Solid-phase synthesis vessel
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based SPPS using 2,4-dichloro-6-ethyl-1,3,5-triazine.
Detailed Step-by-Step Protocol for a Single Coupling Cycle
This protocol outlines a single amino acid coupling cycle using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add 2,4-dichloro-6-ethyl-1,3,5-triazine (3 equivalents) to the amino acid solution.
-
Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, indicating incomplete coupling, extend the reaction time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.
Applications in Specialized Peptide Synthesis
While primarily used for linear peptide synthesis, triazine-based reagents can also be adapted for more complex applications.
Synthesis of Cyclic Peptides
The on-resin head-to-tail cyclization of peptides is a valuable strategy for producing conformationally constrained analogues with enhanced biological activity and stability.[6] Triazine reagents can be employed for the macrolactamization step. After the linear peptide has been assembled and the N-terminal Fmoc group removed, the C-terminal carboxylic acid can be activated with 2,4-dichloro-6-ethyl-1,3,5-triazine and a suitable base to facilitate intramolecular amide bond formation.
Trustworthiness and Self-Validating Systems
The protocols described herein incorporate self-validating checkpoints to ensure the success of the synthesis:
-
Kaiser Test: This qualitative test is crucial for monitoring the completion of the coupling reaction by detecting the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies that the coupling should be extended or repeated.
-
Mass Spectrometry: After cleavage, analysis of the crude peptide by mass spectrometry is essential to confirm that the desired product has been synthesized and to identify any potential side products.
-
RP-HPLC Analysis: The purity of the crude and purified peptide should be assessed by reverse-phase HPLC.
Conclusion
2,4-Dichloro-6-ethyl-1,3,5-triazine, as a member of the triazine family of coupling reagents, offers a cost-effective and efficient option for solid-phase peptide synthesis. Its ability to promote high-yield coupling with low racemization, coupled with the generation of water-soluble byproducts, makes it an attractive alternative to traditional coupling reagents. While the protocols provided are based on the well-established reactivity of analogous compounds, empirical optimization is key to achieving high-purity peptides, especially for challenging sequences. By understanding the underlying mechanism and adhering to the outlined protocols and validation checkpoints, researchers can confidently incorporate this class of reagents into their SPPS workflows.
References
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. Available at: [Link]
-
Triazine-based coupling reagents. ResearchGate. Available at: [Link]
-
Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. National Institutes of Health. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]
- Process for the production of 2,4-dichloro-6-amino-s-triazines. Google Patents.
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
2,4-Dichloro-6-morpholino-1,3,5-triazine. PubChem. Available at: [Link]
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- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-6-ethyl-1,3,5-triazine as a linker for antibody-drug conjugates
Application Notes & Protocols
Topic: 2,4-Dichloro-6-ethyl-1,3,5-triazine as a Linker for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker connecting these two components is a critical determinant of the ADC's success, dictating its stability, pharmacokinetic properties, and the efficiency of payload release.[][5][][] This guide provides a detailed examination of 2,4-dichloro-6-ethyl-1,3,5-triazine, a derivative of the robust triazine scaffold, as a versatile and stable non-cleavable linker for ADC development. We will explore the underlying chemical principles of its sequential reactivity and provide comprehensive, step-by-step protocols for conjugation, purification, and characterization.
The Dichlorotriazine Linker: Chemical Principles
The 1,3,5-triazine core is a nitrogen-rich heterocyclic scaffold known for its exceptional chemical and thermal stability.[8][9] The utility of chlorinated triazines in bioconjugation stems from the reactivity of the chlorine atoms toward nucleophilic substitution. 2,4-dichloro-6-ethyl-1,3,5-triazine, an analogue of cyanuric chloride, offers two reactive sites for sequential conjugation.
The key principle governing its use as an ADC linker is the differential reactivity of the two chlorine atoms. The substitution of the first chlorine atom deactivates the second, meaning a more forceful set of conditions (e.g., higher temperature) is required for the second substitution to occur.[10] This two-step reactivity allows for a highly controlled, sequential process:
-
Step 1 (Activation): The linker is first reacted with a nucleophilic group on the cytotoxic payload (e.g., an amine or hydroxyl group) under mild conditions to form a stable, mono-substituted drug-linker intermediate.
-
Step 2 (Conjugation): The purified drug-linker intermediate, now bearing a single reactive chlorine, is then conjugated to nucleophilic residues on the antibody, primarily the ε-amino group of surface-accessible lysine residues.
This sequential approach prevents linker-linker polymerization and provides excellent control over the formation of the final ADC. The resulting covalent bond between the triazine ring and the antibody's lysine residue is highly stable, classifying this as a non-cleavable linker .[] With non-cleavable linkers, the payload is released only after the entire antibody is degraded within the lysosome of the target cancer cell.[2][11][12]
Key Advantages and Strategic Considerations
Advantages:
-
High Stability: The carbon-nitrogen bond formed is extremely stable in circulation, minimizing premature drug release and reducing off-target toxicity.[][5] This is a hallmark advantage of non-cleavable linkers.
-
Controlled Conjugation: The stepwise reactivity allows for the preparation and purification of the drug-linker intermediate before antibody conjugation, leading to a more defined and reproducible process.[10]
-
Versatility: The triazine core can react with a variety of nucleophiles (amines, thiols, alcohols), offering flexibility in payload design.[13]
Considerations:
-
Hydrophobicity: The triazine ring and many cytotoxic payloads are hydrophobic. Attaching multiple drug-linker moieties to an antibody can increase its overall hydrophobicity, potentially leading to aggregation and faster clearance from circulation.[14] Careful monitoring of the Drug-to-Antibody Ratio (DAR) is essential.
-
Reaction Conditions: The conjugation reaction with the antibody requires a moderately alkaline pH (8.5-9.0) to ensure the lysine ε-amino group is sufficiently deprotonated and nucleophilic. The stability of the specific antibody at this pH must be confirmed.
-
Non-Cleavable Nature: As a non-cleavable linker, the ultimate active species released in the lysosome is the payload attached to the linker and a lysine residue. This metabolite must be tested to ensure it retains cytotoxic activity.
Application Protocol 1: Two-Step ADC Synthesis
This protocol describes the synthesis of an ADC using 2,4-dichloro-6-ethyl-1,3,5-triazine in a two-step process.
Materials and Reagents
| Reagent / Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting vehicle |
| Cytotoxic Payload (-NH2 functionalized) | User-defined | Therapeutic agent |
| 2,4-dichloro-6-ethyl-1,3,5-triazine | Commercial | Linker |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Commercial | Organic solvent |
| Borate Buffer (50 mM, pH 8.8) | In-house prep | Conjugation buffer |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial | General buffer |
| Amicon Ultra Centrifugal Filters | MilliporeSigma | Buffer exchange/concentration |
| Sephadex G-25 Desalting Column | Cytiva | Purification |
| HPLC System with HIC/SEC columns | Waters, Agilent | ADC Characterization |
Step 1: Synthesis of Drug-Linker Intermediate
This step conjugates the payload to the first reactive site on the triazine linker.
-
Preparation: Dissolve the amine-functionalized cytotoxic payload (1.0 eq) in anhydrous DMF. Add DIPEA (1.5 eq) to act as a proton scavenger.
-
Linker Addition: In a separate vial, dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.1 eq) in anhydrous DMF. Add this solution dropwise to the payload solution while stirring at 4°C. Rationale: The low temperature and slight excess of linker favor mono-substitution and prevent di-substitution on the linker.
-
Reaction: Allow the reaction to stir at 4°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired mono-substituted product and the consumption of the starting payload.
-
Purification: Once the reaction is complete, purify the drug-linker intermediate using reverse-phase HPLC to remove unreacted starting materials and any di-substituted byproducts.
-
QC Check: Characterize the purified intermediate by MS and NMR to confirm its identity and purity before proceeding. Lyophilize the pure product for storage.
Step 2: Conjugation to Antibody
This step attaches the purified drug-linker intermediate to lysine residues on the antibody.
-
Antibody Preparation: Perform a buffer exchange on the stock antibody solution into ice-cold Borate Buffer (50 mM, pH 8.8) using an Amicon centrifugal filter or a desalting column. Adjust the final concentration to 5-10 mg/mL. Rationale: The alkaline pH deprotonates lysine residues, making them nucleophilic and ready for conjugation.
-
Drug-Linker Preparation: Dissolve the lyophilized drug-linker intermediate in a minimal amount of a water-miscible co-solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the drug-linker stock solution to the chilled antibody solution. The molar ratio of drug-linker to antibody will determine the final average DAR. Start with a 10-fold molar excess.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle mixing. Rationale: The increased temperature provides the necessary energy to overcome the deactivation of the second chlorine atom for substitution.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., 100 mM Tris or Lysine) to react with any remaining active drug-linker.
-
Purification: Proceed immediately to purification to remove excess drug-linker and co-solvent.
Protocol 2: ADC Purification
Purification is critical to remove unconjugated drug-linker, which can cause systemic toxicity, and to eliminate aggregates. Size Exclusion Chromatography (SEC) is the preferred method.
-
Column Equilibration: Equilibrate a Sephadex G-25 or Superdex 200 SEC column with sterile PBS, pH 7.4.
-
Sample Loading: Load the entire conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with PBS, pH 7.4, collecting fractions. The ADC, being a large protein, will elute first in the void volume, while the smaller, unconjugated drug-linker molecules will be retained longer and elute later.
-
Fraction Pooling: Monitor the column eluate by measuring absorbance at 280 nm. Pool the fractions corresponding to the first major peak (the ADC).
-
Concentration: Concentrate the pooled ADC fractions using an Amicon centrifugal filter.
-
Final Formulation: Perform a final buffer exchange into the desired formulation buffer (typically PBS) and sterile filter through a 0.22 µm filter.
Protocol 3: ADC Characterization
Thorough characterization is required to ensure the quality, consistency, and efficacy of the ADC.[11][15]
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs.
-
Method: An analytical HIC column is used with a reverse salt gradient (e.g., decreasing ammonium sulfate concentration).
-
Interpretation: The unconjugated antibody (DAR=0) is the least hydrophobic and elutes first. Subsequent peaks correspond to species with increasing DAR values (DAR=2, DAR=4, etc., assuming conjugation on heavy chain lysines). The area of each peak is used to calculate the weighted average DAR of the mixture.
Analysis of Aggregation by SEC-HPLC
SEC separates molecules by size and is used to quantify high molecular weight species (aggregates).
-
Method: An analytical SEC column is used with an isocratic mobile phase (e.g., PBS).
-
Interpretation: A successful preparation should show a single, sharp monomer peak. The presence of earlier-eluting peaks indicates the presence of dimers or larger aggregates. A purity of >95% monomer is typically desired.
Confirmation of Identity by Mass Spectrometry (MS)
MS provides a precise mass of the ADC, confirming successful conjugation.
-
Method: The ADC sample is typically deglycosylated and analyzed under denaturing conditions (LC-MS).
-
Interpretation: The resulting mass spectrum will show peaks corresponding to the light chain, heavy chain, and heavy chains conjugated with one or more drug-linker molecules. This confirms covalent attachment and can help validate the DAR distribution observed by HIC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Average DAR | - Inefficient conjugation reaction.- Antibody lysine residues are not accessible.- Degraded drug-linker intermediate. | - Increase molar excess of drug-linker.- Increase reaction time or temperature (e.g., to 40°C).- Confirm pH of conjugation buffer is 8.5-9.0.- Confirm integrity of drug-linker via MS before use. |
| High Aggregation (>5%) | - High average DAR increases hydrophobicity.- Co-solvent (DMSO) concentration too high.- Antibody is unstable at conjugation pH/temp. | - Reduce molar excess of drug-linker to target a lower DAR.- Keep DMSO concentration below 10% (v/v) in the final reaction.- Screen alternative buffers or perform conjugation at a lower temp for longer. |
| Precipitation during reaction | - Poor solubility of drug-linker intermediate.- Aggregation of the antibody. | - Add co-solvent slowly while gently vortexing.- Ensure all buffers are filtered and degassed.- See "High Aggregation" solutions. |
| Broad peaks in HIC | - Heterogeneous conjugation sites.- On-column degradation. | - This is somewhat expected for lysine conjugation. Ensure method is robust.- Use fresh mobile phases and ensure column integrity. |
References
- The Ascendancy of Triazine-Based Crosslinkers: A Technical Guide to Their Discovery, History, and Applic
- Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed - NIH.
- Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF - ResearchG
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions.
- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
- Using dichlorotetrazine as a disulfide conjugation reagent, with...
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences.
- Perspectives and Characterization on Antibody–Drug Conjugates | LCGC Intern
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH.
- General Antibody Drug Conjug
- Overcoming ADC Conjugation Efficiency & Stability Challenges - BOC Sciences.
- Current ADC Linker Chemistry - PMC - NIH.
- WO2003050237A2 - Triazine library with linkers - Google P
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry - LCGC Intern
- An Introduction to Linkers in Antibody-Drug Conjug
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH.
- Methods for site-specific drug conjug
- Linkers - A Crucial Factor in Antibody–Drug Conjug
- Click Chemistry Applied To Antiboday Drug Conjug
- The Chemistry Behind ADCs - MDPI.
- Recent Advances in ADCs - NJ Bio, Inc..
- Antibody-Drug Conjugates: A New Paradigm for Cancer Tre
- Disulfide Linkers in Antibody-Drug Conjug
- The Chemistry Behind ADCs - PMC - PubMed Central.
- Linker Design for Antibody–Drug Conjugates - ResearchG
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 10. WO2003050237A2 - Triazine library with linkers - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Selective Mono-substitution of 2,4-Dichloro-6-ethyl-1,3,5-triazine
This guide provides a comprehensive technical overview and detailed experimental protocols for the selective mono-substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the principles of regioselective nucleophilic aromatic substitution (SNAr) on the triazine scaffold and offers field-proven methodologies for synthesizing novel mono-substituted derivatives.
Foundational Principles: The Chemistry of Selective Substitution
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] The strategic functionalization of this core allows for the generation of vast chemical diversity. 2,4-dichloro-6-ethyl-1,3,5-triazine is a key starting material, offering two reactive chlorine atoms for sequential substitution.
The cornerstone of its utility lies in the differential reactivity of these two chlorines. The substitution of the first chlorine atom proceeds under milder conditions than the second. This phenomenon is rooted in the electronic nature of the triazine ring. The initial substitution of a chlorine atom with a nucleophile, such as an amine or thiol, introduces an electron-donating group onto the electron-deficient triazine ring. This deactivates the ring towards further nucleophilic attack, making the second chlorine less susceptible to substitution.[2] By carefully controlling reaction parameters, most critically temperature, one can exploit this reactivity gradient to isolate the mono-substituted product in high yield.[2][3]
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the triazine ring render the chlorine-bearing carbon atoms highly electrophilic and thus vulnerable to attack by a wide range of nucleophiles.[2][4]
Caption: General SNAr mechanism for mono-substitution.
Core Experimental Protocol: Mono-amination
This protocol provides a generalized, robust procedure for the mono-amination of 2,4-dichloro-6-ethyl-1,3,5-triazine. It can be adapted for various primary and secondary amine nucleophiles.
Materials & Reagents
-
Starting Material: 2,4-Dichloro-6-ethyl-1,3,5-triazine
-
Nucleophile: Amine of interest (e.g., morpholine, piperidine, aniline derivative)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Work-up: Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for flash column chromatography
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (or other suitable solvent system)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Low-temperature bath (ice-water or dry ice/acetone)
-
Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq.). Dissolve it in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.
-
Causality Insight: An inert atmosphere is crucial to prevent the introduction of water, which can lead to hydrolysis of the starting material, forming hydroxy-triazine impurities.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality Insight: This is the most critical step for ensuring mono-substitution. Low temperatures significantly reduce the rate of the second substitution, allowing the reaction to be stopped selectively after the first chlorine has been displaced.[5]
-
-
Nucleophile & Base Addition: In a separate flask, prepare a solution of the amine nucleophile (1.0 eq.) and DIPEA (1.1 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the cooled triazine solution over 30-60 minutes using an addition funnel or syringe pump.
-
Causality Insight: Slow, dropwise addition maintains a low concentration of the nucleophile in the reaction mixture, further minimizing the risk of di-substitution. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[5]
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours. A new, less polar spot (the product) should appear, and the starting material spot should diminish.
-
Work-up: Once the starting material is consumed (as judged by TLC), quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction & Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Causality Insight: The NaHCO₃ wash removes any residual acidic species, including the DIPEA hydrochloride salt.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality Insight: Chromatography is generally required to separate the desired mono-substituted product from any unreacted starting material and small amounts of the di-substituted byproduct.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for mono-substitution.
Key Reaction Parameters: A Comparative Overview
The choice of nucleophile dictates specific modifications to the general protocol. The following table summarizes typical conditions.
| Nucleophile Class | Typical Temperature | Base (eq.) | Solvent | Typical Reaction Time | Expected Yield |
| Primary/Secondary Amines | 0 °C to RT | DIPEA or TEA (1.1) | THF, DCM | 1-4 hours | 70-95% |
| Anilines (less nucleophilic) | 0 °C to 40 °C | DIPEA (1.2) | Dioxane, THF | 4-12 hours | 60-85% |
| Thiols | -10 °C to 0 °C | DIPEA or K₂CO₃ (1.1) | Acetone, THF | 1-3 hours | 80-98% |
| Alcohols/Phenols | 0 °C to RT | NaH or K₂CO₃ (1.1) | THF, DMF | 2-8 hours | 50-80% |
Note: These are general guidelines. Optimization may be required for specific substrates.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant Di-substitution | Reaction temperature was too high. / Nucleophile was added too quickly. | Maintain strict temperature control at 0 °C or lower. Use a syringe pump for very slow, controlled addition of the nucleophile. |
| Low or No Reaction | Nucleophile is not reactive enough. / Base is not strong enough. | For weakly nucleophilic amines (e.g., anilines), allow the reaction to warm slowly to room temperature after initial addition at 0 °C. For alcohols, a stronger base like NaH may be required to form the more nucleophilic alkoxide. |
| Hydrolysis of Starting Material | Use of non-anhydrous solvents or reagents. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. |
| Difficult Purification | Product and starting material have similar Rf values on TLC. | Modify the solvent system for chromatography (e.g., try DCM/Methanol or Toluene/Acetone gradients). If separation is still poor, consider recrystallization. |
Conclusion
The selective mono-substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine is a powerful and highly reproducible method for generating diverse molecular scaffolds. The key to success lies in the rigorous control of reaction temperature to exploit the inherent deactivation of the triazine ring following the first substitution. The protocols and insights provided herein offer a robust framework for researchers to synthesize novel mono-functionalized triazine derivatives for applications spanning drug discovery, materials science, and chemical biology.
References
-
G. S. V. S. S. N. K. S. S. S. L. G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 645–657. [Link][1][6][7]
-
M. P. (2020). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmacevtski Vestnik, 71, 281–290. [Link]
-
Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link][8][9]
-
Blotny, G. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523. [Link][5]
-
Sagan, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7552. [Link][10]
-
Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link][11]
-
Ribeiro, C. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 548. [Link][4]
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Application Notes & Protocols: Selective Functionalization of 2,4-Dichloro-6-ethyl-1,3,5-triazine
Abstract
This technical guide provides a comprehensive framework for the selective functionalization of 2,4-dichloro-6-ethyl-1,3,5-triazine, a key heterocyclic building block in medicinal chemistry and materials science. The protocols herein are grounded in the principles of temperature-controlled sequential nucleophilic aromatic substitution (SNAr). By meticulously controlling reaction parameters, researchers can achieve high yields of either mono- or di-substituted triazine derivatives, enabling the rational design of complex molecules. This document offers detailed, step-by-step protocols, explains the chemical principles governing selectivity, and presents data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in drug discovery and development.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] A significant portion of commercial herbicides, such as atrazine, are also based on the triazine core, highlighting its industrial importance.[5][6]
The synthetic utility of the triazine scaffold stems from the predictable reactivity of its chlorinated precursors, like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives.[2][7] The molecule of interest, 2,4-dichloro-6-ethyl-1,3,5-triazine, offers two reactive chlorine atoms that can be sequentially replaced by a wide range of nucleophiles. This stepwise substitution is the key to creating asymmetric, highly functionalized molecules with tailored properties.
Core Principles: Achieving Selective Substitution
The selective functionalization of 2,4-dichloro-6-ethyl-1,3,5-triazine hinges on the differential reactivity of its two chlorine atoms. This reactivity is governed by the electron-deficient nature of the triazine ring, caused by three electronegative nitrogen atoms, which makes the ring carbons highly electrophilic and susceptible to nucleophilic attack.[2][8] The substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The key to selectivity is temperature control. [8][9][10]
-
First Substitution (Monosubstitution): The first chlorine atom is highly reactive and can be substituted at low temperatures, typically between 0 °C and 5 °C .[8][11] Performing the reaction in this temperature range kinetically disfavors the substitution of the second, less reactive chlorine.
-
Second Substitution (Disubstitution): After the first substitution with an electron-donating nucleophile (like an amine or an alkoxide), the triazine ring becomes more electron-rich. This deactivates the remaining chlorine atom towards further nucleophilic attack.[8] Consequently, a higher temperature, often room temperature or gentle heating , is required to overcome the activation energy for the second substitution.[10][12]
This stepwise reactivity allows for the controlled, sequential introduction of two different nucleophiles, leading to asymmetrically substituted triazines.
Visualization of the Synthetic Strategy
The overall workflow for the selective functionalization follows a logical, two-step sequence. The diagram below illustrates this pathway, starting from the dichlorotriazine and proceeding through the mono-substituted intermediate to the final di-substituted product.
Caption: Sequential substitution workflow for 2,4-dichloro-6-ethyl-1,3,5-triazine.
Experimental Protocols
Safety Precaution: 2,4-dichloro-6-ethyl-1,3,5-triazine and its parent compound, cyanuric chloride, are reactive and can be irritating. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Selective Monosubstitution with a Primary Amine
This protocol details the synthesis of a 2-chloro-4-amino-6-ethyl-1,3,5-triazine derivative.
Materials:
-
2,4-dichloro-6-ethyl-1,3,5-triazine
-
Primary amine of choice (e.g., aniline, benzylamine) (1.0 eq)
-
Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃) (1.1-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Crushed Ice
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate flask, prepare a solution of the primary amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Add the amine/base solution dropwise to the stirring solution of the dichlorotriazine over 15-20 minutes. Causality: Dropwise addition prevents localized heating, which could lead to undesired disubstitution.[8] Maintaining the temperature at 0-5 °C is critical for selectivity.[13][14]
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane.
-
Upon completion (disappearance of the starting dichlorotriazine), pour the reaction mixture onto crushed ice.[11] This quenches the reaction and helps precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-substituted product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Sequential Disubstitution with a Second Nucleophile
This protocol uses the mono-substituted product from Protocol 1 to introduce a second, different nucleophile.
Materials:
-
Mono-substituted 2-chloro-4-(Nu1)-6-ethyl-1,3,5-triazine (from Protocol 1)
-
Second nucleophile (Nu2, e.g., a different amine, thiol, or alcohol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or THF
-
Standard aqueous workup reagents
Procedure:
-
Dissolve the mono-substituted triazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add the second nucleophile (1.1 eq), followed by the base (e.g., K₂CO₃, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Causality: The increased temperature is necessary to overcome the deactivating effect of the first substituent and drive the second substitution to completion.[12] For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any inorganic salts if a solid base was used.
-
Perform a standard aqueous workup: dilute with the organic solvent, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the final di-substituted product by column chromatography or recrystallization.
Data Summary: Reaction Conditions
The choice of nucleophile, base, and solvent can be adapted for specific synthetic targets. The following table summarizes typical conditions for achieving selective substitution.
| Substitution Step | Nucleophile (Nu) | Typical Temperature | Base | Solvent | Typical Reaction Time |
| First (Mono) | Primary/Secondary Amines | 0-5 °C | DIPEA, NaHCO₃, K₂CO₃ | THF, Acetone, DCM | 2-4 hours |
| Alcohols (as alkoxides) | 0 °C | NaH, n-BuLi | THF | 1-3 hours | |
| Thiols | 0 °C to RT | DIPEA, K₂CO₃ | DCM, THF | 2-6 hours | |
| Second (Di) | Primary/Secondary Amines | Room Temp. to 60 °C | DIPEA, K₂CO₃ | THF, Dioxane, DCM | 12-24 hours |
| Alcohols (as alkoxides) | Room Temp. to Reflux | NaH, n-BuLi | THF | 12-24 hours | |
| Thiols | Room Temp. to 60 °C | DIPEA, K₂CO₃ | THF, Dioxane | 12-24 hours |
Mechanistic Insight: The SNAr Pathway
The substitution reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).
Caption: The Addition-Elimination (SNAr) mechanism for triazine functionalization.
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Chloride Elimination: Aromaticity is restored by the rapid expulsion of a chloride ion, which is an excellent leaving group, yielding the substituted product.[2]
Conclusion
The selective functionalization of 2,4-dichloro-6-ethyl-1,3,5-triazine is a robust and highly controllable process. By leveraging the principles of temperature-dependent reactivity, researchers can effectively synthesize a diverse library of mono- and di-substituted triazine derivatives. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.
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Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (n.d.). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Cyanuric chloride. PubChem. [Link]
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Defense Technical Information Center. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.[Link]
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de Fatima, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(9), 3297-3318. [Link]
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Popiołek, Ł., & Baran, W. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6. [Link]
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El-Faham, A., Sharma, A., & Farooq, M. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]
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Wikipedia. (n.d.). Cyanuric chloride.[Link]
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Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523. [Link]
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Mastering Selectivity: A Guide to Temperature Control in Sequential Reactions of Dichlorotriazines
An Application Guide for Researchers
Abstract
The 1,3,5-triazine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials, largely due to the predictable and versatile reactivity of its chlorinated precursors. Dichlorotriazines, derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), offer two reactive sites for sequential nucleophilic aromatic substitution (SNAr). The success of synthesizing precisely functionalized, heterogeneously substituted triazines hinges on one critical parameter: temperature. This technical guide provides an in-depth exploration of the principles and protocols for controlling these sequential reactions. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss modern analytical approaches to ensure reaction fidelity and optimize outcomes for research and development professionals.
The Foundational Principle: Temperature-Dependent Reactivity
The carbon atoms on the triazine ring are highly electrophilic due to the presence of three electronegative nitrogen atoms. This makes them susceptible to nucleophilic attack, proceeding through a two-step addition-elimination SNAr mechanism. The key to selective synthesis lies in the differential reactivity of the chlorine atoms, which can be expertly manipulated by temperature control.[1]
The reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (TCT) is not uniform. The first substitution is the most facile, followed by the second, and then the third.[2] This is because the introduction of the first nucleophile, typically an electron-donating group, reduces the electrophilicity of the remaining carbon atoms in the triazine ring.[1][3] Consequently, a higher activation energy is required for each subsequent substitution. This fundamental principle allows for a stepwise, temperature-controlled reaction sequence.[1][3]
-
First Substitution (to form a dichlorotriazine): Occurs readily at low temperatures, typically between 0°C and 5°C.[1][2][3] Maintaining this low temperature is crucial to prevent undesired double substitution.[4]
-
Second Substitution (to form a monochlorotriazine): Requires more energy to overcome the reduced electrophilicity of the ring. This step is generally performed at ambient or slightly elevated temperatures (e.g., room temperature to 40-70°C).[1][3][5]
-
Third Substitution: Necessitates more forcing conditions, such as heating to 60°C or higher, to drive the reaction to completion.[3][6]
This controlled, sequential approach is fundamental for creating libraries of diverse compounds from a single triazine core.[7][8]
Visualizing the Workflow: Temperature-Controlled Synthesis
The following diagram illustrates the strategic pathway for synthesizing a di-substituted triazine from a dichlorotriazine precursor, emphasizing the critical role of temperature in directing the reaction sequence.
Caption: General workflow for sequential substitution on a dichlorotriazine.
The Impact of Temperature on Reaction Selectivity
Failing to properly control the reaction temperature can lead to a significant loss of selectivity, resulting in a mixture of products that are difficult to separate. The diagram below illustrates how temperature dictates the reaction outcome.
Caption: Influence of temperature on product selectivity.
Quantitative Reaction Parameters
The precise temperature required depends on the nucleophilicity of the incoming group and the existing substituent on the triazine ring. Softer, more nucleophilic amines or thiols may react at lower temperatures than alcohols or harder nucleophiles.[9][10] The following table provides general guidelines for the sequential substitution on a dichlorotriazine scaffold.
| Substitution Stage | Nucleophile Type | Typical Temperature Range (°C) | Common Base | Key Considerations |
| First Substitution | Primary/Secondary Amines | 0 – 25 °C | DIEA, K₂CO₃, NaHCO₃ | Reaction is often fast. Low temperature is critical to prevent disubstitution.[4][5] |
| Thiols | 10 – 25 °C | DIEA, Na₂CO₃ | Thiolates are strong nucleophiles; careful temperature control is needed.[11] | |
| Alcohols/Phenols | 20 – 50 °C | NaH, K₂CO₃ | Generally less reactive than amines; may require slightly elevated temperatures. | |
| Second Substitution | Primary/Secondary Amines | 25 – 60 °C | DIEA, K₂CO₃ | Increased temperature is necessary to overcome the deactivated ring.[6][8] |
| Thiols | 25 – 70 °C | DIEA, Na₂CO₃ | Reaction may still proceed readily once the activation barrier is met. | |
| Alcohols/Phenols | 50 – 100 °C (or reflux) | NaH, K₂CO₃ | Often requires significant heating to achieve a reasonable reaction rate.[3] |
DIEA: Diisopropylethylamine
Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for reaction monitoring to ensure the desired product is formed before proceeding.
Protocol 1: Synthesis of a Monosubstituted-Dichlorotriazine (Amine Substitution)
This protocol details the selective substitution of one chlorine atom on a 6-substituted-2,4-dichlorotriazine with an amine nucleophile.
Materials:
-
6-substituted-2,4-dichlorotriazine (1.0 eq)
-
Amine nucleophile (1.05 eq)
-
Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Setup: Equip a dry reaction flask with a magnetic stir bar and place it under a nitrogen or argon atmosphere.
-
Reagent Preparation: Dissolve the 6-substituted-2,4-dichlorotriazine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining this temperature is critical for selectivity.[4]
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) and DIEA (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled dichlorotriazine solution over 15-30 minutes. A slow addition rate helps to dissipate the heat of reaction and prevent localized temperature increases.
-
Reaction: Stir the reaction mixture at 0°C.
-
Self-Validation Checkpoint: After 1 hour, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[4][8] The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Sequential Synthesis of a Disubstituted-Monochlorotriazine
This protocol uses the product from Protocol 1 to perform the second substitution with a different nucleophile.
Materials:
-
Monosubstituted-dichlorotriazine (from Protocol 1) (1.0 eq)
-
Second nucleophile (e.g., a different amine) (1.1 eq)
-
DIEA (1.2 eq)
-
Anhydrous THF or Acetonitrile (ACN)
-
Reaction flask, magnetic stirrer, heating mantle with temperature controller
Procedure:
-
Setup: In a dry, nitrogen-flushed flask, dissolve the monosubstituted-dichlorotriazine (1.0 eq) in anhydrous THF or ACN.
-
Nucleophile Addition: Add the second nucleophile (1.1 eq) followed by DIEA (1.2 eq) to the solution at room temperature.
-
Heating: The deactivating effect of the first substituent means this step requires more energy.[3] Gently heat the reaction mixture to a temperature between 40°C and 60°C. The optimal temperature should be determined empirically but a starting point of 50°C is common.[5]
-
Reaction: Stir the mixture at the selected temperature.
-
Self-Validation Checkpoint: Monitor the reaction progress every 2-4 hours by TLC or LC-MS.[8] Look for the disappearance of the monosubstituted starting material and the appearance of the new, more polar disubstituted product. The reaction may take 4-24 hours.
-
Workup and Purification: Follow the same workup, extraction, and purification steps as described in Protocol 1.
Advanced Process Control: In-situ Monitoring and Calorimetry
For process development and scale-up, real-time monitoring provides invaluable data on reaction kinetics and thermal safety.
In-situ Spectroscopy: Techniques like Raman or FT-IR spectroscopy can be used for real-time, in-situ monitoring of the reaction mixture without the need for sampling.[12] This allows for precise determination of reaction endpoints and can detect the formation of intermediates or byproducts, enabling tighter control over the temperature profile. Mass spectrometry can also be coupled to flow chemistry systems for continuous reaction monitoring.[13][14][15]
Reaction Calorimetry: Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction.[16][17] For the exothermic SNAr reactions of dichlorotriazines, this is a critical tool for ensuring process safety.[18] By measuring the heat flow, one can:
-
Determine the total heat of reaction.
-
Calculate the rate of heat release, which is directly proportional to the reaction rate.
-
Identify any thermal accumulation that could lead to a runaway reaction if cooling were to fail. This data is essential for designing safe and efficient cooling systems for scaling up the synthesis from the lab bench to pilot plant or manufacturing scale.
Troubleshooting and Final Considerations
-
Problem: Formation of disubstituted byproduct during the first substitution.
-
Cause: The reaction temperature was too high, or the nucleophile was added too quickly.
-
Solution: Ensure the reaction is maintained at or below 5°C. Use a jacketed reactor for better temperature control. Add the nucleophile solution dropwise over a longer period.[9]
-
-
Problem: The second substitution is sluggish or does not go to completion.
-
Cause: Insufficient thermal energy. The deactivating effect of the first substituent is too strong for the chosen temperature.
-
Solution: Gradually increase the reaction temperature in 10°C increments. If the reaction is still slow, a switch to a higher-boiling solvent may be necessary to achieve higher temperatures safely.
-
-
Nucleophile Order: The order of nucleophile addition matters. Computational studies and experimental evidence suggest a preferential order for sequential substitution, often with phenols or anilines reacting first, followed by aliphatic amines.[19] This should be considered during synthetic design.
By understanding the fundamental principles of temperature-dependent reactivity and employing robust, self-validating protocols, researchers can confidently and selectively synthesize a vast array of complex molecules from dichlorotriazine scaffolds.
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. (2018). Frontiers in Chemistry. [Link]
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Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18. (n.d.). ResearchGate. [Link]
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Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. (n.d.). NIH Public Access. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry. [Link]
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Influence of Temperature on Kinetics of Hydrolysis of Monochlorotriazine Reactive Dye. (n.d.). Strojniski Vestnik/Journal of Mechanical Engineering. [Link]
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Application Notes & Protocols: Synthesis of Reactive Dyes Using 2,4-Dichloro-6-ethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of reactive dyes utilizing 2,4-dichloro-6-ethyl-1,3,5-triazine as a key building block. The protocols and methodologies detailed herein are designed to be robust and reproducible for researchers in dye chemistry, materials science, and related fields.
Introduction: The Significance of Triazine-Based Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as textile fibers. This covalent linkage imparts exceptional fastness properties, particularly to washing.[1][2] The 1,3,5-triazine (or s-triazine) ring system is a cornerstone of reactive dye chemistry, offering a versatile scaffold for attaching chromophores and enabling reactivity with various functional groups on substrates.[3][4]
The reactivity of the triazine ring is attributed to the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. In the case of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the three chlorine atoms can be sequentially displaced by nucleophiles at different temperatures, allowing for the controlled synthesis of mono-, di-, and tri-substituted derivatives.[5][6] This differential reactivity is a key principle exploited in the synthesis of a vast array of reactive dyes.[4][5]
2,4-dichloro-6-ethyl-1,3,5-triazine serves as a valuable intermediate in this field. The presence of the ethyl group modulates the reactivity of the remaining two chlorine atoms compared to cyanuric chloride, offering a different kinetic profile for dye synthesis.
The Core Chemistry: Mechanism of Triazine Dye Synthesis
The synthesis of reactive dyes based on 2,4-dichloro-6-ethyl-1,3,5-triazine follows a stepwise nucleophilic aromatic substitution (SNAr) mechanism. The two chlorine atoms on the triazine ring are the leaving groups, which are sequentially replaced by nucleophilic groups from the chromophore and potentially a second reactive group or a solubilizing group.
Key Mechanistic Steps:
-
First Condensation: The first chlorine atom is the most reactive and can be displaced by a nucleophilic group (typically an amine or hydroxyl group) on the chromophore at relatively low temperatures (0-5 °C). This reaction is usually carried out in an aqueous or aqueous-organic medium, and the pH is controlled to maintain the nucleophilicity of the attacking group.
-
Second Condensation: The second chlorine atom is less reactive due to the electron-donating effect of the substituent introduced in the first step.[7] Consequently, the second condensation requires more forcing conditions, such as a higher temperature (e.g., 30-45 °C) and potentially a higher pH, to proceed at a reasonable rate.[5]
The choice of chromophore is critical as it determines the color of the final dye. A wide variety of chromophores, including azo, anthraquinone, and phthalocyanine systems, can be incorporated.[8]
Experimental Protocols
Synthesis of a Monoazo Reactive Dye: A Representative Example
This protocol details the synthesis of a simple monoazo reactive dye using 2,4-dichloro-6-ethyl-1,3,5-triazine, demonstrating the fundamental principles of the synthetic process.
Materials:
-
2,4-Dichloro-6-ethyl-1,3,5-triazine
-
Aniline-2,5-disulfonic acid
-
H-acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Acetone
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer, thermometer, and pH probe
-
Dropping funnels
-
Beakers and graduated cylinders
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven
Workflow Diagram:
Caption: Workflow for the synthesis of a monoazo reactive dye.
Step-by-Step Procedure:
Part A: Diazotization of Aniline-2,5-disulfonic acid
-
In a beaker, dissolve a specific molar equivalent of aniline-2,5-disulfonic acid in water.
-
Transfer the solution to a jacketed reaction vessel and add hydrochloric acid.
-
Cool the mixture to 0-5 °C using a circulating chiller and ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt suspension for 1 hour at 0-5 °C.
Part B: First Condensation of 2,4-dichloro-6-ethyl-1,3,5-triazine with H-acid
-
In a separate reaction vessel, dissolve one molar equivalent of H-acid in water, adjusting the pH to 6.0-7.0 with a sodium carbonate solution to ensure the amino group is deprotonated and nucleophilic.[8]
-
Dissolve one molar equivalent of 2,4-dichloro-6-ethyl-1,3,5-triazine in a minimal amount of acetone.
-
Cool the H-acid solution to 0-5 °C.
-
Slowly add the acetone solution of the triazine to the H-acid solution while vigorously stirring.
-
Maintain the pH of the reaction mixture at 6.0-7.0 by the controlled addition of a sodium carbonate solution.
-
Continue stirring at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Coupling Reaction
-
To the reaction mixture from Part B, slowly add the diazonium salt suspension from Part A.
-
Raise the pH of the mixture to 8.0-9.0 with a sodium carbonate solution and maintain the temperature between 0-10 °C.
-
Stir the reaction mixture until the coupling is complete, which can be confirmed by the disappearance of the diazonium salt (spot test with a β-naphthol solution).
Part D: Isolation and Purification
-
Once the reaction is complete, precipitate the dye by adding sodium chloride to the reaction mixture (salting out).
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid dye using a Büchner funnel.
-
Wash the filter cake with a cold brine solution to remove inorganic salts and unreacted starting materials.
-
Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Characterization
The synthesized dye should be characterized using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in an aqueous solution.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as -NH, C=N (triazine ring), S=O (sulfonic acid groups), and N=N (azo group).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye.
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye.
Application in Textile Dyeing
The synthesized reactive dye can be applied to cellulosic fibers like cotton using standard dyeing methods.
General Dyeing Procedure:
-
Prepare a dyebath containing the synthesized dye, an electrolyte (e.g., sodium sulfate) to promote dye exhaustion, and water.
-
Immerse the cotton fabric in the dyebath and run for a period at a specific temperature (e.g., 60 °C) to allow for dye adsorption.
-
Add an alkali, such as sodium carbonate, to the dyebath to raise the pH and initiate the fixation reaction between the dye and the hydroxyl groups of the cellulose.[1][9]
-
Continue dyeing for a specified time to ensure maximum fixation.
-
After dyeing, the fabric is rinsed thoroughly with cold and hot water, followed by a soaping treatment to remove any unfixed or hydrolyzed dye.
Diagram of Dye-Fiber Interaction:
Caption: Covalent bond formation between the reactive dye and cellulose fiber.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction during condensation or coupling. | Optimize reaction time, temperature, and pH. Ensure efficient stirring. |
| Premature precipitation of reactants. | Use a co-solvent like acetone to improve solubility. | |
| Poor Color Strength | Incomplete coupling reaction. | Check the quality of the diazonium salt. Ensure the pH is optimal for coupling. |
| Dye hydrolysis. | Control temperature and pH carefully during synthesis and dyeing. | |
| Poor Fastness Properties | Low fixation of the dye to the fiber. | Optimize dyeing conditions (alkali concentration, temperature, time). |
| Inefficient removal of unfixed dye. | Ensure thorough soaping and rinsing after dyeing. |
Conclusion
2,4-dichloro-6-ethyl-1,3,5-triazine is a versatile and valuable building block in the synthesis of reactive dyes. By carefully controlling the reaction conditions, a wide range of dyes with excellent fastness properties can be prepared. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthesis and application of novel triazine-based reactive dyes.
References
- Wikipedia. Reactive dye. [URL: https://en.wikipedia.org/wiki/Reactive_dye]
- Ghotbi, Y., et al. (2022). Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. RSC Advances, 12(45), 29497-29524. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9582528/]
- Trotman, E. R. (1990). Dyeing and Chemical Technology of Textile Fibres. Charles Griffin & Company.
- Simanek, E. F., et al. (2005). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [URL: https://core.ac.uk/download/pdf/217409241.pdf]
- Wei, L., et al. (2019). Synthesis procedure of the reactive dyes 3a–i. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-procedure-of-the-reactive-dyes-3a-i_fig2_332766649]
- Renfrew, A. H. M., & Taylor, J. A. (1995). Reactive triazine dyes, their preparation and use. Google Patents. [URL: https://patents.google.
- Khan, M. A., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 11(52), 32938-32950. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05599a]
- Lewis, D. M., & Rippon, J. A. (2019). Synthesis of a di-( p -sulphophenoxy)- s -triazine reactive dye and its application in wool fabric ink-jet printing. Coloration Technology, 135(3), 199-206. [URL: https://www.researchgate.
- Martin, R., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [URL: https://www.
- Tandel, R. C. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE. [URL: https://core.ac.uk/download/pdf/703504381.pdf]
- Ali, S., et al. (2021). triazine based reactive dye for inkjet printing of wool. ResearchGate. [URL: https://www.researchgate.net/publication/351631899_triazine_based_reactive_dye_for_inkjet_printing_of_wool]
- TextileSchool4U. (2013). DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com. [URL: https://textileschool4u.blogspot.com/2013/12/dichloro-s-triazine-dyes.html]
- Zhang, Q., et al. (2019). Synthesis and application of KM‐type reactive dyes containing 2‐ethoxy‐4‐chloro‐s‐triazine. Coloration Technology, 135(5), 335-348. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/cote.12424]
- de Fatima, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [URL: https://www.mdpi.com/1420-3049/26/4/864]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4- Dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro. BenchChem. [URL: https://www.benchchem.com/product/bcp168549/technical-documents/a-comparative-guide-to-the-reactivity-of-2-4-dichloro-6-ethoxy-1-3-5-triazine-and-2-4-dichloro-6-methoxy-1-3-5-triazine]
- BenchChem. (2025). The Core Mechanism of Dichlorotriazine Reactive Dyes: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/bcp020835/technical-documents/the-core-mechanism-of-dichlorotriazine-reactive-dyes-an-in-depth-technical-guide]
- Giacomelli, G., et al. (2007). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 4(3), 221-236.
- Freeman, H. S., & Lye, J. (2001). Synthesis and Application of Novel Heterobifunctional Reactive. NC State Repository. [URL: https://repository.lib.ncsu.edu/handle/1840.16/5823]
- Stefani, H. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Journal of the Brazilian Chemical Society, 17(7), 1269-1275.
- Renfrew, A. H. M. (2000). Recent developments in reactive dyes.
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Analytical methods for monitoring 2,4-Dichloro-6-ethyl-1,3,5-triazine reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Analytical Methods for Monitoring 2,4-Dichloro-6-ethyl-1,3,5-triazine Reactions
Abstract
This application note provides a comprehensive guide to the analytical methodologies required for monitoring chemical reactions involving 2,4-Dichloro-6-ethyl-1,3,5-triazine. As a key intermediate in the synthesis of herbicides, dyes, and pharmaceutical agents, understanding its reaction kinetics and product formation is critical. The highly reactive nature of its two chlorine atoms allows for sequential nucleophilic substitutions, necessitating robust analytical techniques to track the starting material, intermediates, and final products.[1][2][3] This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into experimental design, sample preparation, method validation, and troubleshooting.
Introduction: The Chemistry of 2,4-Dichloro-6-ethyl-1,3,5-triazine
2,4-Dichloro-6-ethyl-1,3,5-triazine is a heterocyclic compound featuring a stable triazine core.[4] Its synthetic utility stems from the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution reactions (SNAr). These reactions are typically performed sequentially, with the reactivity of the second chlorine atom being lower than the first.
Key reaction characteristics to consider during monitoring include:
-
Sequential Substitution: Reactions with nucleophiles (e.g., amines, alcohols, thiols) can yield mono- and di-substituted products.
-
Hydrolysis: The presence of water can lead to the formation of hydroxy-triazine byproducts, which can complicate purification and reduce yield.[5][6] Strict anhydrous conditions are often necessary to minimize this side reaction.[5]
-
Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), acetonitrile, and ethyl acetate, but has limited solubility in water.[4][7]
Accurate reaction monitoring is essential to optimize reaction conditions (temperature, time, stoichiometry), maximize the yield of the desired product, and minimize the formation of impurities.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The two most powerful and widely used techniques for analyzing triazine compounds are HPLC and GC-MS.[8][9] The choice between them depends fundamentally on the physicochemical properties of the analytes in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its versatility in handling a wide range of compounds, especially those that are non-volatile or thermally sensitive.[10] For triazine reaction monitoring, it excels at separating the starting material, polar intermediates, and hydrolysis byproducts in a single run. UV-Vis detection is highly effective, as the s-triazine ring exhibits strong absorbance in the 220-280 nm range.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[10] It provides unparalleled peak resolution and, crucially, structural information from the mass spectrometer, which is invaluable for definitively identifying reaction products and unknown byproducts.[9][13] However, polar products, such as those resulting from hydrolysis, may require a derivatization step to increase their volatility for GC analysis.[14][15]
Experimental Protocols
The following protocols provide a robust starting point for method development. Optimization will be necessary based on the specific nucleophiles used and the reaction matrix.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is highly effective for monitoring the consumption of 2,4-Dichloro-6-ethyl-1,3,5-triazine and the formation of more polar substituted products.
A. Sample Preparation
-
Aliquot Withdrawal: At specified time intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial to remove any particulate matter.[10]
B. Instrumentation and Conditions
-
HPLC System: Standard system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and effective choice.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 240 nm (or the λmax of the dominant chromophore).
C. Data Analysis Monitor the chromatograms over time. The peak corresponding to 2,4-Dichloro-6-ethyl-1,3,5-triazine will decrease in area, while peaks for the mono- and di-substituted products will appear and grow. The relative peak area percentage can be used to approximate the reaction conversion.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is best for identifying and quantifying the starting material and any volatile, thermally stable products.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Withdrawal: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Extraction: Add the aliquot to a vial containing 1 mL of deionized water and 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Vortex the vial for 1 minute to ensure thorough mixing and extraction of the analytes into the organic layer.
-
Separation: Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried organic extract to a GC vial for analysis.
B. Instrumentation and Conditions
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: A low-to-mid polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.[16]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]
-
Oven Program: Start at 70°C (hold for 2 min), ramp at 20°C/min to 280°C (hold for 5 min).[16]
-
MS Ion Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Acquisition Mode: Full Scan (for identifying unknowns) or Selected Ion Monitoring (SIM) (for higher sensitivity quantification of known compounds).[16][17]
Method Validation and System Suitability
For quantitative results, method validation is crucial. Key parameters should be assessed according to established guidelines.[18][19]
| Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | >0.995 | >0.995 | >0.99[16] |
| Accuracy (Recovery) | 90-110% | 85-115% | 70-120%[16][20] |
| Precision (RSD%) | < 10% | < 15% | < 15-20%[16][20] |
| Limit of Detection (LOD) | ~0.01 - 0.5 µg/L | ~0.01 - 0.1 µg/L | Method Dependent[9][16][21] |
| Limit of Quantitation (LOQ) | ~0.05 - 1.0 µg/L | ~0.03 - 0.3 µg/L | Method Dependent[9][16][20] |
| Table 1: Typical validation parameters for triazine analysis. Data synthesized from multiple sources.[9][16][20][21] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Air bubbles in the pump. | Prepare fresh mobile phase daily; Use a column oven for stable temperature control; Degas mobile phase and prime the pump.[10] |
| HPLC: Peak Tailing/Broadening | Column degradation; Inappropriate mobile phase pH; Sample overload. | Flush the column with a strong solvent or replace it; Adjust mobile phase pH; Dilute the sample and re-inject.[10] |
| GC-MS: Poor Peak Shape | Analyte degradation in the hot injector; Active sites in the inlet liner or column. | Lower the injector temperature; Use a deactivated or fresh inlet liner; Condition the column.[10] |
| GC-MS: Low Sensitivity | Dirty ion source; Leak in the vacuum system; Inefficient ionization. | Clean the ion source according to the manufacturer's manual; Perform a leak check; Optimize MS tune parameters.[10] |
Conclusion
The effective monitoring of reactions involving 2,4-Dichloro-6-ethyl-1,3,5-triazine is readily achievable through the systematic application of HPLC and GC-MS techniques. HPLC-UV is the most direct and versatile method for tracking the progress of most substitution reactions. GC-MS serves as a powerful complementary tool, providing definitive structural confirmation of products. By implementing the robust protocols and validation principles outlined in this guide, researchers can gain precise control over their synthetic processes, leading to higher yields, improved purity, and a deeper understanding of reaction dynamics.
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Cai, Z., Fung, Y., & Wong, M. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-32. [Link]
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Moltó, J. C., Viana, E., & Font, G. (1995). On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters. Analyst, 120(5), 1545-1549. [Link]
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Jafari, M. T., & Saraji, M. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. [Link]
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Jafari, M. T., & Saraji, M. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]
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Santhi, R. S., & Kalpana, M. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 359. [Link]
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Vuković, G., Varga, A., & Klarić, I. (2008). ELISA and HPLC methods for atrazine and simazine determination in trophic chains samples. Food and Chemical Toxicology, 46(6), 2056-62. [Link]
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Turnes, M. I., Rodríguez, I., & Mejuto, M. C. (2001). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 39(6), 221-226. [Link]
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US Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Retrieved from EPA.gov. [Link]
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Sharma, A., Kumar, V., & Kumar, R. (2013). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Current World Environment, 8(2), 245-251. [Link]
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Vuković, G., Varga, A., & Klarić, I. (2008). ELISA and HPLC methods for atrazine and simazine determination in trophic chains samples. King's College London Research Portal. [Link]
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Boltižiar, M., et al. (2011). Measurement uncertainty evaluation and in-house method validation of the herbicide iodosulfuron-methyl-sodium in water samples by using HPLC analysis. CABI Digital Library. [Link]
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Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. [Link]
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Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 57(6), 1239-1246. [Link]
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European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]
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Royal Society of Chemistry. (2024). Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. [Link]
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Shahbaz, M., et al. (1984). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society, 106(10), 2805-2811. [Link]
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Kamle, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]
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Sarex Fine Chemicals. (n.d.). The Science Behind Triazine UV Absorbers and Their Efficiency. Retrieved from Sarex. [Link]
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de Fatima, A., & de Oliveira, V. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 593-602. [Link]
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- 13. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. ELISA and HPLC methods for atrazine and simazine determination in trophic chains samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-6-ethyl-1,3,5-triazine
Welcome to the technical support center for 2,4-Dichloro-6-ethyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this compound, with a specific focus on preventing its hydrolysis. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the success of your synthetic outcomes.
Part 1: Fundamentals of Hydrolysis
Why is 2,4-Dichloro-6-ethyl-1,3,5-triazine Prone to Hydrolysis?
The 1,3,5-triazine (or s-triazine) ring is an electron-deficient heterocyclic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms within the ring highly electrophilic. The chlorine atoms attached at the 2 and 4 positions are excellent leaving groups. Consequently, the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]
Water, although a weak nucleophile, can attack these electrophilic carbon centers, leading to the displacement of a chloride ion and the formation of a hydroxyl group. This process is known as hydrolysis. The resulting hydroxytriazine byproducts are often unwanted impurities that can complicate purification and reduce the yield of the desired product.
The hydrolysis can be catalyzed by both acidic and alkaline conditions.[2]
-
Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, rapidly attacks the triazine ring, accelerating the rate of hydrolysis.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated. This protonation further increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack by water.[5]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a highly polar, water-soluble byproduct. Is this hydrolysis?
A: It is highly probable. The hydroxyl groups formed during hydrolysis dramatically increase the polarity of the molecule compared to the starting dichloro-triazine. If you observe a new spot with a low Rf value on your TLC plate or an early-eluting peak in reverse-phase HPLC, hydrolysis is a primary suspect.
Q2: What is the single most important factor to control for preventing hydrolysis?
A: Strict moisture control. The exclusion of water from your reaction is paramount. Hydrolysis cannot occur without water. This means employing anhydrous conditions throughout your experimental setup.[6]
Q3: How do I ensure my reaction is truly anhydrous?
A: Follow these critical steps:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by distillation or passage through a solvent purification system (e.g., alumina columns).
-
Reagents: Ensure all reagents, including your starting nucleophile and any bases, are anhydrous.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[6]
Q4: What is the optimal pH range to minimize hydrolysis?
A: Dichlorotriazines are most stable in a neutral or slightly acidic environment.[2] Both strongly alkaline and strongly acidic conditions promote hydrolysis. For most nucleophilic substitution reactions, maintaining a pH between 5 and 7 is a safe operational window. If your reaction generates acid (like HCl), it must be neutralized, but with the correct choice of base.
Q5: Which type of base should I use to scavenge the HCl produced during the reaction?
A: The choice of base is critical. To avoid introducing water, non-aqueous organic bases are highly recommended.[6]
-
Preferred: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA). These are soluble in organic solvents and effectively scavenge HCl without introducing water.
-
Use with Caution: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used but must be finely powdered and rigorously dried beforehand, as they are often hydrated.[1][7] Avoid using aqueous solutions of bases like NaOH or KOH entirely.
Q6: How does temperature affect hydrolysis, and what temperature should I use for my reaction?
A: Temperature control is crucial for selectivity and for minimizing side reactions, including hydrolysis.[1] The reactivity of the C-Cl bonds in the triazine ring is temperature-dependent.
-
First Substitution: The substitution of the first chlorine atom is highly exothermic and should be performed at low temperatures, typically 0 to 5 °C .[7][8][9] Running the reaction at this temperature ensures controlled monosubstitution and minimizes the rate of any potential hydrolysis.
-
Second Substitution: Substitution of the second chlorine requires more energy and is typically conducted at room temperature or with gentle heating.[8][10]
Always add your nucleophile slowly (dropwise) to the cooled solution of the triazine to maintain a low temperature and prevent localized heating that could accelerate hydrolysis.[6]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Monosubstitution on 2,4-Dichloro-6-ethyl-1,3,5-triazine under Anhydrous Conditions
This protocol outlines a robust method to introduce a single nucleophile while minimizing the risk of hydrolysis.
1. Preparation (The Anhydrous Foundation): a. Place all required glassware (round-bottom flask, dropping funnel, magnetic stir bar) in an oven at 120 °C for at least 4 hours. b. Assemble the glassware hot from the oven under a stream of dry nitrogen or argon and allow it to cool. Maintain a positive pressure of inert gas throughout the experiment. c. Use a syringe or cannula to transfer anhydrous solvents and liquid reagents. Weigh solid reagents quickly and in a dry environment.
2. Reaction Setup: a. In the reaction flask, dissolve 2,4-Dichloro-6-ethyl-1,3,5-triazine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DCM, Acetone). b. Cool the solution to 0 °C using an ice-water bath. c. In a separate flask or the dropping funnel, prepare a solution of your nucleophile (1.0 eq.) and a non-aqueous base like DIEA (1.1 eq.) in the same anhydrous solvent.
3. Controlled Addition: a. Add the nucleophile/base solution to the stirring triazine solution dropwise over 30-60 minutes. b. Causality Check: Slow addition is critical to dissipate the heat of reaction and prevent localized temperature spikes, which would favor both hydrolysis and unwanted disubstitution.[6] c. Monitor the internal temperature of the reaction to ensure it remains between 0 and 5 °C.
4. Reaction Monitoring and Work-up: a. Stir the reaction at 0-5 °C for the required time (typically 1-4 hours). b. Monitor the reaction's progress by TLC or LC-MS. The starting material is non-polar, while the monosubstituted product will be slightly more polar. c. Once the reaction is complete, work-up can proceed. A typical aqueous work-up involves washing the organic layer with brine. Perform this step efficiently to minimize contact time with water. d. Dry the organic layer over a vigorous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | 0–5 °C for first substitution[7][8] | Minimizes hydrolysis rate and prevents over-reaction (disubstitution).[1] |
| pH | Neutral (5–7) | Dichlorotriazines are unstable in strongly acidic or alkaline conditions.[2] |
| Solvent | Anhydrous Aprotic (THF, DCM) | Prevents the primary cause of hydrolysis: the presence of water.[6] |
| Base | Non-Aqueous Organic (DIEA, TEA) | Scavenges HCl without introducing water, unlike aqueous inorganic bases.[6] |
| Atmosphere | Inert (Dry N₂ or Ar) | Excludes atmospheric moisture from the reaction vessel.[6] |
Part 4: Detection and Analysis of Hydrolysis
If you suspect hydrolysis has occurred, the following analytical techniques can be used for confirmation.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The hydroxylated byproducts are significantly more polar and will exhibit lower Rf values (i.e., they will not travel as far up the plate) than the chlorinated starting material or the desired product.
-
High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (like a C18), hydrolysis products will have shorter retention times due to their increased polarity. This method is excellent for quantifying the extent of hydrolysis.[11]
-
Mass Spectrometry (MS): MS can confirm the identity of the byproducts. For each chlorine atom (-Cl, approx. 35.5 g/mol ) replaced by a hydroxyl group (-OH, approx. 17.0 g/mol ), the molecular weight of the compound will decrease by approximately 18.5 amu. Electrospray ionization (ESI-MS) is well-suited for this analysis.[12][13]
By understanding the mechanism of hydrolysis and diligently applying the preventative measures outlined in this guide, you can significantly improve the outcome of your experiments with 2,4-Dichloro-6-ethyl-1,3,5-triazine.
References
-
DICHLORO-S-TRIAZINE DYES. (2013). TextileSchool4U.Blogspot.com. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (n.d.). ResearchGate. [Link]
-
Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. (2019). Ludwig-Maximilians-Universität München. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
-
Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. (2023). National Institutes of Health (NIH). [Link]
-
A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry. (2004). PubMed. [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. (2014). Owlstone Inc. [Link]
-
Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. (2019). ACS Publications. [Link]
-
Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine. (n.d.). Aidic. [Link]
-
SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022). University of Chemical Technology and Metallurgy. [Link]
-
Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. (n.d.). Scientific Research Publishing. [Link]
-
Protonation and Degradation Reactions of s-Triazine Herbicides. (n.d.). ResearchGate. [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). MDPI. [Link]
-
Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples by Using Empore Solid-Phase Extraction Disks and Gas Chromatography with Ion Trap Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). ResearchGate. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). National Institutes of Health (NIH). [Link]
-
Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University DigitalCommons@USU. [Link]
-
The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. [Link]
-
The Hydrolysis of Reactive Dyeings. (n.d.). ResearchGate. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). National Institutes of Health (NIH). [Link]
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- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Substitutions on 2,4-Dichloro-6-ethyl-1,3,5-triazine
Welcome to the technical support resource for optimizing nucleophilic substitution reactions on 2,4-dichloro-6-ethyl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to maximize reaction yield and purity.
Core Principles: Understanding the Reactivity of Dichlorotriazines
The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This property makes the carbon atoms highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
A critical feature of chlorotriazines is the predictable, temperature-controlled sequential substitution of the chlorine atoms.[2][3] The introduction of the first nucleophile, which is typically an electron-donating group (e.g., an amine or alkoxide), decreases the electrophilicity of the triazine ring.[4] Consequently, the second substitution requires more forcing conditions (i.e., higher temperatures) than the first.[5] This reactivity difference is the key to selectively synthesizing mono- or di-substituted products.
Caption: The SNAr mechanism for the first substitution on 2,4-dichloro-6-ethyl-1,3,5-triazine.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during experimentation.
Q1: I'm trying to synthesize the monosubstituted product, but my yields are low and I see a lot of unreacted starting material. What's going wrong?
A: Low conversion in the first substitution step is often traced back to three factors:
-
Insufficient Base: The reaction generates HCl, which can protonate your nucleophile, rendering it inactive. An inadequate amount of base (or a base that is too weak) will fail to neutralize the acid effectively, stalling the reaction. Ensure at least one equivalent of a suitable base is used.
-
Reaction Temperature: While low temperature (0-5 °C) is crucial for selectivity, some less reactive nucleophiles may require slightly longer reaction times or a temperature at the higher end of this range to proceed to completion.
-
Nucleophile Potency: Very weak nucleophiles may struggle to react efficiently under these mild conditions. Consider converting the nucleophile to a more potent form (e.g., deprotonating an alcohol to an alkoxide with NaH before addition).[6]
Q2: My reaction is producing an inseparable mixture of mono- and di-substituted products. How can I improve selectivity?
A: This is the most common challenge and is almost always a temperature control issue. The energy barrier for the second substitution is higher than the first.
-
For Monosubstitution: Maintain the reaction temperature strictly between 0 °C and 5 °C.[7] Use a reliable cooling bath (ice-water or cryocooler) and add the nucleophile solution dropwise to prevent localized temperature spikes.
-
For Di-substitution: A stepwise approach is often best. First, perform the monosubstitution at 0-5 °C until TLC confirms the disappearance of the starting dichlorotriazine. Then, raise the temperature to ambient conditions (25 °C) or gently heat (e.g., 40-60 °C) to drive the second substitution to completion.[7][8]
Q3: My final product is contaminated with a highly polar impurity that I suspect is a hydrolysis product. How can I prevent this?
A: Dichlorotriazines are susceptible to hydrolysis, especially under basic conditions, to form the corresponding hydroxytriazine.[9][10] This side reaction is a frequent cause of yield loss and purification difficulties.
-
Use Anhydrous Solvents: Ensure your reaction solvents (e.g., THF, Acetone, DCM) are thoroughly dried before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon minimizes exposure to atmospheric moisture.
-
Controlled Base Addition: If using an aqueous solution of an inorganic base like sodium carbonate, add it slowly and maintain a low temperature to minimize the residency time of the chlorotriazine in aqueous basic conditions.[11] Whenever possible, prefer non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or triethylamine.[4]
Q4: For 2,4-dichloro-6-ethyl-1,3,5-triazine, which of the two chlorine atoms will react first?
A: The starting molecule is symmetrical with respect to the two chlorine atoms at the C2 and C4 positions. The ethyl group at C6 influences them electronically in the same way. Therefore, there is no inherent regioselectivity for the first nucleophilic attack; the nucleophile will react at either the C2 or C4 position without preference. The product will be a single compound: 2-chloro-4-(nucleophile)-6-ethyl-1,3,5-triazine. Regioselectivity becomes a critical consideration only when the two chlorine atoms are in electronically distinct environments.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalled (TLC shows starting material and some product, but no change over time) | 1. Insufficient base (HCl has neutralized the nucleophile).2. Nucleophile is too weak for the reaction temperature.3. Poor quality or wet starting materials/solvents. | 1. Add an additional 0.2-0.5 equivalents of base.2. Allow the reaction to warm slowly to room temperature while monitoring closely by TLC.3. Verify the purity of reagents and use freshly dried, anhydrous solvents. |
| Formation of Di-substituted Byproduct in Mono-substitution Reaction | 1. Reaction temperature exceeded 5 °C.2. Nucleophile was added too quickly, causing local hot spots.3. Reaction was left for an excessive amount of time. | 1. Improve temperature monitoring and control; use an ice/salt bath for <0 °C if needed.2. Add the nucleophile dropwise over 30-60 minutes via an addition funnel.3. Monitor the reaction by TLC every 30-60 minutes and quench it promptly upon consumption of the starting material. |
| Multiple Unidentified Spots on TLC Plate | 1. Hydrolysis of starting material or product.2. Reaction with a bifunctional nucleophile at both ends.3. Degradation of product under reaction or workup conditions. | 1. Implement anhydrous conditions as described in the FAQ.2. Use a large excess of the bifunctional nucleophile to favor mono-substitution on the triazine.3. Check the stability of your product; consider a milder workup (e.g., avoid strong acids/bases). |
| Difficulty in Product Purification/Isolation | 1. Product has similar polarity to a byproduct (e.g., di-substituted impurity).2. Residual salts from the base (e.g., DIPEA-HCl) co-eluting.3. Product is highly soluble in the aqueous phase during workup. | 1. Optimize flash chromatography with a shallower solvent gradient or a different solvent system.2. Perform a dilute acid wash (e.g., 1M HCl) during workup to remove organic bases, followed by a brine wash.[13]3. Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve partitioning into the organic layer. |
Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments.
Protocol 1: Selective Synthesis of a Monosubstituted Triazine
(Example: 2-Chloro-4-(benzylamino)-6-ethyl-1,3,5-triazine)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) and anhydrous acetone (or THF) (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous acetone. Add this solution to the cooled triazine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting dichlorotriazine spot is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into ice-cold water. A white precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.[7]
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography.[8][14]
Workflow for Sequential Di-substitution
Caption: Experimental workflow for controlled, sequential substitution on a dichlorotriazine core.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various nucleophiles. Note that optimal conditions may vary.
| Nucleophile Type | Typical Temp. (1st Sub) | Typical Temp. (2nd Sub) | Common Base(s) | Typical Yield (1st Sub) |
| Primary/Secondary Amines | 0 – 5 °C | 25 – 45 °C[8] | DIPEA, Et₃N, K₂CO₃, NaHCO₃[4][7] | 85 – 98% |
| Alcohols / Phenols | 0 °C (as alkoxide/phenoxide) | Room Temp – Reflux[6][14] | NaH, n-BuLi, K₂CO₃[6][7] | 80 – 95% |
| Thiols | 0 – 5 °C | Room Temperature | Et₃N, K₂CO₃ | 90 – 98% |
References
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
- Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Heliyon.
- Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.
- Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing.
- Application Notes and Protocols for the Synthesis of Substituted Triazines
- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. BenchChem.
- A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines. BenchChem.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine
- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
- A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Jordan Journal of Chemistry.
- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports.
- Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogue. Archives of Applied Science Research.
- Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines. BenchChem.
- Regioselectivity. Wikipedia.
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- 9. researchgate.net [researchgate.net]
- 10. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Regioselectivity - Wikipedia [en.wikipedia.org]
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Technical Support Center: Reactions of 2,4-Dichloro-6-ethyl-1,3,5-triazine with Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nucleophilic substitution reactions of 2,4-dichloro-6-ethyl-1,3,5-triazine with amine nucleophiles. The information herein is designed to help you navigate common side reactions, optimize your experimental conditions, and achieve high yields of your desired substituted triazine products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format provides a direct, problem-solving approach.
Q1: My reaction is yielding an inseparable mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
This is a common challenge stemming from the high reactivity of the triazine core and is almost always related to reaction temperature.[1]
Causality: The two chlorine atoms on the 2,4-dichloro-6-ethyl-1,3,5-triazine molecule exhibit different reactivities. The first substitution is rapid and can be achieved at low temperatures (typically 0-5°C).[1][2] Once the first amine is added, its electron-donating nature deactivates the triazine ring, making the second substitution require more energy (i.e., a higher temperature).[1][2] If the reaction temperature rises, even locally, you will inevitably form the di-substituted product.
Solution Checklist:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C, or even as low as -20°C for highly nucleophilic amines, throughout the addition process.[1][3] Ensure your reaction flask is well-submerged in a properly maintained cooling bath.
-
Slow, Controlled Addition: Add the amine nucleophile dropwise to the stirred solution of the dichlorotriazine.[4] A slow addition rate prevents localized temperature spikes that can lead to over-reaction.
-
Stoichiometry: Use a precise 1:1 molar ratio of the amine to the dichlorotriazine. An excess of the amine will drive the reaction towards di-substitution.
-
Choice of Base: Employ a non-aqueous organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), to scavenge the HCl byproduct without introducing water.[4][5]
Q2: I've isolated a significant amount of an insoluble white precipitate that is not my desired product. What is it and how can I prevent it?
The formation of an insoluble precipitate often indicates hydrolysis of the chlorine atoms on the triazine ring.[4]
Causality: Dichlorotriazines are highly sensitive to moisture.[1] In the presence of water, the C-Cl bonds can hydrolyze to form hydroxylated triazines, which can tautomerize and ultimately lead to the formation of highly insoluble cyanuric acid or related byproducts.[1][4] This side reaction is accelerated by basic conditions if an aqueous base is used.
Solution Checklist:
-
Maintain Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
Use Non-Aqueous Reagents: As mentioned previously, use non-aqueous organic bases like DIEA or TEA to neutralize the generated HCl.[4] Avoid inorganic bases like NaOH or K2CO3 unless you can guarantee completely anhydrous conditions.
-
Proper Storage: Store your 2,4-dichloro-6-ethyl-1,3,5-triazine starting material in a desiccator to prevent degradation over time.
Q3: My reaction is very sluggish or stalls completely, with starting material remaining even after several hours. What's going wrong?
Incomplete conversion can be caused by the nature of the amine nucleophile or issues with the reaction setup.
Causality: The nucleophilicity of the amine is a primary driver of the reaction rate.[3] Sterically hindered amines (e.g., secondary amines with bulky substituents) or amines with electron-withdrawing groups will react more slowly.[3][6] Additionally, if the HCl generated during the reaction is not effectively neutralized, it will protonate the amine nucleophile, rendering it inactive.
Solution Checklist:
-
Evaluate the Nucleophile: For weak or sterically hindered nucleophiles, a higher reaction temperature may be required.[6] A strategy is to perform the initial addition at 0°C to ensure regioselectivity and then slowly allow the reaction to warm to room temperature or even heat it gently. Monitor this process carefully by TLC or HPLC to avoid di-substitution.
-
Ensure Effective HCl Scavenging: Use at least one full equivalent of a suitable base. If the reaction is still slow, the basicity of the chosen amine might be insufficient. Consider a stronger, non-nucleophilic base.
-
Solvent Choice: Ensure your solvent fully dissolves all reactants. Common solvents include tetrahydrofuran (THF), acetone, and dichloromethane (DCM).[5][7]
Q4: My LC-MS analysis shows a peak with a mass corresponding to a trisubstituted product, but I started with a dichlorotriazine. How is this possible?
This unexpected result can arise from a few scenarios, often related to the purity of the starting materials or complex side reactions.
Causality:
-
Starting Material Impurity: Your 2,4-dichloro-6-ethyl-1,3,5-triazine might be contaminated with small amounts of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is significantly more reactive and can lead to trisubstituted byproducts.[6]
-
Polymerization: If you are using a diamine or a polyamine, cross-linking reactions can occur, leading to oligomeric or polymeric materials.[8] These may appear as a distribution of higher molecular weight species in the mass spectrum.
Solution Checklist:
-
Verify Starting Material Purity: Check the purity of your 2,4-dichloro-6-ethyl-1,3,5-triazine by GC-MS or NMR before starting the reaction.
-
Control Stoichiometry with Polyamines: When working with diamines, carefully control the stoichiometry and consider using high-dilution conditions to favor intramolecular cyclization or monosubstitution over intermolecular polymerization.
-
Analytical Diligence: Use analytical techniques like HPLC and LC-MS to monitor the reaction progress and identify all major components.[9] High-purity isolation of the desired product may require preparative chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism at play?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient 1,3,5-triazine ring is attacked by the lone pair of electrons on the amine nitrogen. This forms a negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling a chloride ion as the leaving group.[2][10]
Q2: How should I choose the correct base and solvent for my reaction?
-
Base Selection: The primary role of the base is to neutralize the HCl formed. Non-aqueous tertiary amines like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are ideal because they are effective HCl scavengers and do not introduce water, thus preventing hydrolysis side reactions.[4]
-
Solvent Selection: The solvent should be anhydrous and inert to the reactants. It must also provide good solubility for both the dichlorotriazine and the amine. Commonly used solvents include tetrahydrofuran (THF) , acetone , dichloromethane (DCM) , and 1,4-dioxane .[6][7]
Q3: I want to synthesize a triazine with both an amine and an alcohol substituent. In what order should I add the nucleophiles?
You must add the alcohol (as an alkoxide) first, followed by the amine.[1][7]
Expertise & Causality: Once an amine is substituted onto the triazine ring, its powerful electron-donating effect significantly deactivates the ring towards further nucleophilic attack by weaker nucleophiles like alcohols or thiols.[1] Attempting to add an alcohol after an amine will likely result in no reaction. The established order of reactivity for nucleophilic substitution on the triazine ring is generally alcohols > amines.[5] Therefore, the less reactive nucleophile (in this context, the amine) must be added at the more reactive stage (the dichlorotriazine), and the more reactive nucleophile (the alkoxide) can be added at the less reactive stage (the chloro-amino-triazine), usually requiring higher temperatures for the second step. However, the most common and reliable synthetic route is to add the alkoxide first to the dichlorotriazine, and then add the amine.
Q4: What are the best analytical methods for monitoring the reaction and characterizing the products?
A multi-pronged approach is recommended for robust analysis.
| Analytical Technique | Application | Key Advantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Fast, inexpensive, and excellent for a quick check of starting material consumption.[7] |
| HPLC-UV | Quantitative reaction monitoring and purity analysis. | Provides accurate quantification of reactants and products, allowing for kinetic studies and precise purity determination.[9] |
| LC-MS | Product identification and byproduct analysis. | Offers unparalleled sensitivity and specificity for identifying the molecular weights of all components in the reaction mixture, including trace side products.[9] |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structure elucidation of the final product. | Confirms the chemical structure, substitution pattern, and purity of the isolated compound.[6] |
Q5: How does the steric hindrance of the amine affect the reaction?
Steric hindrance has a pronounced effect on both the rate and selectivity of the reaction.[3] Amines with bulky groups near the nucleophilic nitrogen (e.g., diisopropylamine) will react much more slowly than less hindered amines (e.g., ethylamine).[3] This can be advantageous, as it can sometimes improve selectivity for monosubstitution even at slightly elevated temperatures, but it will almost always require longer reaction times to achieve full conversion.
Visualizations and Protocols
Diagrams
Caption: General experimental workflow for monosubstitution.
Caption: Desired reaction pathway versus common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution
This protocol is a self-validating system for achieving high selectivity for the mono-amino-substituted product.
-
Preparation: Under an inert atmosphere of nitrogen, add 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the triazine in anhydrous THF (or another suitable solvent).[5]
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.[5]
-
Nucleophile Preparation: In a separate dry flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.05 eq) in anhydrous THF.
-
Controlled Addition: Transfer the amine/DIEA solution to the dropping funnel and add it dropwise to the cold, stirred triazine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction's progress every 30 minutes by TLC or HPLC.[7][9] The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.[6]
Protocol 2: HPLC Method for Reaction Monitoring
This protocol provides a baseline for developing a method to monitor reaction conversion and product purity.
-
System: Standard HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is often best to resolve the nonpolar starting material from the more polar products.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.[9]
-
Sample Preparation: Dilute a small aliquot (e.g., 5 µL) of the reaction mixture in 1 mL of acetonitrile. Filter through a syringe filter before injection.[9]
References
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry and Other Techniques for 2,4-Dichloro-1,3,5-triazine Reaction Products.
- BenchChem. (2025). Managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol.
- Simanek, E. E., et al. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC - NIH.
- Patel, H., et al. (2014). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- Johansen, L. N., et al. (2019). Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine. Chemical Engineering Transactions.
- Sakai, K., et al. (2022).
- Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.
- Perez-Pineiro, R., et al. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research.
- Kumar, A., et al. (2020).
- Ghanei-Motlagh, M., & Taher, M. A. (2013). Chromatographic methods for analysis of triazine herbicides. PubMed.
- Kumar, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- Svatunek, D., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
- Kamal, A., et al. (2018).
- ChemicalBook. (n.d.). 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis.
- Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar.
- PrepChem.com. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II.
- BenchChem. (2025).
- Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.
- BenchChem. (2025). The Reactivity of Chlorine Atoms in 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
- Wikipedia. (n.d.). Triazine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Porous Polymers by Nucleophilic Substitution Reaction of Polyamines and Monochlorotriazinyl-β-Cyclodextrin and Application to Dye Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Triazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,4-Dichloro-6-ethyl-1,3,5-triazine Derivatives
Welcome to the technical support center for the purification of 2,4-dichloro-6-ethyl-1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile class of compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest possible purity for your target molecules.
The 2,4-dichloro-1,3,5-triazine core is a valuable scaffold in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, which allows for sequential and controlled nucleophilic substitutions.[1][2] However, this reactivity also presents challenges in purification, primarily due to the compound's susceptibility to hydrolysis. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing a logical workflow to diagnose and solve them.
Issue 1: Multiple Spots Observed on TLC After Synthesis
Question: My initial reaction work-up is complete, but the Thin-Layer Chromatography (TLC) of my crude 2,4-dichloro-6-ethyl-1,3,5-triazine derivative shows multiple spots. What is the best strategy for purification?
Answer: The presence of multiple spots on a TLC plate is a clear indication of a mixture containing your desired product, unreacted starting materials, and various byproducts. A systematic approach is necessary to isolate your target compound with high purity.
Causality: The synthesis of 2,4-dichloro-6-substituted-1,3,5-triazines from cyanuric chloride is a stepwise nucleophilic aromatic substitution.[3] The reactivity of the chlorine atoms decreases with each substitution.[3] However, if reaction conditions like temperature and stoichiometry are not strictly controlled, a mixture of mono-, di-, and even tri-substituted products can form. Furthermore, the presence of moisture can lead to hydrolysis byproducts.[4]
Troubleshooting Workflow:
Caption: General purification workflow for dichlorotriazine derivatives.
Step-by-Step Protocol:
-
Initial Work-up: Begin with a standard aqueous work-up. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Primary Purification (Flash Column Chromatography): This is the most effective method for separating components of differing polarities.
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A mixture of hexanes and ethyl acetate is a common starting point.[4] Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.
-
Column Packing: A properly packed silica gel column is crucial to avoid channeling and poor separation.
-
Elution: You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution. For complex mixtures, a gradient elution is often more effective.
-
-
High-Purity Polishing (Recrystallization): For solid compounds, recrystallization is an excellent final step to remove minor impurities and achieve high purity.[5]
Issue 2: Persistent Presence of a More Polar Impurity
Question: After column chromatography, I still have a persistent, more polar impurity (lower Rf on silica TLC) that I suspect is a hydrolysis byproduct. How can I remove it?
Answer: The most common and troublesome impurity in the purification of dichlorotriazine derivatives is the corresponding hydroxy-triazine, formed by the hydrolysis of one of the C-Cl bonds.[4] These byproducts are often more polar and can be challenging to separate from the desired product.
Causality: 2,4-Dichloro-1,3,5-triazines are highly susceptible to nucleophilic attack by water, especially under non-anhydrous conditions or in the presence of acid or base.[4] The resulting 2-chloro-4-hydroxy-6-ethyl-1,3,5-triazine is more polar due to the hydroxyl group.
Minimizing Hydrolysis During Synthesis:
-
Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Strict Temperature Control: The initial substitution on cyanuric chloride should be performed at low temperatures (around 0°C) to minimize hydrolysis.[4]
-
Use of a Non-Aqueous Base: Employ an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize the HCl produced, rather than an aqueous base like sodium hydroxide.[4]
Purification Strategies for Removing Hydrolysis Products:
-
Optimized Column Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of your chosen eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexanes). This can improve the resolution between your product and the more polar impurity.
-
Alternative Stationary Phases: If silica gel (a polar stationary phase) is not providing adequate separation, consider using a less polar stationary phase like alumina.
-
-
Recrystallization: A carefully chosen recrystallization solvent may selectively precipitate your desired, less polar product, leaving the more polar hydrolysis byproduct in the mother liquor. This requires careful solvent screening.
-
Aqueous Washing: In some cases, if the hydrolysis product is significantly more soluble in a basic aqueous solution, you can attempt to wash the organic solution of your crude product with a mild aqueous base (e.g., dilute sodium bicarbonate). However, this carries the risk of inducing further hydrolysis of your desired product, so it should be done quickly and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing purified 2,4-dichloro-6-ethyl-1,3,5-triazine derivatives?
A1: Due to their sensitivity to moisture, these compounds should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping them in a freezer is recommended to minimize degradation.
Q2: My compound appears to be an oil, even after chromatography. Can I still use recrystallization?
A2: Recrystallization is only suitable for solid compounds. If your purified product is an oil, it may be due to its inherent physical properties or the presence of residual solvent. Ensure all solvent is removed under a high vacuum. If it remains an oil, recrystallization is not an option, and purity should be assessed by other means such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for confirming the structure and assessing the purity of your compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The presence of unexpected peaks may indicate impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
HPLC: An excellent method for quantifying purity by measuring the area of the product peak relative to impurity peaks.[7] A reversed-phase C18 column is commonly used for analyzing triazine derivatives.[7]
-
Infrared (IR) Spectroscopy: Can help identify the presence of functional groups. For example, the hydrolysis byproduct would show a characteristic broad O-H stretch.
Q4: Are there any safety precautions I should take when handling these compounds?
A4: Yes, 2,4-dichloro-1,3,5-triazine derivatives should be handled with care. They are typically classified as irritants and may be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Data and Protocols
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Key Parameters | Recommendations & Rationale |
| TLC Analysis | Mobile Phase | Start with a 9:1 to 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf of 0.2-0.3 for the target compound.[4] |
| Flash Chromatography | Stationary Phase | Silica Gel (standard grade). |
| Eluent | Use the optimized solvent system from TLC analysis. A shallow gradient elution often yields better separation. | |
| Recrystallization | Solvent | Ethanol is a good starting point for many dichlorotriazine derivatives.[5] Other options include hexane/ethyl acetate and toluene.[6][9] |
Experimental Protocol: Recrystallization of a 2,4-Dichloro-6-ethyl-1,3,5-triazine Derivative
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
References
-
PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Menicagli, R., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 434-446. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Retrieved from [Link]
-
Giacomelli, G., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 434-446. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
-
Sharma, V., et al. (2017). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 14(6), 794-814. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
-
Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 532. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Improving Selectivity in Sequential Substitutions on Dichlorotriazines
Welcome to the technical support center for dichlorotriazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-1,3,5-triazine and its derivatives. Here, we address common challenges and provide field-proven insights to help you achieve optimal selectivity and yield in your experiments.
Section 1: Foundational Principles & Core Challenges (FAQs)
This section addresses the fundamental questions that underpin successful dichlorotriazine chemistry. Understanding these principles is the first step to troubleshooting and optimizing your reactions.
Q1: What makes the sequential substitution on dichlorotriazines so challenging?
A: The primary challenge lies in controlling the reactivity of the two chlorine atoms. The 1,3,5-triazine ring is electron-deficient due to its three nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1] After the first substitution, the introduction of an electron-donating nucleophile decreases the electrophilic character of the remaining carbon-chlorine bond, making the second substitution more difficult and requiring more forcing conditions.[1] The key is to exploit this reactivity difference to achieve selective monosubstitution or controlled disubstitution with different nucleophiles.
Q2: What are the most critical parameters to control for achieving selectivity?
A: Temperature is arguably the most critical parameter. As a general rule, the first substitution on a triazine ring occurs at lower temperatures (e.g., 0 °C), the second at room temperature, and a third (on trichlorotriazine) at elevated temperatures (70–100 °C).[1][2] Other crucial factors include:
-
pH: Maintaining the optimal pH is essential, especially when working with amine nucleophiles, to ensure they are in their more nucleophilic free-base form.[3]
-
Nucleophile Reactivity: The inherent nucleophilicity of your incoming group plays a significant role. "Hard" nucleophiles like amines react differently than "soft" nucleophiles like thiols.[4]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are common, but their ability to solvate intermediates can affect the reaction course.[5][6]
-
Stoichiometry: Precise control over the molar equivalents of your nucleophile is crucial to prevent over-reaction and the formation of undesired disubstituted products.[7]
Q3: How does the first substituent affect the second substitution?
A: The first nucleophile introduced modifies the electronic properties of the triazine ring. An electron-donating group (like an amine) will decrease the ring's electrophilicity, making the second substitution require more energy (e.g., higher temperature).[1] Conversely, an electron-withdrawing group would activate the ring for subsequent substitutions. This modulation of reactivity is the cornerstone of achieving sequential and selective substitutions.
Q4: Can I introduce two different nucleophiles sequentially?
A: Yes, and this is a powerful feature of triazine chemistry for building molecular diversity.[8] The key is to perform the first substitution under conditions that favor monosubstitution (typically low temperature). After the first nucleophile is incorporated, the reaction conditions can be adjusted (e.g., by increasing the temperature) to facilitate the reaction with a second, different nucleophile.[9] The order of addition can be critical; for instance, introducing an amine first can preclude the subsequent incorporation of a thiol or alcohol.[4]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
| Problem | Potential Causes | Recommended Solutions & Actions |
| Low or No Reaction | 1. Insufficient nucleophile reactivity. 2. Incorrect pH. 3. Low reaction temperature. 4. Impure starting materials or reagents.[10] | 1. For amines, ensure the pH is basic enough to have a significant concentration of the free amine. 2. Gradually increase the reaction temperature while monitoring with TLC or HPLC.[10] 3. Verify the purity of your dichlorotriazine and nucleophile. 4. Consider a more reactive nucleophile if possible. |
| Formation of Disubstituted Byproduct in First Step | 1. Reaction temperature is too high. 2. Excess nucleophile. 3. Reaction time is too long. | 1. Maintain a low temperature (0-5 °C) during the addition of the nucleophile and for the duration of the reaction.[3][9] 2. Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the nucleophile.[5] 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.[9][11] |
| Hydrolysis of the Dichlorotriazine | 1. Presence of water in the reaction mixture. 2. pH is too high or too low. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] 3. Maintain careful pH control, especially when using aqueous bases for acid scavenging.[3] |
| Inconsistent Results/Poor Reproducibility | 1. Fluctuations in reaction temperature. 2. Inconsistent quality of reagents or solvents. 3. Inefficient stirring.[10] | 1. Use a reliable cooling bath to maintain a stable temperature. 2. Use fresh, high-purity solvents and reagents for each reaction.[10] 3. Ensure vigorous and consistent stirring, especially in heterogeneous mixtures. |
| Difficulty in Purifying the Monosubstituted Product | 1. Similar polarity of starting material, product, and byproduct. 2. Product instability on silica gel. | 1. Optimize your TLC solvent system to achieve better separation before attempting column chromatography.[12] 2. Consider alternative purification methods like crystallization or preparative HPLC. 3. For acid-sensitive products, you can neutralize the silica gel with a small amount of triethylamine in the eluent. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Selective Monosubstitution of a Dichlorotriazine with an Amine Nucleophile
-
Materials:
-
Procedure:
-
Dissolve the dichlorotriazine derivative in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using a cooling bath.[9]
-
In a separate flask, dissolve the amine nucleophile in the same solvent.
-
Slowly add the amine solution dropwise to the cooled dichlorotriazine solution over 30-60 minutes. Maintaining the low temperature is crucial to prevent disubstitution.[9]
-
Add the acid scavenger to the reaction mixture.
-
Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][9][11]
-
Once the starting dichlorotriazine is consumed (typically 2-4 hours), quench the reaction by adding cold water or pouring the mixture onto crushed ice.[9]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of dichlorotriazine substitutions.[11]
-
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).[14]
-
On a silica gel TLC plate, spot the starting dichlorotriazine, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).[11]
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm). Triazine-containing compounds typically appear as dark spots.[11]
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[11] The appearance of a new, typically more polar spot, indicates product formation.
-
Section 4: Visualization of Key Concepts
Diagram 1: Sequential Substitution Workflow
Caption: Controlled sequential substitution workflow.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Section 5: Analytical Methodologies
A crucial aspect of successful synthesis is the ability to accurately monitor the reaction.[15]
High-Performance Liquid Chromatography (HPLC):
-
Utility: HPLC is a powerful tool for quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, and products.[16]
-
Typical Conditions: A reversed-phase C18 column is commonly used with a gradient elution of water (often with 0.1% formic acid) and acetonitrile.[16] UV detection is suitable for triazine derivatives, which typically absorb in the 220-280 nm range.[16]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Utility: GC-MS is well-suited for volatile and thermally stable triazine derivatives, providing both separation and structural identification of components.[15][16]
-
Considerations: For polar products, derivatization may be necessary to increase volatility.[15]
References
- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry and Other Techniques for 2,4-Dichloro-1,3,5-triazine Reaction Products.
- Benchchem. (2025). Analytical Methods for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions.
- Benchchem. (n.d.). Application Note: Monitoring 2,4-Dichloro-1,3,5-triazine Reactions by Thin-Layer Chromatography.
- Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 517.
- Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.
- Google Patents. (1977). Process for the substitution of chlorine atoms of cyanuric chloride.
- ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution.
- CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.
- University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
- National Institutes of Health. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- Benchchem. (2025). A Comparative Guide to the Cross-Reactivity of Dichlorotriazine Reactive Dyes.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
- DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.
- Benchchem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
- National Institutes of Health. (2023). Solid-Phase Synthesis of s-Tetrazines.
- Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2025). Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6.
- National Institutes of Health. (n.d.). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors.
- MDPI. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- PubMed. (2014). Electrophilic reactivity and skin sensitization potency of SNAr electrophiles.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour.
- Paula Burch's All About Hand Dyeing. (2005). chemical reaction for a dichlorotriazine dye with cellulose.
- ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
- ResearchGate. (n.d.). Synthesis of 3‐monosubstituted tetrazines. Conditions: 3 (1 equiv),....
- Journal of Chemical Technology and Metallurgy. (2023). Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment.
- Lin, S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- National Institutes of Health. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
- PubMed. (n.d.). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture.
- PubMed. (2022). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- ResearchGate. (2022). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole.
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. journal.uctm.edu [journal.uctm.edu]
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- 5. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,3,5-Triazine Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for triazine chemistry. As a Senior Application Scientist, I understand that while the sequential substitution of cyanuric chloride is a cornerstone of 1,3,5-triazine synthesis, achieving high conversion and selectivity can be challenging. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address the common issues encountered in the lab. My goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common failure points in triazine chemistry. Understanding these foundational principles is the first step toward successful troubleshooting.
Q1: I'm attempting the first nucleophilic substitution on cyanuric chloride, but my TLC/LC-MS shows only unreacted starting material. What are the most likely causes?
This is a classic issue that almost always points to one of three areas: insufficient activation of the nucleophile, incorrect temperature, or the inherent reactivity of your chosen nucleophile. The 1,3,5-triazine ring is electron-deficient due to the three nitrogen atoms, making the carbon atoms electrophilic and ready for attack.[1][2] However, the reaction is not spontaneous.
Causality: The substitution is a nucleophilic aromatic substitution (SNAr) reaction. For it to proceed, you need a sufficiently reactive nucleophile and conditions that favor the attack on the triazine ring. The reaction generates one equivalent of hydrochloric acid (HCl) per substitution, which can protonate and deactivate your nucleophile or catalyze side reactions if not neutralized.
Troubleshooting Checklist:
| Parameter | Checkpoint | Rationale & Corrective Action |
| Base | Was a base added? Is it the right type? | Rationale: A base is required to scavenge the HCl produced. If absent, the HCl will protonate your amine or alcohol nucleophile, rendering it non-nucleophilic. Action: Add at least 1 equivalent of a non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).[3] |
| Temperature | Is the reaction too cold? | Rationale: While the first substitution is often exothermic and performed at 0 °C to ensure selectivity, some weak nucleophiles may require slightly higher temperatures to initiate the reaction. Action: After dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor for progress. |
| Nucleophile Strength | How reactive is my nucleophile? | Rationale: Weakly nucleophilic compounds (e.g., sterically hindered amines, anilines with electron-withdrawing groups) will react much slower.[4] Action: Consider using a stronger base or slightly elevated temperatures. In difficult cases, using n-Butyllithium to deprotonate an alcohol first can dramatically increase its nucleophilicity.[3] |
| Reagent Quality | Are my reagents and solvents dry? | Rationale: Cyanuric chloride is highly sensitive to moisture and can be hydrolyzed to cyanuric acid, which is often observed as an insoluble white solid.[4][5] Action: Ensure you are using anhydrous solvents and dry reagents.[3] |
Q2: My goal was a mono-substituted product, but I'm getting a significant amount of di-substituted impurity. How can I improve selectivity?
This is a direct consequence of improper temperature control. The most powerful feature of cyanuric chloride chemistry is the ability to control the degree of substitution by modulating the temperature.[1][4]
Causality: The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[3][6] The first nucleophile added is typically electron-donating (e.g., an amine or alkoxide), which increases the electron density of the triazine ring and deactivates it toward further nucleophilic attack.[4][6] Therefore, each subsequent substitution requires more energy (a higher temperature).
Recommended Temperature Ranges for Stepwise Substitution:
| Substitution Step | Typical Temperature Range | Rationale |
| First Substitution | 0 °C to Room Temperature | The three chlorine atoms make the ring highly electrophilic and reactive. Low temperature is used to control the reaction rate and prevent over-substitution. |
| Second Substitution | Room Temperature to 50 °C | The ring is now less reactive. A moderate increase in temperature is needed to substitute the second chlorine atom. |
| Third Substitution | 60 °C to Reflux | The ring is significantly deactivated. Forcing conditions, such as elevated temperatures or even microwave irradiation, are often necessary.[1] |
To achieve mono-substitution, maintain a strict temperature of 0 °C during the addition of the nucleophile and allow it to warm to room temperature only after the addition is complete, while carefully monitoring the reaction progress.
Q3: My reaction with a sterically hindered amine is failing, even at reflux. What advanced strategies can I employ?
Steric hindrance poses a significant challenge, as it physically impedes the nucleophile's approach to the electrophilic carbon. When conventional heating fails, more advanced techniques are required.
Causality: Even with sufficient thermal energy, the activation barrier for a bulky nucleophile to attack the triazine ring can be too high to overcome. Forcing conditions can also lead to reagent decomposition.
Proven Strategies:
-
Microwave-Assisted Synthesis: This is the most effective solution for hindered substitutions. Microwave irradiation provides rapid and efficient heating, often driving reactions to completion in minutes that would otherwise take days or fail entirely under conventional heating. In some cases, reactions that do not proceed at all with classical heating can be achieved in excellent yields using a microwave reactor.
-
Solvent Choice: For microwave chemistry, the addition of a small amount of a high-boiling, polar solvent like DMSO can be beneficial, as it helps the reaction mixture absorb microwave energy more efficiently, allowing the target temperature to be reached quickly.
-
Catalysis: For certain nucleophiles, copper(I)-catalyzed Ullmann-type couplings can significantly shorten reaction times and improve yields where uncatalyzed reactions are sluggish.[6]
Part 2: Experimental Protocols & Visual Guides
Here, we provide a detailed, validated protocol for a typical sequential substitution and visual diagrams to aid in your troubleshooting workflow.
Protocol 1: Stepwise Synthesis of an Asymmetrically Di-substituted 1,3,5-Triazine
This protocol describes the controlled addition of two different amine nucleophiles.
Materials:
-
Cyanuric Chloride (TCT)
-
Nucleophile A (e.g., 2-(Methylamino)ethanol)
-
Nucleophile B (e.g., (2-Methoxy-ethyl)methylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂) or Tetrahydrofuran (THF)[3]
-
Standard glassware, dried in an oven
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
First Substitution (0 °C to RT): a. Dissolve cyanuric chloride (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. b. Cool the solution to 0 °C in an ice-water bath. c. In a separate flask, dissolve Nucleophile A (1.0 eq) and DIPEA (1.1 eq) in anhydrous CH₂Cl₂. d. Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[4] e. After addition is complete, allow the reaction to warm to room temperature and stir for 45-60 minutes. f. Monitor the reaction by TLC or LC-MS to confirm the consumption of TCT and the formation of the mono-substituted dichlorotriazine.
-
Second Substitution (RT to 40 °C): a. To the same reaction mixture containing the mono-substituted product, add Nucleophile B (1.0 eq) followed by an additional equivalent of DIPEA (1.1 eq). b. Warm the reaction mixture to 40-50 °C and stir for 12-18 hours.[3] The exact temperature and time will depend on the reactivity of Nucleophile B. c. Monitor the reaction until the mono-substituted intermediate is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., Ethyl Acetate). b. Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine. c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography to obtain the desired di-substituted product.[3]
Visual Troubleshooting Guide
The following diagrams illustrate key concepts in triazine chemistry to guide your experimental design and troubleshooting.
Caption: Decreasing reactivity of the triazine core with each substitution.
Caption: A logical workflow for diagnosing low conversion issues.
References
-
Al-Balushi, R. A., et al. (2014). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Arkivoc, 2014(2), 138-159. [Link]
-
El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]
-
Afonso, C. A. M., Lourenco, N. M. T., & Rosatella, A. D. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Wikipedia. (n.d.). Triazine. [Link]
-
Vargas-Oviedo, L. P., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]
-
El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
-
Vargas-Oviedo, L. P., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. [Link]
-
Pavel, O., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2949. [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triazine - Wikipedia [en.wikipedia.org]
- 6. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloro-6-ethyl-1,3,5-triazine Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-ethyl-1,3,5-triazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of bases in modulating the reactivity of this versatile synthetic building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate experimental challenges and optimize your reaction outcomes.
Core Principles: The Role of the Base in SNAr Reactions
The chemistry of 2,4-dichloro-6-ethyl-1,3,5-triazine is dominated by sequential, temperature-dependent nucleophilic aromatic substitution (SNAr). The triazine ring is highly electron-deficient, making the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). Each substitution event liberates one equivalent of hydrochloric acid (HCl).
The primary role of the base in these reactions is to act as an acid scavenger. By neutralizing the generated HCl, the base prevents the protonation of the nucleophile, which would render it inactive, and maintains a productive reaction environment.[1] However, the choice of base is not trivial and can significantly impact reaction rate, selectivity, and the side product profile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the substitution reactions of 2,4-dichloro-6-ethyl-1,3,5-triazine, with a focus on the influence of the base.
FAQ 1: My reaction is sluggish or has stalled. How can I increase the reaction rate?
Question: I am reacting 2,4-dichloro-6-ethyl-1,3,5-triazine with a primary amine at 0°C using triethylamine (TEA) as a base, but the reaction is extremely slow. What is causing this, and what are my options?
Answer: A sluggish reaction is a common issue and can often be traced back to the reaction conditions or the nature of the reactants themselves.
Potential Causes & Solutions:
-
Insufficient Basicity: While TEA is a common choice, if your nucleophile is a weak acid (e.g., its conjugate acid has a high pKa), TEA may not be sufficiently basic to fully deprotonate it or to effectively scavenge the generated HCl, leading to a slowdown. However, for most amine nucleophiles, TEA is adequate. The issue is more likely related to temperature or nucleophilicity.
-
Low Nucleophilicity of the Reagent: The inherent reactivity of your nucleophile is paramount. Sterically hindered amines or electron-poor anilines are less nucleophilic and will react more slowly.
-
Temperature Control: The first substitution on a dichlorotriazine is typically performed at low temperatures (0-5 °C) to ensure mono-substitution.[1] While effective for selectivity, this can slow the reaction rate.
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure your amine nucleophile and the triazine starting material are pure and that the solvent is anhydrous.
-
Gradual Temperature Increase: After confirming that the initial reaction at 0°C is proceeding cleanly (via TLC or LC-MS), you can consider slowly raising the temperature to room temperature to increase the rate. Be aware that this may increase the risk of di-substitution.
-
Consider a Stronger, Non-Nucleophilic Base: While rarely necessary for simple amine substitutions, for particularly unreactive nucleophiles, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered. However, this is an advanced option and may promote other side reactions. It is generally better to optimize temperature and reaction time first.
-
Solvent Choice: Ensure your solvent fully dissolves all reactants. A switch from a less polar solvent like DCM to a more polar aprotic solvent like THF or acetonitrile can sometimes improve reaction rates.
FAQ 2: I'm observing significant di-substitution even when targeting the mono-substituted product. How can I improve selectivity?
Question: I am trying to synthesize a mono-amino substituted triazine, but I am consistently getting a significant amount of the di-substituted product. I am using one equivalent of my amine and TEA at 0°C.
Answer: Achieving selective mono-substitution is a key challenge in triazine chemistry and relies on careful control of reaction parameters. The introduction of the first nucleophile (an electron-donating group) deactivates the triazine ring, making the second substitution inherently slower and requiring more forcing conditions.[2] If you are seeing significant di-substitution, it is likely due to an issue with stoichiometry or temperature control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-substitution.
Key Considerations:
-
Steric Hindrance of the Base: While both TEA and N,N-Diisopropylethylamine (DIEA) are effective HCl scavengers, the bulky isopropyl groups on DIEA make it more sterically hindered. This increased bulk can sometimes offer a slight advantage in controlling selectivity by disfavoring the transition state of the second substitution more than the first. If temperature and stoichiometry control are insufficient, a switch to DIEA is a logical next step.
FAQ 3: My reaction mixture turned cloudy and a precipitate formed, leading to a low yield. What is happening?
Question: I am running my reaction in acetone with potassium carbonate (K₂CO₃) as the base. The reaction seems to work, but it becomes a thick slurry and my isolated yield is poor.
Answer: This is a classic issue when using inorganic bases in organic solvents.
Primary Causes:
-
Inorganic Salt Insolubility: Potassium carbonate has very poor solubility in many common organic solvents like acetone, DCM, or THF.[3] The base itself and the resulting potassium chloride (KCl) and potassium bicarbonate (KHCO₃) salts are insoluble, creating a heterogeneous mixture that can lead to poor mixing, encapsulation of reactants, and difficult workup.
-
Hydrolysis: If you are using an aqueous solution of an inorganic base like sodium hydroxide (NaOH) or if your solvent is not anhydrous, you are likely promoting hydrolysis of the reactive C-Cl bonds on the triazine ring. This forms hydroxylated triazine byproducts, which are often insoluble and will precipitate from the reaction, reducing the yield of your desired product.
Recommendations:
-
Switch to an Organic Base: For cleaner reactions and easier workups, it is highly recommended to use a soluble organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) . These bases and their corresponding hydrochloride salts are typically soluble in common organic solvents.
-
Ensure Anhydrous Conditions: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing your starting material.
FAQ 4: I'm seeing an unexpected side product in my mass spec. Could the base be reacting?
Question: I am reacting 2,4-dichloro-6-ethyl-1,3,5-triazine with a thiol nucleophile and TEA. My LC-MS shows a small peak with a mass corresponding to the addition of a diethylamino group. Is this possible?
Answer: Yes, this is a known potential side reaction, particularly with less hindered tertiary amine bases.
Explanation:
Triethylamine (TEA), while primarily a base, is also a nucleophile. Its lone pair of electrons can, under certain conditions, directly attack the electrophilic triazine ring, displacing a chloride to form a quaternary triazinylammonium salt. This is more likely to occur if:
-
Your primary nucleophile (the thiol in this case) is weak or sterically hindered.
-
The reaction temperature is elevated.
Mitigation Strategy:
-
Switch to a Hindered Base: The most effective solution is to switch to a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIEA) , also known as Hünig's base, is the ideal choice here. Its bulky isopropyl groups effectively shield the nitrogen atom, preventing it from acting as a nucleophile while still allowing it to function as an efficient acid scavenger.
Data Summary: A Comparative Overview of Common Bases
While direct kinetic data for the same reaction with 2,4-dichloro-6-ethyl-1,3,5-triazine under different bases is not consolidated in the literature, the following table summarizes the key characteristics and provides a qualitative comparison to guide your selection.
| Base | Type & pKa (conjugate acid) | Key Advantages | Key Disadvantages & Risks | Recommended Use Cases |
| Triethylamine (TEA) | Tertiary Amine (~10.75)[1] | Cost-effective, volatile (b.p. 89°C) for easy removal, good solubility.[1] | Can act as a nucleophile, leading to side products.[1] | General-purpose acid scavenger for reactions with moderately to highly reactive nucleophiles. |
| DIEA (Hünig's Base) | Hindered Tertiary Amine (~10.75) | Non-nucleophilic due to steric hindrance, good solubility, higher boiling point (127°C) for higher temp reactions. | More expensive than TEA. | Ideal for reactions with highly reactive electrophiles or weak nucleophiles where base nucleophilicity is a concern. |
| Potassium Carbonate (K₂CO₃) | Inorganic (~10.3) | Inexpensive, strong base. | Poor solubility in most organic solvents, leading to heterogeneous mixtures and difficult workups.[3] | Reactions in polar aprotic solvents (e.g., acetone, DMF) where solubility is less of an issue. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic (~10.3) | Mild, inexpensive, and generally safe. | Weaker base, may not be sufficient for all reactions; poor organic solvent solubility. | When a very mild base is required and the nucleophile is sufficiently acidic. |
| Sodium Hydroxide (NaOH) | Inorganic (Strong) | Very inexpensive and strong base. | High risk of hydrolysis of the C-Cl bond, especially in aqueous or protic solvents. | Not generally recommended unless under strict, anhydrous phase-transfer conditions. |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution using DIEA
This protocol describes a general method for the selective mono-substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine with an amine nucleophile.
Materials:
-
2,4-dichloro-6-ethyl-1,3,5-triazine
-
Amine Nucleophile (e.g., aniline, benzylamine)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 eq.).
-
Dissolve the triazine in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0 eq.) and DIEA (1.1 eq.) in anhydrous DCM.
-
Add the amine/DIEA solution dropwise to the stirred, cooled triazine solution over 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by flash column chromatography on silica gel.
Caption: Experimental workflow for mono-substitution.
References
- BenchChem. (2025). Application Notes and Protocols: Triethylamine as a Base in Dichlorotriazine Reactions. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development. BenchChem Technical Guides.
- Simanek, E. E., et al. (n.d.).
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- García, J. I., et al. (2022).
- Tratnyek, P. G., et al. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts.
- Pei, L., et al. (2018). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Surfactants and Detergents.
- Blotny, G., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
- Ren, P., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews.
- Advanced ChemBlocks. (n.d.). 2,4-dichloro-6-ethyl-1,3,5-triazine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4- Dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro. BenchChem Technical Guides.
- CymitQuimica. (n.d.). CAS 698-72-6: 2,4-Dichloro-6-ethyl-1,3,5-triazine.
- Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology.
- Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Sa e Melo, M. L., & Raposo, M. M. M. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
- Nelson, D. J. (2011). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Proceedings of the Oklahoma Academy of Science.
- Simanek, E. E., et al. (2012). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to compositional Diversity. PMC.
- National Center for Biotechnology Inform
- ResearchGate. (n.d.). Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,....
- Thermo Fisher Scientific. (n.d.).
- Osu, C. I., & Odoemelam, S. A. (2017).
- The Organic Chemistry Tutor. (2022, October 24). How To Predict The Reactant and Reagent of Acid Base Reactions [Video]. YouTube.
- Wang, S., et al. (2025).
Sources
Technical Support Center: Anhydrous Reaction Conditions for 2,4-Dichloro-6-ethyl-1,3,5-triazine
Welcome to the technical support center for handling 2,4-dichloro-6-ethyl-1,3,5-triazine under anhydrous conditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction outcomes. Here, we will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating system for your work.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with 2,4-dichloro-6-ethyl-1,3,5-triazine?
A1: The 1,3,5-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1] The chlorine atoms on 2,4-dichloro-6-ethyl-1,3,5-triazine are excellent leaving groups. In the presence of water, which can act as a nucleophile, the chloro groups can be hydrolyzed to hydroxyl groups, forming undesired hydroxy-triazine byproducts.[2][3] This not only consumes your starting material but can also complicate purification. Maintaining anhydrous conditions is paramount to prevent these side reactions and ensure the desired nucleophilic substitution occurs.[2]
Q2: What are the initial signs that I might have moisture contamination in my reaction?
A2: Several indicators can suggest the presence of moisture:
-
Formation of Precipitates: Hydrolysis of the dichlorotriazine can lead to the formation of insoluble byproducts like cyanuric acid derivatives.[2] If you observe unexpected solid formation, especially at the start of the reaction, it could be a sign of moisture contamination.
-
Inconsistent Reaction Progress: If you are monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and notice the appearance of unexpected polar spots or a stall in the consumption of your starting material, it could be due to hydrolysis.
-
Low Yields: Consistently low yields of the desired product, despite seemingly correct stoichiometry, often point towards competing side reactions, with hydrolysis being a primary culprit.[4]
Q3: Which solvents are recommended for reactions with 2,4-dichloro-6-ethyl-1,3,5-triazine, and how should they be prepared?
A3: The choice of solvent is critical and should be inert to the reactants and capable of being thoroughly dried. Commonly used solvents include:
Solvent Preparation Protocol:
| Solvent | Drying Agent | Distillation | Storage |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Required | Over molecular sieves (4Å) |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Required (until a persistent blue/purple color) | Over molecular sieves (4Å) under inert gas |
| Acetonitrile (CH3CN) | Calcium hydride (CaH₂) | Required | Over molecular sieves (3Å) |
| Toluene | Sodium/benzophenone | Required (until a persistent blue/purple color) | Over molecular sieves (4Å) under inert gas |
It is crucial to use freshly distilled solvents for optimal results. Commercially available anhydrous solvents can also be used but should be handled under an inert atmosphere to prevent moisture absorption.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to a few key areas.
Troubleshooting Workflow: Low/No Conversion
Caption: Troubleshooting workflow for multiple product formation.
In-depth Analysis:
-
Controlling Substitution: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution is typically carried out at low temperatures (0-5 °C), the second at room temperature, and the third at higher temperatures. [7]Strict temperature control is essential to prevent di-substitution when only mono-substitution is desired.
-
Slow Addition of Reagents: A slow, dropwise addition of the nucleophile and base helps to control the reaction exotherm and maintain the desired low temperature, minimizing the risk of over-reaction. [2]* Unsymmetrical Nucleophiles: If your nucleophile is unsymmetrical, the formation of regioisomers may be unavoidable. [3][4]In such cases, the focus should shift to optimizing the reaction conditions to potentially favor the formation of one isomer over the other and developing a robust purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
This protocol provides a general guideline for the mono-substitution of 2,4-dichloro-6-ethyl-1,3,5-triazine.
Materials:
-
2,4-dichloro-6-ethyl-1,3,5-triazine
-
Nucleophile (e.g., alcohol, amine, thiol)
-
Anhydrous N,N-diisopropylethylamine (DIEA) or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Oven-dried glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas (nitrogen or argon).
-
Dissolve 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous DCM.
-
Add the nucleophile/DIEA solution dropwise to the stirred solution of the dichlorotriazine at 0°C over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane mobile phase) until the starting material is consumed.
-
Once the reaction is complete, the mixture can be washed with water to remove the DIEA hydrochloride salt.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Preparation of Anhydrous Glassware
Properly dried glassware is fundamental to a successful anhydrous reaction.
-
Clean all glassware thoroughly with an appropriate solvent and detergent, followed by rinsing with deionized water and then a final rinse with acetone.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot, directly from the oven, under a stream of inert gas.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.
References
- BenchChem. (n.d.). Managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis.
- Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523.
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis.
- BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
- de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(11), 1394-1414.
- BenchChem. (n.d.). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
- Google Patents. (n.d.). Process for the production of 2,4-dichloro-6-amino-s-triazines.
- Journal of the Chemical Society C. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Unheralded Workhorse: A Comparative Guide to 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) in Amide Bond Formation
For the discerning researcher, scientist, and drug development professional, the quest for the optimal coupling reagent is a perpetual endeavor. The ideal candidate must balance high efficiency, minimal side reactions, cost-effectiveness, and ease of use. While the landscape is dominated by well-established players like HATU, HBTU, and carbodiimides, a class of robust and economical reagents, the 1,3,5-triazines, warrants closer inspection. This guide provides an in-depth, objective comparison of 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) with other mainstream coupling reagents, supported by experimental data from closely related analogs to illuminate its performance in the critical art of amide and peptide bond formation.
The Triazine Advantage: A Mechanistic Overview
Substituted 1,3,5-triazines, derived from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), function as potent activating agents for carboxylic acids. The electron-withdrawing nature of the triazine ring renders the chlorine atoms susceptible to nucleophilic substitution.[1] In the context of amide bond formation, the reaction proceeds through the formation of a highly reactive triazinyl active ester.
The mechanism, analogous to that of other dichlorotriazine derivatives, is initiated by the reaction of the carboxylic acid with CDET in the presence of a tertiary base, such as N-methylmorpholine (NMM). This step forms the key triazinyl active ester intermediate. Subsequent nucleophilic attack by the amine on this activated ester forges the desired amide bond, releasing a water-soluble triazine byproduct that simplifies downstream purification.[1][2]
Performance Deep Dive: CDET in the Context of its Peers
While direct, head-to-head comparative studies for 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) are limited in publicly available literature, a robust performance profile can be extrapolated from its close structural analogs, such as 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and its more complex derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Coupling Efficiency and Yield
Triazine-based reagents have consistently demonstrated high efficiency in promoting amide bond formation, often yielding products in excellent quantities. Studies on DMTMM, a well-researched triazine derivative, have shown that it provides yields and purity comparable to the widely used phosphonium salt, PyBOP, with yields frequently exceeding 90%.[3] Similarly, CDMT has been successfully employed in the synthesis of di-, tri-, and pentapeptides, affording high yields typically in the range of 75% to 98%.[3]
The performance of fluorous-tagged 2,4-dichloro-1,3,5-triazine (F-DCT) further underscores the potency of the dichlorotriazine core. In a series of parallel syntheses, F-DCT mediated the coupling of various amines and carboxylic acids to produce amides in yields ranging from 45-89%, with the majority of products exhibiting purities greater than 90% after a simplified fluorous solid-phase extraction.[4] This body of evidence strongly suggests that CDET, sharing the same reactive dichlorotriazine scaffold, can be expected to deliver high coupling efficiency and yields.
Suppression of Racemization
A critical parameter in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid residues. Racemization, the loss of this stereochemistry, can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. Triazine-based coupling reagents have shown a low propensity for racemization.[2][3] For instance, studies involving DMTMM have indicated that peptide fragment coupling can proceed with minimal racemization.[2] This characteristic is a significant advantage, particularly when coupling sensitive amino acids or performing fragment condensations.
Cost-Effectiveness and Handling
One of the most compelling attributes of triazine-based coupling reagents is their economic viability. Derived from inexpensive starting materials, they present a more cost-effective option compared to many of the popular onium salt reagents like HATU and HBTU.[2][3] Furthermore, derivatives like DMTMM are stable, non-hygroscopic crystalline solids that are easy to handle.[2] The byproducts of triazine-mediated couplings are typically water-soluble, which greatly simplifies the workup and purification process, often requiring only simple aqueous washes.[2]
Comparative Performance Metrics
The following tables provide a summary of the performance characteristics of CDET's close analogs in comparison to other widely used coupling reagents. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Comparison of Coupling Reagent Performance (Yield and Purity)
| Coupling Reagent | Peptide Sequence/Model System | Yield (%) | Purity (%) | Reference |
| DMTMM (Triazine) | Various oligopeptides (solid-phase) | >90 | Comparable to PyBOP | [5] |
| CDMT (Triazine) | Di-, tri-, and pentapeptides | 75-98 | High | [3] |
| PyBOP | Various oligopeptides (solid-phase) | Comparable to DMTMM | Comparable to DMTMM | [5] |
| HATU | Acyl Carrier Protein (65-74) | High | Higher than HBTU | [6] |
| HBTU | Acyl Carrier Protein (65-74) | High | Lower than HATU | [6] |
| DCC (Carbodiimide) | General | 70-90 | Variable | [7] |
Note: Yields and purity are highly dependent on the specific substrates and reaction conditions.
Table 2: Racemization Potential of Coupling Reagents
| Coupling Reagent | Racemization Level | Key Considerations | Reference |
| Triazine Derivatives | Low | Generally low propensity for racemization. | [2][3] |
| HATU | Lower risk than HBTU | The integrated HOAt moiety helps suppress racemization. | [6] |
| HBTU | Higher risk than HATU | Can be mitigated with additives and careful base selection. | [6] |
| Carbodiimides (DCC/DIC) | Higher risk | The use of additives like HOBt or OxymaPure is crucial to suppress racemization. | [7] |
Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, the base used, and the solvent.
Experimental Protocols
The following protocols are adapted from established procedures for 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) and can serve as a robust starting point for the implementation of CDET in solid-phase peptide synthesis (SPPS).[1]
Fmoc-Based Solid-Phase Peptide Synthesis using CDET
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add CDET (3 equivalents) to the amino acid solution.
-
Add NMM (6 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin thoroughly and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA and appropriate scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Conclusion and Recommendations
2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) and its related dichlorotriazine analogs represent a highly effective, economical, and versatile class of coupling reagents for amide and peptide synthesis. The available data on its close analogs strongly indicate that CDET is capable of providing high yields and purity with a low risk of racemization. Its cost-effectiveness and the simplified workup due to water-soluble byproducts make it a particularly attractive option for both routine and large-scale synthesis.
While the more expensive onium salts like HATU may still be the reagents of choice for particularly challenging sequences or when maximal reaction speed is paramount, CDET presents a compelling case as a reliable workhorse reagent. For researchers and drug development professionals seeking to optimize their synthetic strategies with an eye on both performance and process economy, 2,4-Dichloro-6-ethyl-1,3,5-triazine is a valuable tool that should not be overlooked.
References
- Kaminski, Z. J., et al. (2007). P-Triazinylphosphonium chlorides as a new group of coupling reagents. Open Chemistry, 5(3), 693-706.
- Zhang, W., & Lu, Y. (2007). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Molecules, 12(4), 843-853.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Al-Warhi, T. I., et al. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis. Molecules, 15(12), 9403-9417.
- Nishiyama, Y., & Ishizuka, S. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 760-777.
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[1][3][8]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(2), 275-277.
- Al-Warhi, T. I., et al. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives: application in solution peptide synthesis. Molecules, 15(12), 9403-9417.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Chemical Reviews, 111(11), 6557-6602.
-
Aapptec. (n.d.). Coupling Reagents. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development in peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
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- 4. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 2,4-Dichloro-6-ethyl-1,3,5-triazine Analysis
In the landscape of industrial and agricultural chemistry, the quantitative analysis of reactive intermediates and active compounds is paramount for ensuring product quality, safety, and process efficiency. 2,4-Dichloro-6-ethyl-1,3,5-triazine, a key heterocyclic compound, serves as a vital building block in the synthesis of various products, including herbicides. Its precise quantification requires robust, reliable, and validated analytical methods. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose. We will delve into the causality behind experimental choices, present a comprehensive validation protocol, and compare this methodology against other analytical alternatives, grounded in authoritative standards from the International Council for Harmonisation (ICH).
The Analytical Imperative: Why HPLC-UV for Dichlorotriazines?
2,4-Dichloro-6-ethyl-1,3,5-triazine is a member of the s-triazine family, characterized by a six-membered ring with three nitrogen atoms. The presence of two reactive chlorine atoms makes it a versatile electrophilic intermediate but also susceptible to hydrolysis. The choice of an analytical method must account for the compound's physicochemical properties: non-volatility, thermal sensitivity, and UV absorbance due to the triazine ring.
High-Performance Liquid Chromatography (HPLC) is ideally suited for non-volatile or thermally sensitive compounds, offering excellent separation of complex mixtures.[1] Coupling HPLC with a UV-Vis detector provides a powerful tool for quantifying compounds with chromophores, such as the 1,3,5-triazine ring, which typically exhibits strong absorbance in the 220-280 nm range.[1] This combination of selectivity and sensitivity makes HPLC-UV a workhorse technique in pharmaceutical and chemical analysis.
Part 1: A Validated HPLC-UV Protocol
This section details a representative HPLC-UV method for the analysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine. The protocol is designed based on established methods for analogous dichlorotriazine derivatives and general principles of reversed-phase chromatography.
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC-UV analysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Step-by-Step Methodology
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase (RP) C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the most effective choice for analyzing triazine derivatives due to its high retention of non-polar analytes.[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. The acid is added to ensure the analyte is in a single ionic form and to improve peak shape.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is employed to ensure good separation of the main analyte from potential impurities or degradation products.
-
Start with a higher percentage of Solvent A (e.g., 95%) and linearly increase the percentage of Solvent B over 10-15 minutes. This allows for the elution of compounds with increasing hydrophobicity.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A column oven is used to maintain a stable temperature and ensure reproducible retention times.[1]
-
Detection Wavelength: 240 nm. Triazine derivatives typically show strong UV absorbance between 220-280 nm.[1] A specific wavelength should be chosen based on the absorbance maximum of 2,4-Dichloro-6-ethyl-1,3,5-triazine.
-
Injection Volume: 5 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of 2,4-Dichloro-6-ethyl-1,3,5-triazine in acetonitrile to prepare a stock solution of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to cover the expected concentration range of the samples. A typical range for linearity could be 0.5 - 50 µg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture or sample in the initial mobile phase to a concentration that falls within the linear range of the method.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulate matter and protect the HPLC column.[1]
Part 2: Method Validation: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[2] The validation process follows the comprehensive guidelines set by the ICH, specifically Q2(R2).[3][4][5]
Validation Workflow Diagram
Caption: Logical flow for the validation of an analytical method based on ICH guidelines.
Summary of Validation Parameters and Typical Results
The following table summarizes the key validation parameters and presents typical, achievable performance data based on validated methods for similar triazine and fungicide compounds.[6]
| Parameter | Purpose | Methodology | Typical Acceptance Criteria | Representative Result |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components.[7] | Analyze blank, placebo (matrix without analyte), and analyte-spiked samples. | No interfering peaks at the retention time of the analyte. | No interference observed. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[1] | Analyze 5-6 standard concentrations in triplicate and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[3] | Confirmed by the linearity, accuracy, and precision data. | Defined by the validated concentrations. | 0.5 - 50 µg/mL |
| Accuracy | To measure the closeness of the test result to the true value.[7] | Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of target). | Mean recovery of 98.0% - 102.0%.[8] | 99.1% - 100.8% |
| Precision | To evaluate the reproducibility of the method under the same and different conditions.[9] | Repeatability (Intra-day): 6 replicate injections of the same sample. Intermediate Precision (Inter-day): Repeat on different days, with different analysts or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[7][9] | Repeatability RSD < 1.5%; Intermediate Precision RSD < 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified.[9] | Based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively measured with suitable precision and accuracy.[9] | Based on S/N of 10:1 or from the standard deviation of the response and the slope. | S/N ≥ 10. | 0.3 µg/mL |
| Robustness | To check the method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., flow rate, temperature).[1] | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters remain within limits; results are not significantly affected. | Method found to be robust. |
Part 3: Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely applicable technique, other methods can be employed for the analysis of triazine compounds, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Excellent for non-volatile compounds, robust, good quantitative accuracy and precision, widely available.[1] | Moderate sensitivity compared to MS, requires chromophore, potential for co-eluting interferences. | Routine quality control, purity assessment, and quantification of known compounds in relatively clean matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity (structural information), ideal for volatile and thermally stable compounds.[10] | Not suitable for non-volatile or thermally labile compounds, may require derivatization, potential for analyte degradation in a hot injector.[1] | Trace-level analysis in complex environmental matrices (e.g., water, soil), identification of unknown impurities.[10][11] |
| Colorimetric/Spectrophotometric Methods | Chemical reaction produces a colored product, and the absorbance is measured. | Simple, rapid, low-cost instrumentation. | Low specificity (can be prone to interferences), generally less sensitive than chromatographic methods. | High-throughput screening or field testing where high precision is not the primary requirement. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection sensitivity and specificity of MS. | Very high sensitivity and selectivity, applicable to a wide range of compounds, provides molecular weight and structural information. | Higher cost of instrumentation and maintenance, more complex method development. | Trace-level quantification in highly complex matrices (e.g., biological fluids), metabolite identification, and definitive confirmation of identity. |
Causality in Method Selection
-
For routine quality control of a synthesized batch of 2,4-Dichloro-6-ethyl-1,3,5-triazine, where the identity is known and concentration is relatively high, HPLC-UV is the most logical and cost-effective choice. Its precision and accuracy are well-suited for ensuring product specifications are met.
-
For environmental monitoring of triazine herbicides in wastewater at trace levels, the superior sensitivity and confirmatory power of GC-MS or LC-MS would be necessary to meet regulatory detection limits.[10]
-
If a rapid, semi-quantitative field test is needed to check for the presence of triazines, a colorimetric method could be developed, though it would lack the accuracy and specificity of a lab-based chromatographic method.
Conclusion
The HPLC-UV method stands as a reliable, accurate, and robust technique for the quantitative determination of 2,4-Dichloro-6-ethyl-1,3,5-triazine. Its validation, performed according to ICH guidelines, ensures that the data generated is trustworthy and fit for its intended purpose in a regulated environment. While alternative methods like GC-MS and LC-MS offer higher sensitivity, the HPLC-UV method provides the optimal balance of performance, cost, and accessibility for routine quality control and product release testing. As with any analytical task, the selection of the most appropriate method is dictated by the specific requirements of the analysis, from the nature of the sample matrix to the required level of sensitivity and regulatory scrutiny.
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Vertex AI Search. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-(4-ethylphenyl)-1,3,5-triazine. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]
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ProQuest. (n.d.). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. [Link]
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ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]
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National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 2,4-Dichloro-6-ethyl-1,3,5-triazine Analogs in Immunoassays
This guide provides an in-depth technical comparison of the cross-reactivity of 2,4-dichloro-6-ethyl-1,3,5-triazine analogs in immunoassays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that govern experimental design and outcomes in this specialized field of analytical chemistry.
Introduction: The Analytical Challenge of Triazine Herbicides
The s-triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been widely used in agriculture for broadleaf and grassy weed control.[1] Due to their persistence in soil and water, there is a pressing need for sensitive and specific analytical methods to monitor their presence in the environment and ensure food safety.[2] Among the various analytical techniques, immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a compelling combination of high throughput, sensitivity, and cost-effectiveness for screening large numbers of samples.[2][3]
However, the Achilles' heel of immunoassays for small molecules like triazines is cross-reactivity—the potential for antibodies to bind to structurally similar compounds, leading to false-positive results or an overestimation of the target analyte's concentration.[4] This guide focuses on 2,4-dichloro-6-ethyl-1,3,5-triazine, a representative dichlorotriazine, and explores the critical factors influencing antibody cross-reactivity with its structural analogs. Understanding these factors is paramount for the development of highly specific immunoassays and for the accurate interpretation of screening results.
The Structural Basis of Antibody Recognition and Cross-Reactivity
The specificity of an antibody for a small molecule is dictated by the precise three-dimensional complementarity between the antibody's binding site (paratope) and the structural features of the analyte (epitope). For triazine herbicides, the key structural determinants of antibody recognition are the substituents on the triazine ring.[5][6]
Quantitative structure-activity relationship (QSAR) studies and molecular modeling have revealed that the N-alkyl groups on the triazine ring play a crucial role in antibody binding.[5][6] The size, shape, and hydrophobicity of these alkyl groups can significantly influence the affinity of the antibody-analyte interaction. For instance, an antibody raised against an atrazine hapten (which has an ethyl and an isopropyl group) will likely exhibit different binding affinities for simazine (two ethyl groups) and propazine (two isopropyl groups).[7]
The design of the hapten used to generate the antibodies is therefore a critical determinant of the resulting immunoassay's specificity.[3] A well-designed hapten will present the key structural features of the target analyte to the immune system in a way that elicits the production of highly specific antibodies.
Caption: Key structural determinants of triazine-antibody interactions.
Comparative Cross-Reactivity Data
The following table summarizes cross-reactivity data for several common triazine herbicides from published immunoassay studies. It is important to note that cross-reactivity values can vary depending on the specific antibody, immunoassay format, and the hapten used for antibody generation.[8]
| Analog | Structure (R1, R2) | Antibody Raised Against | Cross-Reactivity (%) | Reference |
| Atrazine | Ethyl, Isopropyl | Atrazine | 100 | |
| Simazine | Ethyl, Ethyl | Atrazine | 14.3 | |
| Propazine | Isopropyl, Isopropyl | Atrazine | 96 | |
| Terbuthylazine | Ethyl, tert-Butyl | Atrazine | 0.33 | |
| Ametryn | Ethyl, Isopropyl (S-CH3 instead of Cl) | Atrazine | 1.5 | |
| Prometryn | Isopropyl, Isopropyl (S-CH3 instead of Cl) | Prometryn-like hapten | 100 | |
| Ametryn | Ethyl, Isopropyl (S-CH3 instead of Cl) | Prometryn-like hapten | 34.77 | |
| Desmetryn | Methyl, Isopropyl (S-CH3 instead of Cl) | Prometryn-like hapten | 18.09 |
Analysis of Cross-Reactivity Data:
-
Influence of N-Alkyl Chain Length and Branching: The data clearly demonstrate the significant impact of the N-alkyl substituents on antibody recognition. For example, in an atrazine-based immunoassay, propazine (two isopropyl groups) shows high cross-reactivity (96%), while simazine (two ethyl groups) exhibits much lower cross-reactivity (14.3%). This suggests that the antibody has a strong preference for the isopropyl group. The bulky tert-butyl group of terbuthylazine leads to a dramatic decrease in cross-reactivity (0.33%), likely due to steric hindrance within the antibody's binding pocket.
-
Impact of the Leaving Group: Replacing the chlorine atom with a methylthio group (as in ametryn and prometryn) also significantly affects antibody binding. An atrazine-specific antibody shows very low cross-reactivity with ametryn (1.5%). This highlights the importance of the electronic and steric properties of the substituent at this position of the triazine ring.
-
Hapten Design Dictates Specificity: The prometryn-based immunoassay shows high specificity for prometryn, with moderate cross-reactivity for the structurally similar ametryn. This underscores the principle that the choice of hapten is a powerful tool for tuning the selectivity of an immunoassay.
Experimental Protocols
The following sections provide detailed, self-validating protocols for key experiments in a cross-reactivity study of 2,4-dichloro-6-ethyl-1,3,5-triazine analogs.
Hapten Synthesis: A Foundation for Specificity
The synthesis of a suitable hapten is the cornerstone of developing a specific immunoassay. The goal is to create a derivative of the target analyte that can be covalently linked to a carrier protein (e.g., bovine serum albumin [BSA] or keyhole limpet hemocyanin [KLH]) to make it immunogenic. A spacer arm is typically introduced to ensure that the key structural features of the hapten are accessible to the immune system.
The following is a representative protocol for the synthesis of a hapten for a 2,4-dichloro-6-alkylamino-1,3,5-triazine, which can be adapted for 2,4-dichloro-6-ethyl-1,3,5-triazine. This protocol is based on established methods for synthesizing triazine haptens.
Protocol 1: Synthesis of a Carboxylic Acid-Derivatized Dichloro-s-triazine Hapten
-
Reaction Setup: In a 250 mL flask, dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, 1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
First Nucleophilic Substitution: In a separate flask, dissolve ethylamine (1 equivalent) and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cyanuric chloride solution over 15-20 minutes while maintaining the temperature at 0 °C. Stir for an additional 2-4 hours at 0 °C.
-
Second Nucleophilic Substitution: In another flask, dissolve an amino acid with a suitable spacer arm (e.g., 4-aminobutyric acid, 1 equivalent) and DIPEA (1.5 equivalents) in a 1:1 mixture of THF and water. Add this solution to the reaction mixture from step 2. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification:
-
Remove the THF by rotary evaporation.
-
Add water to the residue and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude hapten.
-
Purify the hapten by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization: Confirm the structure and purity of the synthesized hapten using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Caption: Workflow for the synthesis of a dichloro-s-triazine hapten.
Competitive ELISA for Cross-Reactivity Determination
A competitive ELISA is the most common format for quantifying small molecules like triazines. In this assay, the free analyte in the sample competes with a fixed amount of enzyme-labeled analyte (or a related compound) for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
Protocol 2: Competitive Indirect ELISA
-
Coating: Coat the wells of a 96-well microtiter plate with a hapten-protein conjugate (e.g., hapten-ovalbumin [OVA]) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 [PBST]).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add a mixture of the primary antibody (raised against the target analyte) and the standard or sample to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Analog) x 100
-
Sources
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A Head-to-Head Comparison: Evaluating 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) versus SMCC as Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker to connect a potent payload to a monoclonal antibody is a critical determinant of both efficacy and safety. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the cytotoxic agent within the target cancer cell. This guide provides an in-depth, objective comparison of a promising triazine-based linker, 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET), with the well-established maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Contenders: Two Distinct Chemistries for Bioconjugation
SMCC: The Established Standard
SMCC is a heterobifunctional crosslinker that has been a cornerstone in the development of ADCs, most notably in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][2][3][4][5] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine residues on an antibody, and a maleimide group that forms a covalent bond with thiol groups, typically from a payload modified to contain a sulfhydryl moiety.[6] The resulting thioether bond is generally considered stable, classifying SMCC as a non-cleavable linker.[1][7] This means that the payload is released upon the complete lysosomal degradation of the antibody-linker-drug conjugate.[6]
CDET: The Versatile Triazine Challenger
2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) belongs to the family of triazine-based linkers, which are gaining traction due to their unique reactivity and versatility.[8] Derived from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (TCT), dichlorotriazines like CDET offer a platform for sequential and controlled conjugation.[8] The two chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or hydroxyl groups under different temperature conditions, allowing for a stepwise and directed attachment of the antibody and the payload.[8] This controlled reactivity presents an opportunity to create more homogenous and defined bioconjugates.
The Chemistry of Conjugation: A Tale of Two Mechanisms
The fundamental difference in the efficacy and stability of ADCs derived from CDET and SMCC lies in their distinct conjugation chemistries.
SMCC Conjugation: A Two-Step Amine-to-Thiol Coupling
The conjugation strategy with SMCC typically involves a two-step process. First, the NHS ester of SMCC reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond. In the second step, the thiol-containing payload is added and reacts with the maleimide group of the antibody-SMCC conjugate via a Michael addition reaction to form a thioether linkage.
Caption: SMCC conjugation workflow.
CDET Conjugation: Sequential Nucleophilic Substitution
CDET's reactivity is governed by the differential reactivity of its two chlorine atoms. The first chlorine can be substituted by a nucleophile (e.g., an amine on the payload) at a lower temperature (around 0°C). The second, less reactive chlorine can then be substituted by a different nucleophile (e.g., a lysine on the antibody) at a higher temperature (room temperature or slightly elevated). This allows for a more controlled, one-pot synthesis of the ADC.
Caption: CDET sequential conjugation workflow.
Performance Metrics: A Comparative Analysis
The ultimate measure of a linker's utility lies in the performance of the resulting ADC. Key parameters for comparison include conjugation efficiency, plasma stability, and in vitro cytotoxicity.
| Performance Metric | 2,4-Dichloro-6-ethyl-1,3,5-triazine (CDET) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Conjugation Chemistry | Sequential nucleophilic aromatic substitution | NHS-ester reaction with amines and maleimide reaction with thiols |
| Control over DAR | Potentially higher due to stepwise reactivity | Less control, often results in a heterogeneous mixture of DAR species[2][5] |
| Achievable DAR | Theoretically up to 2 per linker (if bifunctional) | Typically results in an average DAR of 3.5 in approved ADCs like Kadcyla[1][2][4][5] |
| Linkage Stability | Forms stable carbon-nitrogen or carbon-sulfur bonds | Thioether bond is susceptible to retro-Michael reaction, leading to potential payload loss[9] |
| Plasma Half-life of ADC | Expected to be high due to stable covalent bonds (data on specific CDET-ADCs is limited) | Approximately 4 days for Kadcyla (T-DM1)[1] |
| In Vitro Cytotoxicity (IC50) | Data on specific CDET-ADCs is not readily available, but s-triazine derivatives have shown potent anti-proliferative activities with IC50 values in the low µg/mL to nM range.[10] | For Kadcyla (T-DM1), IC50 values are in the pM to low nM range in HER2-positive cell lines.[11] For example, 33 pmol/L in one study.[11] |
The Critical Issue of Stability: A Deeper Dive
A major point of differentiation between these two linkers is the stability of the final conjugate in the bloodstream. The stability of the linker is paramount to ensure that the cytotoxic payload is delivered to the tumor and not prematurely released, which can lead to systemic toxicity.[][][14]
The maleimide-thiol linkage in SMCC conjugates, while generally stable, can undergo a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the plasma.[9] This can lead to the deconjugation of the payload and a reduction in the therapeutic window of the ADC.
In contrast, the covalent bonds formed through the nucleophilic substitution on the triazine ring of CDET are generally more robust and less susceptible to cleavage in the plasma. This suggests that ADCs constructed with CDET could exhibit superior plasma stability, leading to a better safety profile and potentially allowing for higher dosing.
Experimental Protocols
The following are representative, step-by-step protocols for the conjugation of a hypothetical amine-containing payload to an antibody using both CDET and SMCC linkers.
Protocol 1: Two-Step SMCC Conjugation
Objective: To conjugate a thiol-containing payload to an antibody via the SMCC linker.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5
-
SMCC linker dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers: Conjugation buffer (e.g., PBS with EDTA), Quenching buffer (e.g., Tris or glycine)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of Antibody with SMCC:
-
Bring the SMCC vial to room temperature before opening.
-
Prepare a stock solution of SMCC in DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[15]
-
-
Removal of Excess SMCC:
-
Immediately after the incubation, remove the unreacted SMCC using a desalting column equilibrated with conjugation buffer.[15]
-
-
Conjugation with Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching reagent such as N-acetylcysteine or cysteine to a final concentration of 1-2 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[8]
-
Protocol 2: Sequential CDET Conjugation
Objective: To conjugate an amine-containing payload and an antibody to the CDET linker in a sequential manner.
Materials:
-
CDET linker
-
Amine-containing payload
-
Antibody in a suitable buffer (e.g., borate buffer, pH 8.5-9.0)
-
Anhydrous, aprotic organic solvent (e.g., Dichloromethane - DCM)
-
Diisopropylethylamine (DIPEA)
-
Purification reagents (e.g., for SEC or dialysis)
Procedure:
-
Reaction of CDET with the Payload (First Substitution):
-
Dissolve CDET in anhydrous DCM and cool the solution to 0°C.[]
-
In a separate vial, dissolve the amine-containing payload (1 equivalent) and DIPEA (1 equivalent) in DCM.
-
Add the payload solution dropwise to the stirring CDET solution at 0°C.
-
Stir the reaction at 0°C for 30-60 minutes.[]
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the monochloro-triazine intermediate.
-
Upon completion, the solvent can be removed under reduced pressure if isolation of the intermediate is desired, or the reaction mixture can be used directly in the next step.
-
-
Conjugation to the Antibody (Second Substitution):
-
Prepare the antibody in a suitable conjugation buffer at a concentration of 5-10 mg/mL.
-
Add the payload-monochloro-triazine intermediate solution (typically a 5- to 20-fold molar excess over the antibody) to the antibody solution.
-
Adjust the pH of the reaction mixture to 8.5-9.0 with a suitable buffer if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted payload-linker intermediate and other reaction components using SEC or extensive dialysis against a suitable buffer (e.g., PBS).
-
Characterize the ADC to determine the DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Conclusion: Choosing the Right Tool for the Job
Both SMCC and CDET offer viable pathways for the construction of antibody-drug conjugates, each with its own set of advantages and disadvantages.
SMCC remains a widely used and well-understood linker, backed by the clinical success of Kadcyla. Its primary drawbacks are the potential for instability of the maleimide-thiol linkage and the generation of heterogeneous ADC populations.
CDET , on the other hand, represents a more modern approach to bioconjugation. The key advantage of the dichlorotriazine chemistry is the potential for greater control over the conjugation process, leading to more homogenous ADCs with potentially superior plasma stability due to the robust nature of the formed covalent bonds. While more research is needed to fully elucidate the in vivo performance of CDET-linked ADCs, the underlying chemistry suggests a promising future for this class of linkers in the development of next-generation targeted therapeutics.
The choice between CDET and SMCC will ultimately depend on the specific requirements of the ADC being developed, including the nature of the payload, the desired drug-to-antibody ratio, and the importance of linker stability for the therapeutic application. As the field of bioconjugation continues to advance, the development and characterization of novel linkers like CDET will be crucial in creating safer and more effective targeted therapies.
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Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (2021-04-06). Retrieved from [Link]
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Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC. (2022-10-01). Retrieved from [Link]
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Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC - PubMed Central. Retrieved from [Link]
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Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
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Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. Retrieved from [Link]
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Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The... - ResearchGate. Retrieved from [Link]
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Methods for site-specific drug conjugation to antibodies - PMC - NIH. Retrieved from [Link]
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How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC. Retrieved from [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH. (2018-11-01). Retrieved from [Link]
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Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC. (2025-04-30). Retrieved from [Link]
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Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC - NIH. (2024-05-09). Retrieved from [Link]
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Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
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Characterization of T‐DM1‐resistant breast cancer cells - PMC - NIH. (2020-06-24). Retrieved from [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. Retrieved from [Link]
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Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (2025-03-25). Retrieved from [Link]
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SMCC and Sulfo-SMCC for Cross-Linking and Conjugation - Bio-Synthesis. (2025-03-25). Retrieved from [Link]
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Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer - Frontiers. Retrieved from [Link]
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Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed. (2017-05-17). Retrieved from [Link]
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Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC - NIH. (2023-12-12). Retrieved from [Link]
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Pharmacokinetic Study Strategies Of Peptide-Drug Conjugates (PDCs) - PRISYS Biotech. (2024-08-01). Retrieved from [Link]
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ADC Linkers And Research Progress In Detail | AxisPharm. (2021-06-26). Retrieved from [Link]
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Measurement of ADC free drug after plasma incubation - Sterling Pharma Solutions. (2022-07-13). Retrieved from [Link]
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A Senior Application Scientist's Guide to Bifunctional Linkers: Benchmarking 2,4-Dichloro-6-ethyl-1,3,5-triazine
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates.[] While established chemistries like those involving maleimides and NHS-esters are commonplace, they are not without their limitations. This guide provides an in-depth technical comparison of 2,4-dichloro-6-ethyl-1,3,5-triazine, a versatile dichlorotriazine (DCT) linker, against other prominent bifunctional linkers, supported by experimental frameworks and data-driven insights.
The linker is not merely a passive tether; it is a central component that dictates the performance of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[][2] Its chemistry governs conjugation efficiency, the stability of the final product in circulation, and the mechanism of payload release.[3] This guide is designed to equip you with the necessary knowledge to move from a trial-and-error approach to a more informed and predictable design of your next bioconjugate.
The Dichlorotriazine Core: A Platform for Controlled Bioconjugation
2,4-dichloro-6-ethyl-1,3,5-triazine belongs to the s-triazine class of heterocycles. Its utility as a linker stems from the differential reactivity of its two chlorine atoms, which can be sequentially substituted by nucleophiles in a controlled manner.[4][5] This property is governed by the electron-withdrawing nature of the triazine ring, which makes the carbon atoms attached to the chlorines susceptible to nucleophilic attack.[6]
The key to its versatility lies in temperature-controlled sequential substitution. The first nucleophilic substitution can be performed at a low temperature (e.g., 0 °C), while the second, now on a less reactive monochloro-triazine intermediate, requires a higher temperature (e.g., room temperature to 40 °C).[7][8] This unique feature allows for the directed and stepwise assembly of a bioconjugate, minimizing the formation of undesirable homodimers and offering precise control over the final construct.[5][9]
Dichlorotriazine linkers can react with a variety of nucleophilic functional groups, including the primary amines of lysine residues and the thiol groups of cysteines, making them broadly applicable in protein modification.[7][10]
Comparative Analysis of Bifunctional Linkers
The selection of a linker should be a deliberate process based on the specific requirements of the application. Here, we benchmark the dichlorotriazine (DCT) linker against two of the most widely used classes: maleimide- and NHS ester-based linkers.
| Feature | 2,4-Dichloro-6-ethyl-1,3,5-triazine | Maleimide-Based Linkers | NHS Ester-Based Linkers |
| Primary Target | Amines (Lys, N-terminus), Thiols (Cys) | Thiols (Cys) | Amines (Lys, N-terminus) |
| Reaction Control | High; sequential, temperature-controlled | Moderate; one-pot reaction | Moderate; one-pot reaction |
| Conjugate Stability | High. The resulting C-N or C-S bond to the triazine ring is very stable across a wide pH range. | Variable. The thiosuccinimide bond is susceptible to retro-Michael reaction, leading to deconjugation in plasma.[11][12] Stability can be improved via hydrolysis or rearrangement.[13] | High. The resulting amide bond is highly stable under physiological conditions. |
| Reaction pH | Mildly alkaline (pH 7.5 - 9.0) | Near neutral (pH 6.5 - 7.5) for thiols | Mildly alkaline (pH 7.2 - 8.5) |
| Homogeneity | Can produce more homogeneous conjugates due to controlled, stepwise reaction capability. | Can be highly homogeneous if targeting a specific, engineered cysteine residue. | Often results in heterogeneous mixtures due to multiple available lysine residues on antibodies.[] |
| Cleavability | Non-cleavable backbone | Typically non-cleavable backbone | Typically non-cleavable backbone |
The Stability Question: Dichlorotriazine vs. Maleimide
A critical parameter for any linker used in systemic therapies is the stability of the conjugate in plasma.[11] Maleimide-based linkers, which are highly popular for their specific reactivity towards cysteine residues, suffer from a significant drawback: the instability of the thiosuccinimide linkage.[13] This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione or albumin, leading to premature release of the payload before it reaches the target site.[11][12]
While strategies exist to mitigate this instability, such as promoting the hydrolysis of the thiosuccinimide ring, they add complexity to the process.[14] In contrast, the covalent bond formed between a nucleophile (like the amine from a lysine residue) and the triazine ring is exceptionally stable, comparable to an amide bond. This inherent stability makes DCT linkers a compelling choice for applications requiring long-term in-vivo integrity.
The Homogeneity Challenge: Dichlorotriazine vs. NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines on proteins.[15] However, a typical antibody possesses dozens of surface-accessible lysine residues, leading to conjugation at multiple sites. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites, which can complicate manufacturing, analytics, and regulatory approval.[]
The stepwise reactivity of DCT linkers offers a potential advantage. By first reacting the linker with the payload, one can create a mono-functionalized triazine. This intermediate can then be reacted with the antibody under carefully controlled conditions to favor conjugation at more reactive sites, potentially leading to a more defined and less heterogeneous product.
Experimental Protocols for Head-to-Head Benchmarking
To provide a framework for empirical comparison, we present protocols for conjugating a model payload to an antibody using DCT and maleimide linkers, followed by a plasma stability assay.
General Experimental Workflow
The following workflow outlines the key stages for a comparative study.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Dichloro-6-ethyl-1,3,5-triazine Reaction Products
This guide offers a comparative analysis of analytical methodologies for the quantitative determination of reaction products originating from 2,4-dichloro-6-ethyl-1,3,5-triazine. As a pivotal intermediate in the synthesis of specialized chemicals, including herbicides and other functional molecules, rigorous analytical control is paramount for optimizing reaction yields, profiling impurities, and ensuring the final product's quality and safety. This document provides researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate analytical strategy for their specific research and development needs.
Introduction: The Analytical Imperative
2,4-dichloro-6-ethyl-1,3,5-triazine is a derivative of cyanuric chloride, characterized by two reactive chlorine atoms that are susceptible to sequential nucleophilic substitution. This reactivity is the foundation of its utility as a versatile chemical building block. The primary analytical challenge lies in accurately quantifying the starting material, the desired mono- or di-substituted products, and any potential byproducts within a complex reaction mixture. Such byproducts can arise from incomplete reactions, side reactions (e.g., hydrolysis of the C-Cl bonds to form hydroxy-triazines), or reactions with impurities.
The choice of analytical technique is therefore a critical decision, directly impacting the reliability of the obtained data. This guide will compare the industry-standard chromatographic techniques—High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing a framework for logical method selection based on experimental objectives.
Method Selection Framework
The optimal analytical method is dictated by the specific requirements of the analysis, including required sensitivity, the need for structural confirmation, the physicochemical properties of the analytes, and the complexity of the sample matrix. The following diagram illustrates a decision-making process for selecting the appropriate technique.
Caption: Decision tree for analytical method selection.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC is a cornerstone technique for analyzing s-triazine compounds due to its versatility and robustness. It is particularly well-suited for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products.[1]
Principle of Operation
HPLC separates compounds in a liquid sample by passing them through a column packed with a stationary phase. In reversed-phase HPLC, which is standard for triazine analysis, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[1] Nonpolar compounds are retained longer on the column. A Diode Array Detector (DAD) measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, allowing for quantification and providing spectral information that can aid in peak purity assessment. Triazine compounds exhibit strong absorbance around 220-260 nm.[2]
Experimental Protocol: HPLC-DAD
-
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final volume of 1 mL in a volumetric flask. The concentration should fall within the pre-determined calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.[1]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient might be 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.[1]
-
Detection: DAD, monitoring at 220 nm and 254 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of the starting material and expected products of known concentrations.
-
Generate a calibration curve by plotting the peak area against concentration.
-
Quantify the analytes in the reaction sample by interpolating their peak areas from the calibration curve.
-
Caption: Experimental workflow for HPLC-DAD analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice.[4]
Principle of Operation
LC-MS/MS couples the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. After separation on the HPLC column, analytes are ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits.[4]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: The sample preparation is similar to that for HPLC-DAD, but may require greater dilution due to the higher sensitivity of the instrument. For trace analysis, a preconcentration step like solid-phase extraction (SPE) might be necessary.[5][6]
-
Instrumentation and Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often used to achieve faster separations and sharper peaks.[7]
-
Column: A high-efficiency C18 column (e.g., HSS T3) is suitable.[6]
-
Mobile Phase: Similar to HPLC-DAD, often using formic acid and ammonium formate as modifiers to improve ionization.[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI, typically in positive ion mode for triazines.
-
Detection Mode: MRM. Precursor-to-product ion transitions must be optimized for each analyte by infusing a standard solution.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent chromatographic resolution and provides definitive structural information from the mass spectra, making it ideal for identifying unknown byproducts.[8][9]
Principle of Operation
In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase coated on the inside of the column. As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, producing a characteristic "fingerprint" mass spectrum for each compound that can be compared against spectral libraries for identification.
Causality: The Need for Derivatization
Many reaction products of 2,4-dichloro-6-ethyl-1,3,5-triazine, especially those resulting from hydrolysis (containing -OH groups) or substitution with polar nucleophiles (containing -NH or -COOH groups), are not sufficiently volatile for GC analysis. These polar functional groups can also interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification.[10][11]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives. For hydroxyl and amine groups, a common approach is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.[10] This increases volatility and thermal stability, making the analytes amenable to GC-MS analysis.
Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Pipette an aliquot of the reaction mixture into a vial and evaporate the solvent under a stream of nitrogen.
-
Ensure the residue is completely dry, as moisture will quench the derivatization reagent.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) in a suitable solvent like pyridine or acetonitrile.
-
Heat the vial (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS).[8][9]
-
Injector: Splitless mode, 275 °C.[9]
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all compounds.[9]
-
MS Detector: Electron Ionization (EI) source at 70 eV.
-
Detection Mode: Full Scan mode for identifying unknowns or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of target analytes.[12]
-
Caption: Experimental workflow for GC-MS analysis including derivatization.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of triazine reaction products. This objective comparison is designed to facilitate an informed choice based on the specific analytical requirements.
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS |
| Sensitivity (LOD) | Moderate (~10-50 µg/L)[2] | Very High (0.2-30 ng/L)[6] | High (~0.02-0.06 µg/L)[8] |
| Selectivity | Moderate (Relies on chromatographic separation) | Very High (Based on mass-to-charge ratio and fragmentation) | High (Based on retention time and mass spectrum) |
| Analyte Scope | Broad (Polar and nonpolar compounds) | Broad (Especially for polar and ionic compounds) | Limited to volatile and thermally stable compounds (or their derivatives) |
| Derivatization | Not required | Not required | Often required for polar products[10] |
| Structural Info | Limited (UV Spectrum) | High (Molecular weight and fragmentation data) | Very High (Characteristic EI fragmentation patterns) |
| Cost & Complexity | Low to Moderate | High | Moderate |
| Primary Application | Reaction monitoring, routine QC, purity analysis | Trace impurity analysis, metabolomics, environmental analysis | Identification of volatile unknowns, analysis of nonpolar products |
Conclusion: A Multi-Faceted Approach
The quantitative analysis of 2,4-dichloro-6-ethyl-1,3,5-triazine reaction products does not have a one-size-fits-all solution. Each analytical technique offers a unique set of advantages and is best suited for specific applications.
-
HPLC-DAD stands out as a robust, cost-effective workhorse for routine reaction monitoring and quality control, where the primary goal is to quantify major components.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it indispensable for trace-level impurity quantification and analysis in challenging matrices, which is critical in pharmaceutical and environmental contexts.[4][6]
-
GC-MS is the premier tool for the identification of unknown volatile or semi-volatile byproducts, leveraging its extensive spectral libraries and high resolving power.[8][9]
A comprehensive understanding of a reaction system often requires a combination of these techniques. For instance, HPLC can be used for rapid monitoring of the main reaction, while GC-MS can be employed to identify a persistent volatile impurity, and LC-MS/MS can be used to quantify a trace-level, non-volatile byproduct. By understanding the principles, capabilities, and limitations of each method as outlined in this guide, researchers can confidently develop and validate analytical protocols that ensure the generation of accurate, reliable, and meaningful data.
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Jafari, M. T., et al. (2017). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 47(3), 240-256. [Link]
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Walorczyk, S. (2001). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]
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Agilent Technologies. (2021). Quantitative Analysis of MEA-Triazine Hydrogen Sulfide Scavengers Through Innovative Transmission FTIR Spectroscopy. ResearchGate. [Link]
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ACS Publications. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. [Link]
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Wang, L., et al. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection. PubMed. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine
In the landscape of modern drug discovery and agrochemical development, 1,3,5-triazine derivatives serve as indispensable scaffolds. Their versatile chemical reactivity allows for the construction of diverse molecular architectures with significant biological activities.[1][2] Among these, 2,4-Dichloro-6-ethyl-1,3,5-triazine is a critical intermediate, a building block whose purity and consistent availability are paramount to the success of multi-step synthetic campaigns. However, the synthesis of such monosubstituted dichlorotriazines is fraught with challenges, primarily centered on achieving selective substitution and ensuring batch-to-batch reproducibility.
The Foundational Principle: Stepwise Nucleophilic Aromatic Substitution
The synthesis of substituted triazines from the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is governed by the principle of sequential nucleophilic aromatic substitution. The three chlorine atoms on the triazine ring exhibit differential reactivity. The electron-withdrawing nature of the nitrogen atoms in the ring makes the carbon atoms susceptible to nucleophilic attack. Once the first chlorine is substituted, the reactivity of the remaining two decreases. This inherent property allows for selective synthesis by carefully controlling the reaction temperature.[1][2][3]
An established empirical rule dictates the conditions for sequential substitution:
-
Monosubstitution: Favored at temperatures at or below 0°C.
-
Disubstitution: Occurs readily at room temperature.
-
Trisubstitution: Requires elevated temperatures, often exceeding 60°C.[3]
Achieving high reproducibility for a mono-ethylated product, therefore, hinges on exploiting this temperature-dependent reactivity.
Primary Synthetic Route: Organometallic Alkylation
The most direct and common approach for introducing an ethyl group onto the triazine core involves the use of a potent carbon nucleophile, typically an organometallic reagent like a Grignard reagent (ethylmagnesium bromide) or an organozinc compound.
Causality of Experimental Choices & Reproducibility Factors
The success of this method is critically dependent on rigorous control over several experimental variables. Failure to manage these parameters is the primary source of poor yields, impure products, and inconsistent results.
-
Strict Anhydrous Conditions: Organometallic reagents are extremely strong bases and are highly reactive towards protic sources, especially water. Any moisture in the reaction system will quench the reagent, reducing the effective stoichiometry and leading to incomplete conversion. Furthermore, water can promote the hydrolysis of the highly reactive C-Cl bonds on the triazine ring, forming insoluble and undesirable byproducts like cyanuric acid.[4][5] Therefore, all glassware must be oven- or flame-dried, solvents must be rigorously anhydrous, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Temperature Control: This is the most critical factor for selectivity. The reaction must be maintained at or below 0°C to prevent over-reaction, which leads to the formation of 2-chloro-4,6-diethyl-1,3,5-triazine and triethyl-1,3,5-triazine.[3] A slow, dropwise addition of the organometallic reagent to the cooled solution of cyanuric chloride is essential to manage the reaction exotherm and maintain the low temperature.[4]
-
Stoichiometric Precision: A precise 1:1 molar ratio of the ethylating agent to cyanuric chloride is crucial.[3] An excess of the organometallic reagent will inevitably lead to di- and tri-substituted byproducts, complicating purification and reducing the yield of the desired product.
-
Solvent Choice: The choice of solvent must be compatible with the organometallic reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for Grignard reactions as they stabilize the reagent.
Visualizing the Primary Synthetic Workflow
The following diagram illustrates the key steps and control points in the organometallic alkylation route.
Caption: Workflow for organometallic synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine.
Alternative Synthetic Route: Friedel-Crafts Alkylation
An alternative approach to forming the C-C bond is the Friedel-Crafts alkylation. This method involves reacting cyanuric chloride with an ethylating agent, such as ethyl chloride or ethyl bromide, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
Mechanistic Considerations and Reproducibility
The Friedel-Crafts reaction proceeds via the formation of an electrophilic species from the alkyl halide and the Lewis acid, which then attacks the electron-rich (relative to the carbons) triazine ring. While this method avoids the use of highly moisture-sensitive organometallic reagents, it presents its own set of reproducibility challenges:
-
Catalyst Activity: The activity of the Lewis acid catalyst is highly dependent on its purity and dryness. Inconsistent catalyst quality can lead to variable reaction rates and yields.
-
Over-Alkylation: Similar to the Grignard route, controlling the stoichiometry is key to preventing di- and tri-alkylation.
-
Complex Formation: The nitrogen atoms in the triazine ring can coordinate with the Lewis acid catalyst, potentially deactivating it and complicating the reaction mechanism.
-
Harsh Conditions: The reaction may require elevated temperatures, which can decrease selectivity. The workup procedure to remove the aluminum salts can also be cumbersome.
Comparative Analysis of Synthetic Routes
To provide an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes and can vary based on specific experimental nuances.
| Parameter | Organometallic Alkylation (Grignard) | Friedel-Crafts Alkylation |
| Primary Reagents | Cyanuric Chloride, Ethylmagnesium Bromide | Cyanuric Chloride, Ethyl Halide, AlCl₃ |
| Reaction Temperature | ≤ 0°C | 25°C to 80°C |
| Typical Yield | 60-85% | 50-75% |
| Typical Purity (crude) | Moderate (risk of di-substitution) | Moderate to Low (risk of side products) |
| Key Reproducibility Challenge | Strict anhydrous conditions, temperature control | Catalyst activity, stoichiometry control |
| Cost-Effectiveness | Moderate (Grignard reagent cost) | High (low-cost reagents) |
| Scalability | Challenging due to moisture sensitivity | More amenable to large scale |
| Environmental Impact | Requires ethereal solvents | Often uses halogenated solvents, metal waste |
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to these steps, coupled with in-process monitoring, is crucial for achieving reproducible results.
Protocol 1: Synthesis via Organometallic Alkylation
Materials:
-
Cyanuric Chloride (1.0 eq)
-
Ethylmagnesium bromide (1.0 M in THF, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve cyanuric chloride in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Nucleophilic Addition: Add the ethylmagnesium bromide solution dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 0°C. Causality: Slow addition prevents a temperature spike that would lead to di-substitution.
-
Reaction: Stir the mixture at 0°C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the cyanuric chloride starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of NH₄Cl to quench unreacted Grignard reagent and hydrolyze magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2,4-dichloro-6-ethyl-1,3,5-triazine.
-
Validation: Confirm product identity and purity via melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis via Friedel-Crafts Alkylation
Materials:
-
Cyanuric Chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq)
-
Ethyl Bromide (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Catalyst Activation: Cool the suspension to 0°C and slowly add ethyl bromide. Stir for 15 minutes.
-
Addition of Triazine: Add a solution of cyanuric chloride in anhydrous DCM to the catalyst mixture dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The extended reaction time is often necessary due to the potential for catalyst deactivation by the triazine nitrogens.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and acidify with 1 M HCl to dissolve aluminum salts.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification & Validation: Purify the crude solid by chromatography or recrystallization and validate the product as described in Protocol 1.
Visualizing the Decision Pathway
Choosing the appropriate synthetic route depends on the specific goals of the researcher, such as scale, available equipment, and purity requirements.
Caption: Decision matrix for selecting a synthetic route for ethyl-dichlorotriazine.
Conclusion and Authoritative Recommendations
The reproducible synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine is an achievable but exacting task. For laboratory-scale synthesis where high yield is the primary driver and appropriate equipment is available, the organometallic alkylation route is superior, provided that absolute control over temperature and anhydrous conditions is maintained. The causality is clear: moisture and excess heat are the principal enemies of reproducibility in this pathway.
For applications demanding larger quantities or where process robustness is favored over maximal yield, the Friedel-Crafts alkylation presents a more scalable, albeit potentially lower-yielding, alternative. Its reduced sensitivity to trace moisture makes it more forgiving in a process environment.
Ultimately, achieving reproducibility is not about a single "best" method, but about understanding the chemical principles, identifying the critical control points for a chosen method, and executing the protocol with precision and consistency.
References
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). Benchchem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). National Center for Biotechnology Information.
- Managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis. (n.d.). Benchchem.
- Process for the production of 2,4-dichloro-6-amino-s-triazines. (1971). Google Patents.
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.
- 2,4-Dichloro-6-methyl-1,3,5-triazine synthesis. (n.d.). ChemicalBook.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). ResearchGate.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate.
- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-ethyl-1,3,5-triazine
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The disposal of a reactive compound like 2,4-Dichloro-6-ethyl-1,3,5-triazine is not a mere procedural afterthought; it is a critical control point for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, field-proven framework for managing this compound from the moment it becomes waste to its final disposition.
Section 1: Hazard Profile and Essential Safety Protocols
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for 2,4-Dichloro-6-ethyl-1,3,5-triazine may be limited, its structure as a chlorinated triazine warrants a high degree of caution. Structurally similar compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all handling and disposal operations must be conducted under the assumption that this compound presents similar hazards.
1.1. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Engineering controls, such as a certified chemical fume hood, are the primary defense against exposure.[2] However, appropriate PPE is a critical secondary barrier. The selection of PPE must be deliberate and based on the potential routes of exposure.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Segregation | Chemical safety goggles or safety glasses with side shields.[2][5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][6] | Standard laboratory coat.[2] | Not generally required if handled exclusively within a fume hood.[2] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, fluorocaoutchouc).[6] | Chemical-resistant apron or coveralls over a lab coat.[7][8] | A NIOSH-approved respirator with organic vapor and particulate cartridges is necessary if vapors or dusts are generated outside a fume hood.[7][9] |
Causality: The use of nitrile gloves for routine handling is sufficient for incidental contact. However, during a spill cleanup, the potential for prolonged and direct contact necessitates gloves made of more robust materials like butyl rubber.[6] Similarly, a face shield is added during spill response to protect against splashes, a higher-risk event than routine weighing or transfer.[7]
Section 2: The Core Principle: Waste Segregation at the Source
The single most critical step in proper chemical disposal is accurate waste segregation. Co-mingling incompatible waste streams can lead to hazardous chemical reactions and significantly complicates the final disposal process.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2,4-Dichloro-6-ethyl-1,3,5-triazine."
-
An accurate list of all components, including any solvents used.
-
The approximate concentration or volume of each component.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is within the laboratory, under the control of the operator.[2] The SAA should be in a secondary containment bin to mitigate leaks or spills.
Causality: Chlorinated compounds like 2,4-Dichloro-6-ethyl-1,3,5-triazine require high-temperature incineration with specialized "scrubbers" to neutralize the hydrochloric acid (HCl) gas produced during combustion.[10] Mixing this waste with non-halogenated solvents unnecessarily forces the entire volume to be treated via this more complex and expensive disposal route.
Section 3: Primary Disposal Pathway: Licensed Incineration
For chlorinated organic compounds, the environmentally preferred and regulatory-compliant disposal method is high-temperature incineration by a licensed hazardous waste management facility.[2][10] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Workflow for Final Disposal:
-
Accumulation: Once the designated waste container is full, or if it has been in storage for a period defined by your institution's Environmental Health & Safety (EHS) department (typically not exceeding one year), it is ready for pickup.
-
Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department. They will provide the necessary paperwork and ensure the waste is transported by certified professionals.
-
Documentation: Retain all copies of waste manifests and disposal records. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and serves as proof of proper disposal.[11]
Decontaminating Empty Containers:
Empty containers that held 2,4-Dichloro-6-ethyl-1,3,5-triazine must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[7]
-
Collect Rinsate: Crucially, the rinsate from each wash must be collected and added to your "Halogenated Organic Waste" container.[7][9]
-
Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, though you must first check your institutional guidelines.[7] Deface the original label to prevent misuse.
Section 4: Emergency Protocols: Spill and Exposure Management
A swift, informed response to a spill is critical to mitigating immediate hazards. The procedure varies based on the scale of the spill.[12]
4.1. Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[13][14] Do not use paper towels, as this can increase the rate of evaporation and create a fire hazard if a flammable solvent is present.[12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.
4.2. Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[7]
-
Isolate & Ventilate: If safe to do so, close the doors to the affected area and increase ventilation.
-
Call for Help: Contact your institution's EHS department and emergency response team immediately. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.[12]
4.3. Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
